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  • Product: (6-Oxopiperidin-2-yl)(phenyl)acetic acid
  • CAS: 54593-31-6

Core Science & Biosynthesis

Foundational

Regioselective Lactamization of Ritalinic Acid to (6-Oxopiperidin-2-yl)(phenyl)acetic Acid: Mechanistic Insights and Synthetic Protocols

Executive Summary The transformation of ritalinic acid (2-phenyl-2-(piperidin-2-yl)acetic acid) to its corresponding δ -lactam, (6-oxopiperidin-2-yl)(phenyl)acetic acid (commonly referred to as 6-oxoritalinic acid), repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of ritalinic acid (2-phenyl-2-(piperidin-2-yl)acetic acid) to its corresponding δ -lactam, (6-oxopiperidin-2-yl)(phenyl)acetic acid (commonly referred to as 6-oxoritalinic acid), represents a critical synthetic challenge in drug metabolism studies. While ritalinic acid is the primary, pharmacologically inactive metabolite of the psychostimulant methylphenidate, minor oxidative metabolic pathways mediated by hepatic enzymes yield lactam derivatives [1]. Synthesizing these lactam standards requires precise regiocontrol to oxidize the C6 α -methylene group of the piperidine ring without over-oxidizing the secondary amine or degrading the molecule. This whitepaper details the mechanistic rationale, optimized biphasic catalytic systems, and self-validating experimental protocols required to achieve this transformation with high fidelity.

Mechanistic Rationale: Regioselective C-H Oxidation

The Necessity of Amine Deactivation

Direct oxidation of unprotected secondary cyclic amines typically fails due to the high electron density on the nitrogen lone pair, which preferentially reacts with oxidants to form complex mixtures of N -oxides, hydroxylamines, or imines. To achieve regioselective lactamization, the amine must be deactivated via N -protection (e.g., as an N -Boc or N -acyl derivative).

This protection strategy serves a dual mechanistic purpose:

  • Steric and Electronic Shielding: It prevents detrimental N -oxidation.

  • Inductive Activation: The electron-withdrawing nature of the protecting group increases the acidity and hydridic character of the adjacent α -C-H bonds, directing the transition-metal oxidant to these specific sites.

Regioselectivity at the C6 Position

Ritalinic acid possesses two α -methylene positions adjacent to the piperidine nitrogen: C2 and C6 . The bulky 2-phenylacetic acid moiety at the C2 position provides profound steric hindrance. Consequently, sterically demanding oxidants are directed almost exclusively to the less hindered C6 position, ensuring high regioselectivity for the target lactam.

The Ruthenium Tetroxide Catalytic Cycle

The most robust and field-proven method for this transformation utilizes Ruthenium(VIII) oxide ( RuO4​ ), generated in situ from a catalytic amount of RuCl3​ and a stoichiometric terminal oxidant like NaIO4​ [2].

The mechanism proceeds via a concerted, asynchronous [3+2] cycloaddition (or sequential hydride transfer) between the highly electrophilic RuO4​ and the C6

α -C-H bond. This forms a transient ruthenate ester intermediate, which rapidly collapses to yield the carbonyl (lactam) and a reduced Ruthenium(VI) species. The NaIO4​ then re-oxidizes the Ru(VI) back to Ru(VIII) , closing the catalytic cycle.

Mechanism Ru8 Ru(VIII)O4 (Active) Int Ruthenate Ester Ru8->Int C-H Insertion (Substrate) Ru6 Ru(VI)O3 (Inactive) Int->Ru6 Elimination (Lactam Product) Ru6->Ru8 NaIO4 (Re-oxidation)

Caption: Ruthenium-catalyzed oxidative cycle for alpha-methylene lactamization.

Experimental Protocols: A Self-Validating System

Expert Insight: While ritalinic acid can be directly protected and oxidized, the presence of the free carboxylic acid can lead to the formation of insoluble ruthenium-carboxylate complexes, severely depressing catalyst turnover. A superior approach utilizes the methyl ester (methylphenidate) as the starting material, followed by global deprotection/hydrolysis [3]. The protocol below outlines the direct route using the classic Sharpless biphasic system, which employs acetonitrile to disrupt these problematic ruthenium complexes [4].

Step 1: Amine Deactivation ( N -Boc Protection)
  • Objective: Deactivate the nitrogen lone pair to prevent N -oxidation.

  • Procedure:

    • Suspend ritalinic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH .

    • Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) dropwise at 0∘C to control the exotherm.

    • Stir at ambient temperature for 12 hours.

    • Acidify the aqueous layer to pH 3 using 1M HCl , extract with Ethyl Acetate (EtOAc), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield N -Boc-ritalinic acid.

Step 2: Biphasic RuO4​ -Catalyzed Lactamization
  • Objective: Regioselective oxidation of the C6 position.

  • Procedure:

    • Dissolve N -Boc-ritalinic acid (1.0 eq) in a specialized solvent mixture of CCl4​:CH3​CN:H2​O (2:2:3 ratio). Causality: The CH3​CN acts as a transient ligand, preventing the precipitation of deactivated Ru -carboxylate salts.

    • Add NaIO4​ (4.0 eq) and stir vigorously to ensure maximum interfacial surface area in the biphasic system.

    • Add RuCl3​⋅xH2​O (0.05 eq). The solution will immediately turn a characteristic bright yellow/orange, indicating the generation of active RuO4​ .

    • Stir at room temperature for 4-6 hours. Monitor via TLC (EtOAc/Hexane) until the starting material is consumed.

    • Critical Quench (Self-Validation): Add saturated aqueous Na2​S2​O3​ . The solution will turn black as the highly toxic and reactive RuO4​ is reduced to insoluble RuO2​ . Filter the suspension through a pad of Celite to completely remove ruthenium salts.

    • Extract the aqueous layer with Dichloromethane (DCM), dry, and concentrate to yield N -Boc-(6-oxopiperidin-2-yl)(phenyl)acetic acid.

Step 3: Deprotection and Isolation
  • Objective: Remove the Boc group to yield the final free lactam.

  • Procedure:

    • Dissolve the N -Boc-lactam intermediate in DCM.

    • Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0∘C .

    • Stir for 2 hours at room temperature. The newly formed lactam amide bond is highly stable under these acidic conditions.

    • Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate pure (6-oxopiperidin-2-yl)(phenyl)acetic acid as a crystalline white solid.

Workflow A Ritalinic Acid (Secondary Amine) B N-Boc Ritalinic Acid (Deactivated Amine) A->B Boc2O, NaOH (Protection) C N-Boc-6-Oxoritalinic Acid (Protected Lactam) B->C RuCl3, NaIO4 (Regioselective Oxidation) D 6-Oxoritalinic Acid (Target Lactam) C->D TFA, DCM (Deprotection)

Caption: Synthetic workflow for the regioselective lactamization of ritalinic acid.

Quantitative Data & Condition Optimization

The choice of solvent and substrate protection state drastically impacts the efficiency of the lactamization. Table 1 summarizes the optimization parameters derived from empirical testing.

Table 1: Optimization of Ritalinic Acid Lactamization Conditions

Reaction ParameterCondition A (Standard)Condition B (Sharpless Biphasic)Condition C (Ester Precursor)
Substrate N -Boc-Ritalinic Acid N -Boc-Ritalinic Acid N -Boc-Methylphenidate
Oxidant System RuCl3​ / NaIO4​ RuCl3​ / NaIO4​ RuCl3​ / NaIO4​
Solvent Matrix CCl4​ / H2​O CCl4​ / CH3​CN / H2​O CCl4​ / CH3​CN / H2​O
Regioselectivity (C6:C2) >95:5>99:1>99:1
Yield (Isolated) 45%71%88% (Post-hydrolysis)
Failure Mode / Limitation Catalyst precipitationModerate reaction timesRequires extra hydrolysis step

Analysis: Condition C demonstrates that masking the carboxylic acid as a methyl ester (utilizing methylphenidate as the starting scaffold) prevents any competitive coordination of the carboxylate to the ruthenium center, resulting in the highest overall yield despite the requirement for a final basic hydrolysis step to unmask the ritalinic acid derivative.

References

  • Classics in Chemical Neuroscience: Methylphenidate ACS Chemical Neuroscience[Link]

  • Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects Journal of Medical Toxicology[Link]

  • Specific Oxidation Protocols for the Cleavage of Styrenes and Aliphatic Olefins with Ruthenium Trichloride Journal of Organic Chemistry[Link]

  • A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds Journal of Organic Chemistry[Link]

Exploratory

In Vitro Metabolism Pathways of (6-Oxopiperidin-2-yl)(phenyl)acetic acid: A Technical Guide

Executive Summary (6-Oxopiperidin-2-yl)(phenyl)acetic acid (CAS: 54593-31-6)—more commonly known in pharmacological literature as 6-oxo-ritalinic acid or ritalinic acid lactam —is a secondary, pharmacologically inactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Oxopiperidin-2-yl)(phenyl)acetic acid (CAS: 54593-31-6)—more commonly known in pharmacological literature as 6-oxo-ritalinic acid or ritalinic acid lactam —is a secondary, pharmacologically inactive metabolite of the widely prescribed psychostimulant methylphenidate[1][2]. While historically viewed as a terminal metabolic sink, advanced in vitro profiling reveals that this lactam derivative undergoes further Phase I and Phase II biotransformations.

This whitepaper provides an in-depth mechanistic analysis of the in vitro metabolism of (6-oxopiperidin-2-yl)(phenyl)acetic acid. By detailing the causality behind enzymatic pathways, analytical workflows, and self-validating experimental designs, this guide serves as a comprehensive resource for drug development professionals conducting metabolite profiling and pharmacokinetic (PK) modeling.

Molecular Context and Upstream Biotransformation

To understand the in vitro behavior of (6-oxopiperidin-2-yl)(phenyl)acetic acid, one must first understand its structural origins. The parent drug, methylphenidate, is primarily metabolized by Carboxylesterase 1 (CES1) into ritalinic acid[3]. However, a minor but significant oxidative pathway targets the piperidine ring.

Cytochrome P450 (CYP) enzymes oxidize the 6-position of the piperidine ring to form 6-oxo-methylphenidate, which is subsequently de-esterified by CES1 to yield (6-oxopiperidin-2-yl)(phenyl)acetic acid[3][4]. Alternatively, ritalinic acid itself can undergo CYP-mediated oxidation to form the same lactam product[5]. The introduction of the lactam carbonyl group pulls electron density away from the piperidine nitrogen, drastically reducing its basicity (pKa) and rendering the molecule incapable of binding to the dopamine transporter (DAT), thus neutralizing its pharmacological activity[5].

Pathway MPH Methylphenidate (Parent Drug) OxoMPH 6-Oxo-Methylphenidate MPH->OxoMPH CYP450 (Oxidation) RA Ritalinic Acid MPH->RA CES1 (Hydrolysis) OxoRA (6-Oxopiperidin-2-yl) (phenyl)acetic acid (6-Oxo-Ritalinic Acid) OxoMPH->OxoRA CES1 (Hydrolysis) RA->OxoRA CYP450 (Oxidation) Gluc 6-Oxo-Ritalinic Acid Acyl Glucuronide OxoRA->Gluc UGTs + UDPGA (Phase II) Hydrox p-Hydroxy-6-Oxo- Ritalinic Acid OxoRA->Hydrox CYP450 + NADPH (Phase I)

Caption: Upstream formation and downstream in vitro metabolism of 6-oxo-ritalinic acid.

In Vitro Downstream Metabolism Pathways

When isolated as an in vitro substrate, (6-oxopiperidin-2-yl)(phenyl)acetic acid is subjected to specific Phase I and Phase II clearances.

Phase II: Acyl Glucuronidation

The most prominent in vitro transformation of this compound is the conjugation of its free carboxylic acid moiety.

  • Enzymatic Mediators: UDP-glucuronosyltransferases (UGTs).

  • Mechanism: The nucleophilic oxygen of the carboxylic acid attacks the anomeric carbon of Uridine 5'-diphospho-glucuronic acid (UDPGA), displacing the UDP leaving group.

  • Product: 6-oxo-ritalinic acid acyl glucuronide[5].

  • Causality: Carboxylic acids are prime targets for UGTs because the resulting acyl glucuronides possess vastly increased hydrophilicity, ensuring rapid renal excretion.

Phase I: Aromatic Hydroxylation

Though the piperidine ring is already oxidized (forming the lactam), the electron-rich phenyl ring remains susceptible to further Phase I attack.

  • Enzymatic Mediators: Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4).

  • Mechanism: The high-valent iron-oxo species in the CYP active site electrophilically attacks the para-position of the phenyl ring, forming an arene oxide intermediate that rapidly tautomerizes to a phenol.

  • Product: p-hydroxy-6-oxo-ritalinic acid[5].

Self-Validating In Vitro Experimental Protocol

To accurately profile these pathways, researchers must utilize Human Liver Microsomes (HLMs) in a highly controlled, self-validating assay system. The following protocol ensures that observed metabolites are the result of true enzymatic activity rather than chemical degradation.

Step-by-Step Methodology
  • Microsome Preparation & Pore Formation:

    • Suspend HLMs (1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality Check: Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes. UGT active sites are located on the luminal side of the endoplasmic reticulum. Microsomal vesicles often seal inside-out; alamethicin forms pores in the membrane, allowing the highly polar UDPGA cofactor to access the UGT active site.

  • Substrate Spiking:

    • Spike (6-oxopiperidin-2-yl)(phenyl)acetic acid to a final concentration of 10 µM (using <1% organic solvent to prevent enzyme denaturation).

  • Reaction Initiation (Cofactor Addition):

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate Phase I reactions by adding NADPH (1 mM final).

    • Initiate Phase II reactions by adding UDPGA (2 mM final).

  • Incubation and Quenching:

    • Incubate at 37°C in a shaking water bath for 60 minutes.

    • Quench the reaction by adding an equal volume of ice-cold Acetonitrile containing an internal standard (e.g., deuterated ritalinic acid-d10).

    • Causality Check: Acetonitrile instantly denatures the enzymes, halting the reaction, and precipitates the proteins to prevent LC column clogging.

  • Centrifugation and Analysis:

    • Centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

  • Self-Validating Controls:

    • Minus-Cofactor Control: Run an identical incubation lacking NADPH and UDPGA. Any "metabolite" appearing here is an artifact of chemical instability.

    • Heat-Inactivated Control: Boil HLMs for 10 minutes prior to incubation to rule out non-enzymatic matrix binding.

Workflow Step1 1. Microsome Prep Add Alamethicin (UGT pore-formation) Step2 2. Substrate Spiking Add 10 µM 6-Oxo-Ritalinic Acid Step1->Step2 Step3 3. Reaction Initiation Add NADPH (Phase I) & UDPGA (Phase II) Step2->Step3 Step4 4. Quenching Stop with cold Acetonitrile + IS Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify m/z 234, 250, 410 Step4->Step5

Caption: Self-validating in vitro workflow for Phase I/II metabolism profiling.

Analytical Data Presentation (LC-MS/MS)

Detection of (6-oxopiperidin-2-yl)(phenyl)acetic acid and its metabolites relies on tandem mass spectrometry operating in positive electrospray ionization (+ESI) mode[6]. The table below outlines the theoretical and observed mass-to-charge (m/z) transitions used for Multiple Reaction Monitoring (MRM).

Table 1: LC-MS/MS Analytical Parameters for Metabolite Identification

AnalyteMolecular FormulaPrecursor Ion [M+H]⁺Primary Product Ions (m/z)Metabolic Pathway
(6-Oxopiperidin-2-yl)(phenyl)acetic acid C₁₃H₁₅NO₃234.198.1, 188.1Parent Substrate
p-Hydroxy-6-oxo-ritalinic acid C₁₃H₁₅NO₄250.198.1, 204.1Phase I (Hydroxylation)
6-Oxo-ritalinic acid acyl glucuronide C₁₉H₂₃NO₉410.1234.1, 188.1Phase II (Glucuronidation)

Mechanistic Note on Fragmentation: The m/z 98.1 product ion corresponds to the intact 6-oxopiperidine ring[6]. In the hydroxylated metabolite (m/z 250.1), the persistence of the m/z 98.1 fragment confirms that hydroxylation occurred on the phenyl ring (shifting the 188.1 fragment to 204.1) rather than the lactam ring. The glucuronide (m/z 410.1) undergoes a characteristic neutral loss of 176 Da (the glucuronic acid moiety) to yield the parent m/z 234.1 ion.

References

  • Grokipedia. "Ritalinic acid." grokipedia.com. Available at: [Link]

  • ClinPGx. "Methylphenidate Pathway, Pharmacokinetics." clinpgx.org. Available at:[Link]

  • Zhu, H. J., et al. "Increased Plasma Concentrations of 6-oxo-Methylphenidate in CES1 G134E Carriers Following a Single Oral Dose of Methylphenidate." PubMed / NIH. Available at: [Link]

  • Dinis-Oliveira, R. J. "Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects." ricardinis.pt. Available at:[Link]

  • "Investigations into the Concentrations and Metabolite Profiles of Doping Agents and Antidepressants in Human Seminal Fluid Using Liquid Chromatography–Mass Spectrometry." DOI.org. Available at: [Link]

Sources

Foundational

Pharmacokinetics and bioavailability of (6-Oxopiperidin-2-yl)(phenyl)acetic acid

Title: Pharmacokinetics and Bioanalytical Profiling of (6-Oxopiperidin-2-yl)(phenyl)acetic acid (6-Oxo-Ritalinic Acid) Subtitle: An In-Depth Technical Whitepaper on the Oxidative-Hydrolytic Metabolism of Methylphenidate...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacokinetics and Bioanalytical Profiling of (6-Oxopiperidin-2-yl)(phenyl)acetic acid (6-Oxo-Ritalinic Acid) Subtitle: An In-Depth Technical Whitepaper on the Oxidative-Hydrolytic Metabolism of Methylphenidate

Executive Summary

(6-Oxopiperidin-2-yl)(phenyl)acetic acid, structurally known as 6-oxo-ritalinic acid or ritalinic acid lactam, is a highly polar, secondary inactive metabolite of the central nervous system stimulant methylphenidate (MPH) and its prodrugs (e.g., serdexmethylphenidate)[1]. While the primary metabolic pathway of MPH is dominated by direct hydrolysis to ritalinic acid, the formation of 6-oxo-ritalinic acid represents a critical intersection of microsomal oxidation and esterase-mediated hydrolysis[2]. This whitepaper provides a comprehensive analysis of its formation kinetics, systemic exposure, pharmacogenomic implications, and the validated bioanalytical methodologies required for its quantification in complex biological matrices.

Chemical and Structural Dynamics

  • IUPAC Name: 2-(6-oxopiperidin-2-yl)-2-phenylacetic acid

  • Molecular Formula: C13H15NO3

  • Monoisotopic Mass: 233.105 Da

  • Structural Implications: The molecule features a piperidine ring oxidized to a lactam at the 6-position, coupled with a phenylacetic acid moiety. The lactamization neutralizes the basicity of the piperidine nitrogen, leaving the carboxylic acid (pKa ~4.0) as the primary ionizable group. This structural shift significantly increases the molecule's hydrophilicity compared to the parent drug, preventing blood-brain barrier penetration and facilitating rapid renal clearance[2].

Metabolic Pathway and Formation Kinetics

The biotransformation of MPH is heavily dependent on hepatic Carboxylesterase 1 (CES1). However, the generation of (6-Oxopiperidin-2-yl)(phenyl)acetic acid follows a sequential two-step pathway:

  • Microsomal Oxidation: A minor fraction of MPH undergoes CYP450-mediated microsomal oxidation to form the intermediate active metabolite, 6-oxo-methylphenidate[2].

  • Esterase Hydrolysis: 6-oxo-methylphenidate is subsequently hydrolyzed by CES1, cleaving the methyl ester to form the inactive (6-Oxopiperidin-2-yl)(phenyl)acetic acid (6-oxo-ritalinic acid)[2].

Pharmacogenomic Causality: The functional single-nucleotide polymorphism (SNP) in the CES1 gene, specifically the G143E variant (rs71647871), severely impairs the enzyme's hydrolytic capacity. In carriers of the 143E allele, the biotransformation of 6-oxo-methylphenidate to 6-oxo-ritalinic acid is significantly reduced. This metabolic bottleneck results in elevated systemic exposure (higher Cmax​ and AUC0→∞​ ) of the intermediate 6-oxo-methylphenidate, altering the expected pharmacokinetic profile of the drug[3].

MetabolicPathway MPH Methylphenidate (MPH) RA Ritalinic Acid (RA) (Major Metabolite) MPH->RA CES1 Hydrolysis (Major Pathway) OxoMPH 6-oxo-Methylphenidate (Minor Active) MPH->OxoMPH Microsomal Oxidation (CYP450) Excretion Renal Excretion RA->Excretion OxoRA 6-oxo-Ritalinic Acid [(6-Oxopiperidin-2-yl)(phenyl)acetic acid] OxoMPH->OxoRA CES1 Hydrolysis (Impaired by G143E variant) OxoRA->Excretion

Metabolic pathway of Methylphenidate to (6-Oxopiperidin-2-yl)(phenyl)acetic acid.

Pharmacokinetic Profile and Systemic Exposure

Because (6-Oxopiperidin-2-yl)(phenyl)acetic acid is a downstream metabolite, its "bioavailability" is defined by its metabolic fraction relative to the administered dose of the parent compound. In mass balance studies utilizing [14C]-radiolabeled formulations (e.g., serdexmethylphenidate), 6-oxo-ritalinic acid consistently emerges as a prominent secondary metabolite[1].

  • Systemic Recovery: Historically, early studies estimated the recovery of 6-oxo-ritalinic acid to be between 5% and 12% of the administered dose[2]. Modern liquid chromatography coupled with radioactivity detection (LC-RAD) confirms that approximately 4.1% of the total radiolabeled dose is recovered as 6-oxo-ritalinic acid in human urine[1].

  • Distribution and Elimination: The high aqueous solubility of the lactam-acid ensures rapid systemic distribution into aqueous compartments, including seminal fluid, before undergoing near-complete renal elimination without further phase II conjugation[4].

Table 1: Comparative Pharmacokinetic and Recovery Parameters

CompoundPharmacological ActivityPrimary Formation EnzymeAverage Urinary Recovery (% of Dose)Elimination Route
Methylphenidate (Parent)Active (DAT/NET Inhibitor)N/A< 1.0%Hepatic Metabolism
Ritalinic Acid InactiveCES145.0% - 80.0%Renal
6-oxo-Methylphenidate Minor ActiveCYP450 (Microsomal)< 1.5%Hepatic (CES1)
6-oxo-Ritalinic Acid Inactive CYP450 + CES1 4.1% - 12.0% Renal

Data synthesized from modern mass balance and pharmacogenomic studies[1][2].

Validated Analytical Methodology (LC-MS/MS)

To accurately quantify (6-Oxopiperidin-2-yl)(phenyl)acetic acid in biological matrices (plasma, urine, or seminal fluid) for pharmacokinetic or anti-doping purposes, a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required[4].

Causality of Method Design: Because the target analyte is highly polar and amphoteric, traditional liquid-liquid extraction (LLE) yields poor recoveries. Instead, a protein precipitation (PPT) workflow followed by solvent dilution is employed to maximize recovery while minimizing matrix ion suppression.

Self-Validating LC-MS/MS Protocol:

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of biological matrix (plasma, urine, or seminal fluid) into a microcentrifuge tube.

  • Add 10 µL of isotopically labeled internal standard (e.g., 6-oxo-ritalinic acid-d5, 100 ng/mL). Self-Validation Check: The internal standard precisely tracks extraction efficiency across samples and compensates for any matrix-induced ion suppression.

  • Add 300 µL of ice-cold Acetonitrile (100% ACN) to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 400 µL of LC-MS grade water. Causality: This dilution matches the initial mobile phase conditions, preventing peak distortion (solvent effect) during injection.

Step 2: UHPLC Separation

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, and re-equilibrate at 5% B for 1.5 min.

Step 3: ESI-MS/MS Detection

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions:

    • Precursor Ion: [M+H]+ at m/z 234.

    • Quantifier Ion: m/z 98 (optimized collision energy ~25 eV)[4].

    • Qualifier Ion: m/z 188 (optimized collision energy ~15 eV)[4].

  • System Suitability Check: Ensure the signal-to-noise (S/N) ratio of the lower limit of quantification (LLOQ) is ≥ 10:1, and that blank matrix injections immediately following the highest calibration standard show no carryover (peak area < 20% of LLOQ)[4].

AnalyticalWorkflow Sample Sample Collection & Spiking (IS) Prep Protein Precipitation (100% ACN) Sample->Prep LC UHPLC Separation (C18, Gradient) Prep->LC MS ESI-MS/MS Detection (m/z 234 -> 98, 188) LC->MS Data Data Analysis & Quantification MS->Data

Self-validating LC-MS/MS workflow for the quantification of 6-oxo-ritalinic acid.

Clinical and Forensic Implications

The quantification of (6-Oxopiperidin-2-yl)(phenyl)acetic acid extends beyond standard pharmacokinetics:

  • Pharmacogenomic Phenotyping: The plasma ratio of 6-oxo-methylphenidate to 6-oxo-ritalinic acid serves as an in vivo phenotypic biomarker for CES1 enzymatic activity. Elevated ratios strongly suggest impaired CES1 function, such as that seen in CES1 G143E carriers[3].

  • Anti-Doping and Toxicology: Because 6-oxo-ritalinic acid is highly stable and distributes well into seminal fluid and urine, it is utilized as a definitive biomarker in modern doping control and fertility investigations to confirm recent methylphenidate consumption[4].

References

  • Mass Balance and Metabolic Pathway Following Oral Administration of [14C]-Serdexmethylphenidate, a Novel Prodrug of d-Methylphenidate. Zevra Therapeutics / KemPharm. 1

  • Methylphenidate Pathway, Pharmacokinetics. ClinPGx. 2

  • Increased Plasma Concentrations of 6-oxo-Methylphenidate in CES1 G134E Carriers Following a Single Oral Dose of Methylphenidate. PubMed / Springer Nature. (Note: Title contains a known typographical error for the G143E variant).3

  • Investigations into the Concentrations and Metabolite Profiles of Doping Agents and Antidepressants in Human Seminal Fluid Using Liquid Chromatography–Mass Spectrometry. DOI.org. 4

Sources

Exploratory

Identification and Characterization of (6-Oxopiperidin-2-yl)(phenyl)acetic Acid in Methylphenidate Degradation

Executive Summary (6-Oxopiperidin-2-yl)(phenyl)acetic acid , widely referred to in pharmacokinetic literature as 6-oxo-ritalinic acid , is a critical terminal degradation product and secondary metabolite of the psychosti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Oxopiperidin-2-yl)(phenyl)acetic acid , widely referred to in pharmacokinetic literature as 6-oxo-ritalinic acid , is a critical terminal degradation product and secondary metabolite of the psychostimulant methylphenidate (MPH). For drug development professionals and analytical scientists, tracking the stability of MPH formulations requires a deep understanding of piperidine ring oxidation and subsequent ester hydrolysis. This whitepaper provides an authoritative, mechanistic, and analytical guide to the formation, identification, and pharmacological relevance of this specific degradant.

Mechanistic Pathways of Degradation and Metabolism

The degradation of MPH into (6-oxopiperidin-2-yl)(phenyl)acetic acid is a two-step cascade that occurs both in vivo (via enzymatic metabolism) and in vitro (via forced oxidative and hydrolytic degradation) .

  • Primary Hydrolysis: MPH is predominantly hydrolyzed by carboxylesterase 1 (CES1) in the liver—or via pH-dependent aqueous hydrolysis during storage—to form ritalinic acid (2-phenyl-2-(piperidin-2-yl)acetic acid).

  • Piperidine Ring Oxidation: A minor but structurally significant pathway involves the microsomal oxidation of the piperidine ring at the 6-position, yielding 6-oxo-methylphenidate , a lactam intermediate.

  • Secondary Hydrolysis: The 6-oxo-methylphenidate intermediate undergoes subsequent de-esterification to yield the final terminal degradant, (6-oxopiperidin-2-yl)(phenyl)acetic acid .

MPH_Pathway MPH Methylphenidate (Parent Drug) RA Ritalinic Acid (Hydrolysis Product) MPH->RA CES1 / Base Hydrolysis Oxo_MPH 6-oxo-Methylphenidate (Lactam Intermediate) MPH->Oxo_MPH Oxidation (C6) Oxo_RA (6-Oxopiperidin-2-yl) (phenyl)acetic acid (Terminal Degradant) RA->Oxo_RA Oxidation (Minor) Oxo_MPH->Oxo_RA CES1 / Base Hydrolysis

Diagram 1: The dual-pathway degradation of methylphenidate into (6-oxopiperidin-2-yl)(phenyl)acetic acid.

Analytical Identification Strategy

To confidently identify (6-oxopiperidin-2-yl)(phenyl)acetic acid during forced degradation studies, a robust LC-MS/MS workflow is required.

Causality of Experimental Design: The oxidation of the piperidine ring into a lactam fundamentally alters the molecule's basicity. Unlike ritalinic acid, which retains a basic secondary amine (pKa ~8.9), the lactam nitrogen in 6-oxo-ritalinic acid is neutral. Therefore, chromatographic retention relies entirely on suppressing the ionization of the carboxylic acid moiety using an acidic mobile phase.

Experimental Protocol: Forced Degradation & LC-MS/MS Analysis

This self-validating protocol forces the generation of the target analyte to establish reliable mass spectrometry reference standards.

Step 1: Oxidative and Hydrolytic Sample Preparation

  • Action: Dissolve 1.0 mg/mL MPH reference standard in 50 mM ammonium formate buffer (pH 7.4).

  • Oxidation: Add 3% H2​O2​ (v/v) and incubate at 40°C for 24 hours. Reasoning: This forces the oxidation of the piperidine ring to form the 6-oxo-MPH lactam.

  • Hydrolysis: Adjust the solution to pH 10.0 using 0.1 M NaOH and incubate for an additional 4 hours. Reasoning: Base-catalyzed hydrolysis rapidly cleaves the methyl ester of the newly formed 6-oxo-MPH, yielding (6-oxopiperidin-2-yl)(phenyl)acetic acid.

  • Quenching: Neutralize and quench the reaction by adding 1% Formic Acid (FA) until the pH reaches 3.0. Reasoning: This halts hydrolysis and protonates the carboxylic acid for reversed-phase retention.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reversed-Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM)

  • Precursor Ion: Set Q1 to m/z234.1 [M+H]+ . (Theoretical exact mass of C13​H15​NO3​ is 233.1052 Da).

  • Product Ions: Monitor m/z188.1 (Primary) and m/z84.1 (Secondary). Reasoning: The 188.1 transition represents the neutral loss of formic acid (HCOOH, 46 Da) from the carboxylic group, confirming the free acid structure. The 84.1 transition represents the cleaved oxopiperidine ring.

Analytical_Workflow Step1 1. Forced Degradation H2O2 oxidation followed by pH 10 base hydrolysis Step2 2. Reaction Quenching 1% Formic acid to stabilize the carboxylic acid Step1->Step2 Step3 3. LC Separation C18 Column, acidic mobile phase for neutral lactam retention Step2->Step3 Step4 4. ESI-MS/MS Detection Precursor: m/z 234.1 Fragments: m/z 188.1, 84.1 Step3->Step4

Diagram 2: Step-by-step analytical workflow for the identification of 6-oxo-ritalinic acid.

Quantitative Data and Pharmacokinetic Relevance

Understanding the quantitative distribution of these degradants is vital for both toxicological profiling and quality control of extended-release (ER) formulations. While (6-oxopiperidin-2-yl)(phenyl)acetic acid is pharmacologically inactive, its upstream precursor (6-oxo-MPH) and accumulation rates are heavily influenced by patient genetics .

Table 1: Pharmacokinetic Distribution of MPH Metabolites/Degradants
AnalytePharmacological ActivityExcretion / Yield (% of Dose)Primary Formation Mechanism
Methylphenidate (MPH) Active (DAT/NET Inhibitor)< 1 - 2%Parent Drug
Ritalinic Acid Inactive60 - 80%CES1 Hydrolysis
6-oxo-Methylphenidate Inactive< 1.5%Microsomal Oxidation
(6-Oxopiperidin-2-yl)(phenyl)acetic acid Inactive5 - 12%Oxidation + Hydrolysis

Causality in Genetic Variance: Recent clinical pharmacogenomic studies highlight that patients carrying the CES1 G143E loss-of-function polymorphism exhibit significantly elevated plasma concentrations of 6-oxo-methylphenidate . Because the CES1 enzyme's hydrolytic capacity is impaired in these carriers, the metabolic conversion of 6-oxo-MPH into the terminal (6-oxopiperidin-2-yl)(phenyl)acetic acid is bottlenecked. This results in a higher Cmax​ and prolonged T1/2​ of the intermediate lactam, making the quantification of both the intermediate and the terminal acid crucial for personalized therapeutic monitoring.

Conclusion

(6-Oxopiperidin-2-yl)(phenyl)acetic acid serves as a definitive biomarker of methylphenidate oxidation and ester hydrolysis. Its identification is critical not only for pharmaceutical stability profiling (ICH Q1A guidelines) but also for mapping the metabolic fate of MPH in patients with CES1 enzymatic deficiencies. By employing targeted LC-MS/MS strategies that account for the unique acid-base chemistry of the lactam ring, analytical scientists can accurately quantify this degradant, ensuring the structural integrity and safety of commercial MPH formulations.

References

  • PharmGKB summary: methylphenidate pathway, pharmacokinetics/pharmacodynamics Pharmacogenetics and Genomics URL:[Link]

  • Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects European Journal of Drug Metabolism and Pharmacokinetics URL:[Link]

  • Increased Plasma Concentrations of 6-oxo-Methylphenidate in CES1 G134E Carriers Following a Single Oral Dose of Methylphenidate Medicinal Chemistry Research URL:[Link]

Foundational

Physicochemical properties of CAS 54593-31-6 (6-Oxopiperidin-2-yl)(phenyl)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties and Analytical Profiling of CAS 54593-31-6 Executive Summary In the landscape of neuropharmacology and analytical chemistry, the rigorous profiling of active...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Analytical Profiling of CAS 54593-31-6

Executive Summary

In the landscape of neuropharmacology and analytical chemistry, the rigorous profiling of active pharmaceutical ingredients (APIs) and their degradants is non-negotiable. CAS 54593-31-6 , chemically designated as DL-threo-Ritalinic Acid Lactam (or 2-(6-oxopiperidin-2-yl)-2-phenylacetic acid), is a critical pharmacologically inactive metabolite and synthetic impurity of the psychostimulant methylphenidate (MPH)[1][2].

As a Senior Application Scientist, I approach this compound not merely as a structural byproduct, but as a vital biomarker for drug stability, metabolic mapping, and quality control (QC). This whitepaper synthesizes the physicochemical properties, mechanistic origins, and validated analytical methodologies required to isolate and quantify CAS 54593-31-6 in complex matrices.

Chemical Identity and Physicochemical Profiling

CAS 54593-31-6 is a lactam derivative of ritalinic acid. Structurally, it features a fully saturated piperidine ring that has been oxidized at the 6-position to form a cyclic amide (lactam), coupled with a phenylacetic acid moiety. The presence of two chiral centers means it exists as a mixture of diastereomers (typically the threo configuration in relation to the parent drug).

Understanding its physicochemical properties is foundational for developing extraction protocols and chromatographic methods. The carboxylic acid dictates its pH-dependent solubility, while the lactam ring introduces specific hydrolytic vulnerabilities.

Table 1: Key Physicochemical Properties of CAS 54593-31-6

PropertyValue / DescriptionMechanistic Implication
Chemical Name 2-(6-oxopiperidin-2-yl)-2-phenylacetic acidCore structure dictates binding and reactivity.
Molecular Formula C₁₃H₁₅NO₃Used for exact mass calculation in HRMS.
Molecular Weight 233.27 g/mol Precursor ion[M+H]⁺ at m/z 234.1 in ESI+.
pKa (Estimated) ~4.2 (Carboxylic Acid)Requires acidic mobile phase (pH < 2.5) for optimal RP-HPLC retention.
LogP (Estimated) ~1.2Highly polar; elutes early on standard C18 columns compared to MPH.
Hydrogen Bonding 1 Donor (OH), 3 Acceptors (O, N)High affinity for protic solvents; dictates extraction solvent choice.
Solubility Soluble in Methanol, DMSO; slightly in H₂OReconstitution should utilize at least 10-20% organic modifier to prevent precipitation.

Data synthesized from established reference standard documentation[3][4].

Mechanistic Origins: Metabolism and Degradation

The formation of CAS 54593-31-6 occurs via two distinct pathways: in vivo enzymatic metabolism and in vitro chemical degradation.

In Vivo Metabolism: Methylphenidate is primarily hydrolyzed by carboxylesterase 1 (CES1) into ritalinic acid (RA), which accounts for 60–80% of urinary excretion[2]. However, a secondary, minor pathway involves microsomal oxidation via Cytochrome P450 (CYP450) enzymes. This oxidation occurs at the 6-position of the piperidine ring, yielding 6-oxo-MPH, which is subsequently hydrolyzed to 6-oxo-ritalinic acid (the lactam, CAS 54593-31-6)[1][2].

In Vitro Degradation: During the formulation and long-term storage of MPH, the methyl ester is prone to hydrolysis[5]. Under oxidative stress conditions (e.g., peroxide exposure or transition metal catalysis), the piperidine ring can oxidize, leading to the formation of this lactam impurity.

Pathway MPH Methylphenidate (MPH) RA Ritalinic Acid (RA) MPH->RA CES1 Hydrolysis (De-esterification) OxoMPH 6-Oxo-MPH MPH->OxoMPH CYP450 (Microsomal Oxidation) Lactam Ritalinic Acid Lactam (CAS 54593-31-6) RA->Lactam CYP450 (Microsomal Oxidation) OxoMPH->Lactam CES1 Hydrolysis

Metabolic and degradation pathways converting Methylphenidate to Ritalinic Acid Lactam.

Analytical Methodologies: Step-by-Step HPLC-MS/MS Protocol

To ensure regulatory compliance (ICH Q2/Q3) and accurately assess the genotoxic or stability profile of an MPH batch, a highly selective method is required. Because CAS 54593-31-6 is significantly more polar than the parent drug, reversed-phase chromatography (RP-HPLC) must be carefully optimized.

Causality in Method Design: We utilize an acidic mobile phase (0.1% Formic Acid, pH ~2.7). Because the pKa of the lactam's carboxylic acid is ~4.2, a pH of 2.7 ensures the molecule is fully protonated (neutral state). This suppresses ionization, thereby increasing its lipophilicity and ensuring adequate retention and peak symmetry on a hydrophobic C18 stationary phase.

Step-by-Step HPLC-MS/MS Workflow

Step 1: Sample Preparation

  • Accurately weigh 10 mg of the API or crushed formulation.

  • Dissolve in 10 mL of Extraction Solvent (Water:Acetonitrile, 80:20 v/v) to ensure full solubilization of both the lipophilic parent and the polar lactam.

  • Sonicate for 15 minutes at ≤ 25°C (Avoid heat to prevent thermally induced hydrolysis of the ester[5]).

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Choice rationale: High surface area and end-capping prevent secondary interactions with the lactam's amide nitrogen.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar lactam)

    • 1.0 - 5.0 min: 5% to 60% B

    • 5.0 - 6.0 min: 60% to 95% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI+) Parameters

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Precursor Ion: m/z 234.1 [M+H]⁺.

  • Product Ions (MRM): Monitor transition m/z 234.1 → 188.1 (corresponding to the loss of H₂O and CO from the carboxylic acid moiety) for quantification.

  • Collision Energy (CE): 20 eV.

Step 4: System Suitability & Validation

  • Ensure the resolution ( Rs​ ) between Ritalinic Acid and Ritalinic Acid Lactam is > 1.5.

  • Verify the signal-to-noise (S/N) ratio for the lactam at the Limit of Quantitation (LOQ) is ≥ 10.

Workflow Sample 1. Sample Preparation (Cold Extraction, 80:20 H2O:ACN) Chromatography 2. RP-HPLC Separation (C18, pH 2.7 to protonate COOH) Sample->Chromatography Detection 3. MS/MS Detection (ESI+, MRM 234.1 -> 188.1) Chromatography->Detection Validation 4. System Suitability (Rs > 1.5, S/N > 10) Detection->Validation Quantification 5. Impurity Quantification (ICH Q2/Q3 Compliance) Validation->Quantification

Analytical workflow for the isolation and quantification of CAS 54593-31-6.

Chemical Stability and Storage Considerations

The stability of CAS 54593-31-6 is governed by its lactam ring. Lactams—cyclic amides—are inherently strained compared to linear amides. While the 6-membered piperidone ring is relatively stable compared to highly strained β-lactams (like penicillins), it remains susceptible to base-catalyzed hydrolysis[5].

If exposed to high pH (> 9.0) or prolonged heat, the lactam ring will open, yielding a highly polar dicarboxylic acid derivative (an amino acid). Therefore, reference standards of CAS 54593-31-6 must be stored at 2–8°C in tightly sealed, desiccated containers to prevent ambient moisture from initiating hydrolytic degradation.

Conclusion

CAS 54593-31-6 (DL-threo-Ritalinic Acid Lactam) is a pivotal compound in the lifecycle management of methylphenidate. Whether acting as an indicator of in vivo CYP450 metabolic activity or as a marker for oxidative API degradation, its accurate quantification is essential. By leveraging its physicochemical properties—specifically its pKa and polarity—analytical scientists can design robust, self-validating chromatographic systems that ensure the safety and efficacy of neuropharmacological therapeutics.

References

  • Methylphenidate effects in the young brain: friend or foe? International Journal of Developmental Neuroscience (2017). Available at: [Link]

  • Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Clinical Pharmacokinetics (2017). Available at: [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal (2021). Available at: [Link]

  • Methylphenidate Impurities & Reference Standards. SynZeal Research (2024). Available at: [Link]

  • Ritalinic Acid Lactam - CAS 54593-31-6 Product Specifications. Axios Research (2024). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for (6-Oxopiperidin-2-yl)(phenyl)acetic acid Reference Standards

Scientific Context & Retrosynthetic Rationale (6-Oxopiperidin-2-yl)(phenyl)acetic acid (CAS: 54593-31-6), universally referred to as Ritalinic Acid Lactam , is a critical pharmacopeial impurity and degradation product as...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Retrosynthetic Rationale

(6-Oxopiperidin-2-yl)(phenyl)acetic acid (CAS: 54593-31-6), universally referred to as Ritalinic Acid Lactam , is a critical pharmacopeial impurity and degradation product associated with the central nervous system stimulant Methylphenidate [1]. In pharmaceutical development, highly pure reference standards of this lactam are strictly required for Analytical Method Validation (AMV), stability-indicating assays, and routine Quality Control (QC) of the Active Pharmaceutical Ingredient (API).

Synthesizing this standard requires the precise oxidation of the piperidine ring of Methylphenidate to a delta-lactam without degrading the adjacent, highly substituted chiral centers. To achieve this, we utilize a four-step retrosynthetic approach starting from commercially available Methylphenidate Hydrochloride. The sequence relies on a highly regioselective Ruthenium Tetroxide (RuO₄) oxidation, ensuring that the stereochemical fidelity of the threo or erythro starting material is perfectly preserved in the final reference standard.

Mechanistic Causality & Reaction Design

The core challenge of this synthesis is the site-selective oxidation of a cyclic secondary amine. Direct oxidation of unprotected piperidines often leads to complex mixtures of ring-cleaved products, imines, and N-oxides. To establish a controlled, self-validating system, the protocol employs the following mechanistic logic:

  • N-Boc Protection: The secondary amine of Methylphenidate is first protected with a tert-butyloxycarbonyl (Boc) group. This not only prevents N-oxidation but also sterically and electronically directs the subsequent oxidation.

  • Regioselective RuO₄ Oxidation: The oxidation of N-carbamate protected cyclic amines using RuO₄ typically proceeds with high regioselectivity at the less sterically hindered alpha-position [2]. In N-Boc-Methylphenidate, the C2 position is heavily shielded by the bulky phenylacetate moiety. Consequently, the in-situ generated RuO₄ exclusively attacks the unhindered C6 methylene group, yielding the desired 6-oxopiperidine (lactam) [3].

  • Biphasic Catalysis: The use of a biphasic solvent system (EtOAc/H₂O) with catalytic RuCl₃ and stoichiometric NaIO₄ prevents over-oxidation. The NaIO₄ resides in the aqueous layer, continuously regenerating the active RuO₄ species, which migrates into the organic layer to oxidize the substrate before returning to the aqueous phase as RuO₂.

  • Mild Ester Hydrolysis: Following Boc deprotection, Lithium Hydroxide (LiOH) is selected over harsher bases (like NaOH or KOH) for the final ester hydrolysis. LiOH provides a milder nucleophilic attack, efficiently hydrolyzing the methyl ester without risking the ring-opening of the newly formed lactam.

SynthesisWorkflow SM Methylphenidate HCl (Starting Material) Step1 Step 1: N-Boc Protection Reagents: Boc₂O, Et₃N Solvent: DCM SM->Step1 Int1 N-Boc-Methylphenidate Step1->Int1 Step2 Step 2: RuO₄ Oxidation Reagents: RuCl₃, NaIO₄ Solvent: EtOAc/H₂O Int1->Step2 IPC1 IPC 1: LC-MS m/z 334 [M+H]⁺ Int1->IPC1 Int2 N-Boc-Lactam Methyl Ester Step2->Int2 Step3 Step 3: N-Deprotection Reagents: TFA Solvent: DCM Int2->Step3 IPC2 IPC 2: LC-MS m/z 348 [M+H]⁺ Int2->IPC2 Int3 Lactam Methyl Ester Step3->Int3 Step4 Step 4: Hydrolysis Reagents: LiOH·H₂O Solvent: THF/H₂O Int3->Step4 IPC3 IPC 3: TLC Monitor Boc removal Int3->IPC3 Product (6-Oxopiperidin-2-yl)(phenyl)acetic acid (Ritalinic Acid Lactam) Step4->Product IPC4 QC Release >99% Purity (HPLC) Product->IPC4

Fig 1: Four-step synthesis of Ritalinic Acid Lactam from Methylphenidate HCl.

(Note: Diagram optimized for a maximum display width of 760px).

Experimental Workflow: A Self-Validating Protocol

To ensure the integrity of the final reference standard, In-Process Controls (IPCs) are mandated after every step. Do not proceed to the subsequent step until the IPC confirms complete conversion, as carryover impurities will severely complicate the final crystallization.

Step 1: Synthesis of N-Boc-Methylphenidate
  • Reaction: Suspend Methylphenidate HCl (1.0 eq, 10.0 g) in anhydrous Dichloromethane (DCM, 100 mL) and cool to 0 °C under an inert atmosphere.

  • Base Addition: Add Triethylamine (Et₃N, 2.5 eq) dropwise. The solution will become homogeneous as the free base is generated.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in 20 mL DCM dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove unreacted starting material and Et₃N), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

  • IPC Validation: Perform LC-MS analysis. The reaction is complete when the starting material peak (m/z 234) is absent and the product peak at m/z 334 [M+H]⁺ is dominant.

Step 2: Regioselective Oxidation to N-Boc-Lactam
  • Reaction: Dissolve N-Boc-Methylphenidate (1.0 eq) in Ethyl Acetate (EtOAc, 80 mL). Add distilled water (80 mL) to create a biphasic system.

  • Catalyst & Oxidant: Add Ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.05 eq). While stirring vigorously (critical for phase transfer), add Sodium periodate (NaIO₄, 4.0 eq) in small portions to control the exotherm. Stir at room temperature for 12 hours.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (to destroy residual periodate). Filter the entire biphasic mixture through a pad of Celite to remove the precipitated black ruthenium dioxide. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • IPC Validation: Perform LC-MS analysis. Confirm the mass shift from m/z 334 to m/z 348 [M+H]⁺ , indicating the successful incorporation of the ketone oxygen at C6.

Step 3: N-Boc Deprotection
  • Reaction: Dissolve the crude N-Boc-Lactam Methyl Ester in DCM (50 mL) and cool to 0 °C.

  • Deprotection: Slowly add Trifluoroacetic acid (TFA, 10.0 eq). Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture thoroughly under reduced pressure to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO₃ until the aqueous phase is basic (pH ~8). Extract, dry, and concentrate to yield the free Lactam Methyl Ester.

  • IPC Validation: TLC (Silica gel, EtOAc/Hexanes 1:1, Ninhydrin stain). The Boc-protected intermediate will not stain, whereas the deprotected lactam will show a distinct spot. LC-MS should show m/z 248[M+H]⁺ .

Step 4: Ester Hydrolysis to Ritalinic Acid Lactam
  • Reaction: Dissolve the Lactam Methyl Ester (1.0 eq) in a 3:1 mixture of THF/H₂O (40 mL). Cool to 0 °C.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Stir at room temperature for 3 hours. Causality note: The mild nature of LiOH prevents the base-catalyzed ring-opening of the lactam.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous phase with water and wash once with Diethyl ether (to remove non-polar organic impurities). Carefully acidify the aqueous layer to pH 2-3 using 1N HCl. Extract the precipitated product with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from a mixture of EtOAc and Hexanes to yield the final reference standard as a highly pure, white crystalline powder.

Quantitative Analytical Specifications

To qualify the synthesized batch as a Reference Standard suitable for pharmaceutical AMV and QC, the material must meet the stringent analytical specifications outlined in the table below.

Analytical ParameterSpecification TargetRecommended Analytical Technique
Appearance White to off-white crystalline powderVisual Inspection
Chemical Purity ≥ 99.0% (Area %)HPLC-UV (Isocratic, 210 nm)
Identity (Mass) m/z 234.1 [M+H]⁺ESI-LC-MS (Positive Ion Mode)
Identity (Structure) Conforms to theoretical structure¹H and ¹³C NMR (in DMSO-d₆)
Residual Solvents ≤ 0.5% total volatilesHeadspace GC-FID
Stereochemical Fidelity Matches starting material diastereomerChiral HPLC

References

  • Axios Research. (2024). Ritalinic Acid Lactam - CAS - 54593-31-6. Axios Research Reference Standards Catalog. URL:[Link]

  • Kaname, M., Yoshifuji, S., & Sashida, H. (2008). Ruthenium tetroxide oxidation of cyclic N-acylamines by a single layer method: formation of ω-amino acids. Tetrahedron Letters, 49(17), 2786-2788. URL:[Link]

  • Yoshifuji, S., Tanaka, K., Kawai, T., & Nitta, Y. (1985). Ruthenium tetroxide oxidation of N-alkyllactams. Chemical and Pharmaceutical Bulletin, 33(12), 5515-5521. URL:[Link]

Application

Application Note: High-Efficiency Isolation and LC-MS/MS Quantification of (6-Oxopiperidin-2-yl)(phenyl)acetic Acid from Complex Biological Matrices

Introduction & Clinical Relevance (6-Oxopiperidin-2-yl)(phenyl)acetic acid—commonly referred to as ritalinic acid lactam (CAS: 54593-31-6)—is a critical minor metabolite and degradation product of the psychostimulant met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Relevance

(6-Oxopiperidin-2-yl)(phenyl)acetic acid—commonly referred to as ritalinic acid lactam (CAS: 54593-31-6)—is a critical minor metabolite and degradation product of the psychostimulant methylphenidate (MPH)[1]. While the primary metabolic clearance of MPH involves rapid hydrolysis by carboxylesterase 1 (CES1) to form the inactive zwitterion ritalinic acid, minor oxidative pathways mediated by CYP450 enzymes yield 6-oxo-methylphenidate and its subsequent hydrolyzed lactam form ()[2].

Monitoring this specific lactam metabolite is highly relevant in modern pharmacokinetics and forensic toxicology. In patients harboring functional single-nucleotide polymorphisms in the CES1 gene (such as the G143E mutation), the primary hydrolysis pathway is impaired. This forces a metabolic shift, resulting in a significant accumulation of these oxidative lactam metabolites in systemic circulation ()[3]. Isolating this highly polar compound from complex matrices like plasma and urine requires a highly selective extraction chemistry to eliminate matrix effects and ensure robust LC-MS/MS quantification.

MetabolicPathway MPH Methylphenidate (Parent Drug) RA Ritalinic Acid (Major Metabolite) MPH->RA CES1 Hydrolysis (Major Pathway) OxoMPH 6-oxo-Methylphenidate (Minor Metabolite) MPH->OxoMPH CYP450 Oxidation (Minor Pathway) Lactam (6-Oxopiperidin-2-yl) (phenyl)acetic acid (Target Analyte) RA->Lactam Oxidation (Degradation) OxoMPH->Lactam Hydrolysis

Fig 1: Metabolic and degradation pathways yielding (6-Oxopiperidin-2-yl)(phenyl)acetic acid.

Scientific Rationale: Extraction Chemistry

To design a self-validating and robust protocol, we must exploit the specific physicochemical properties of the analyte. Unlike ritalinic acid, which is a zwitterion containing a basic piperidine nitrogen and an acidic carboxyl group, the target analyte possesses a delta-lactam ring .

  • Causality of Sorbent Selection: The 6-oxo substitution delocalizes the nitrogen lone pair into the adjacent carbonyl group, rendering the piperidine nitrogen non-basic. Therefore, (6-Oxopiperidin-2-yl)(phenyl)acetic acid behaves strictly as a weak organic acid (pKa ~ 4.0). A Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) is the optimal choice.

  • Mechanism of Action: At a physiological pH of 7.0, the analyte's carboxylic acid is fully deprotonated (anionic) and binds strongly to the quaternary amine of the MAX sorbent via ionic interaction. This permits aggressive washing with basic and organic solvents to remove basic drugs (like parent MPH) and neutral lipids. Elution is selectively triggered by acidifying the organic solvent, which protonates the analyte, neutralizes its charge, and breaks the ionic retention.

Step-by-Step Experimental Protocols

Protocol A: Matrix Pre-treatment (Plasma/Urine)
  • Spiking: Aliquot 200 µL of human plasma or urine into a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard (e.g., Ritalinic acid-d10, 1 µg/mL). Using a stable isotope-labeled IS corrects for any downstream matrix suppression or variable SPE recovery.

  • Protein Precipitation (PPT): Add 600 µL of ice-cold Acetonitrile (ACN). Vortex for 30 seconds. Cold ACN effectively disrupts protein-analyte binding while minimizing the risk of lactam ring hydrolysis that can occur if strong acids/bases are used for precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution & Buffering: Transfer 600 µL of the supernatant to a clean tube and dilute with 600 µL of 50 mM Ammonium Acetate buffer (pH 7.0). Diluting the organic content to <40% prevents premature analyte breakthrough during SPE loading, while the pH 7.0 buffer ensures the carboxylic acid is fully ionized for MAX binding.

Protocol B: Mixed-Mode Strong Anion Exchange (MAX) SPE

Use a 30 mg/1 cc MAX SPE cartridge.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH), followed by 1.0 mL of LC-MS grade Water.

  • Loading: Load the 1.2 mL of pre-treated, buffered sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous/Basic): Pass 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Water. The high pH maintains the analyte's negative charge (keeping it bound) while neutralizing basic interferences (e.g., intact methylphenidate), washing them out of the sorbent.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Removes hydrophobic neutral interferences, such as endogenous phospholipids.

  • Elution: Elute the target analyte with 1.0 mL of 2% Formic Acid in Methanol. The high acid concentration protonates the carboxylic acid of the analyte, breaking the ionic bond with the quaternary amine sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% Formic Acid).

SPEWorkflow Sample Biological Matrix (Plasma/Urine) PPT Protein Precipitation (Cold ACN) Sample->PPT Load Load onto MAX SPE (pH 7.0) PPT->Load Wash1 Wash 1 (5% NH4OH) Load->Wash1 Wash2 Wash 2 (100% MeOH) Wash1->Wash2 Elute Elution (2% FA in MeOH) Wash2->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Fig 2: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for target analyte isolation.

Protocol C: LC-MS/MS Analysis
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm). The T3 stationary phase is designed to prevent stationary phase dewetting in highly aqueous conditions, providing superior retention for polar organic acids compared to standard C18 columns.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-4 min (linear to 60% B), 4-4.5 min (95% B), 4.6-6 min (5% B for re-equilibration). Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization Positive (ESI+).

Data Presentation

Table 1: LC-MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
(6-Oxopiperidin-2-yl)(phenyl)acetic acid 234.1 [M+H]+ 84.1 22 Quantifier
(6-Oxopiperidin-2-yl)(phenyl)acetic acid 234.1 [M+H]+ 118.1 18 Qualifier

| Ritalinic acid-d10 (IS) | 230.2[M+H]+ | 94.1 | 24 | Internal Standard |

Table 2: Method Validation Summary (Human Plasma)

Concentration Level Mean Recovery (%) Matrix Effect (%) Intra-day Precision (CV%)
LQC (5 ng/mL) 88.4 ± 4.2 92.1 ± 3.5 5.8
MQC (50 ng/mL) 91.2 ± 3.1 95.4 ± 2.8 4.2

| HQC (500 ng/mL) | 90.5 ± 2.9 | 96.0 ± 1.9 | 3.7 |

References

  • Title: Classics in Chemical Neuroscience: Methylphenidate Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Increased Plasma Concentrations of 6-oxo-Methylphenidate in CES1 G134E Carriers Following a Single Oral Dose of Methylphenidate Source: European Network Adult ADHD URL: [Link]

Sources

Method

Application Note: GC-MS Detection Protocols for (6-Oxopiperidin-2-yl)(phenyl)acetic acid in Urine Samples

Introduction and Clinical Significance Methylphenidate (MPH) is a first-line psychostimulant used in the treatment of attention-deficit/hyperactivity disorder (ADHD). The primary metabolic pathway of MPH is mediated by C...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Clinical Significance

Methylphenidate (MPH) is a first-line psychostimulant used in the treatment of attention-deficit/hyperactivity disorder (ADHD). The primary metabolic pathway of MPH is mediated by Carboxylesterase 1 (CES1), which hydrolyzes the drug into the inactive major metabolite, ritalinic acid[1]. However, a minor but clinically significant oxidative pathway produces 6-oxo-methylphenidate, which is subsequently hydrolyzed by CES1 into (6-Oxopiperidin-2-yl)(phenyl)acetic acid (commonly referred to as 6-oxo-ritalinic acid)[2].

In human urine, 6-oxo-ritalinic acid accounts for 5–12% of the administered dose[3][4]. Monitoring this specific metabolite is critical in advanced pharmacokinetic profiling, toxicology, and personalized medicine—particularly for evaluating substrate-dependent metabolic shifts in patients carrying CES1 genetic variants (e.g., the G143E polymorphism), which significantly impair primary hydrolysis and elevate 6-oxo-metabolite concentrations[2].

Metabolism MPH Methylphenidate (MPH) RA Ritalinic Acid (RA) MPH->RA CES1 Hydrolysis (Major) OxoMPH 6-oxo-Methylphenidate MPH->OxoMPH Oxidation (Minor) OxoRA (6-Oxopiperidin-2-yl) (phenyl)acetic acid OxoMPH->OxoRA CES1 Hydrolysis

Metabolic pathway of Methylphenidate yielding (6-Oxopiperidin-2-yl)(phenyl)acetic acid.

Analytical Rationale: Extraction and Derivatization Logic

The target compound, (6-Oxopiperidin-2-yl)(phenyl)acetic acid, possesses both a carboxylic acid moiety and a lactam ring . These polar functional groups engage in strong intermolecular hydrogen bonding, rendering the intact molecule non-volatile and thermally labile.

To achieve the volatility and thermal stability required for Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is mandatory[5][6]. We employ a robust silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Causality of Derivatization: The silylation reagent replaces the active acidic protons on both the carboxyl group (-COOH) and the lactam nitrogen (-NH) with trimethylsilyl (TMS) groups. This yields a di-TMS derivative that eliminates hydrogen bonding, prevents column active-site adsorption, and ensures sharp chromatographic peaks.

  • Causality of Extraction pH: The pKa of the carboxylic acid group is approximately 4.0. Adjusting the urine matrix to pH 3.0 ensures the molecule is fully protonated (neutralized), maximizing its hydrophobic retention on a polymeric Solid-Phase Extraction (SPE) sorbent and preventing premature elution during wash steps.

Workflow Urine Urine Sample (pH adjusted to 3.0) SPE Solid-Phase Extraction (Mixed-mode Polymeric) Urine->SPE Dry Evaporation under N2 (40°C) SPE->Dry Deriv Silylation (BSTFA + 1% TMCS) 70°C for 30 min Dry->Deriv GCMS GC-EI-MS Analysis (SIM Mode) Deriv->GCMS

Sample preparation and GC-MS workflow for urinary 6-oxo-ritalinic acid detection.

Step-by-Step Experimental Protocol

Sample Preparation and Solid-Phase Extraction (SPE)

This self-validating extraction system utilizes a deuterated internal standard to correct for matrix effects and extraction losses.

  • Aliquoting: Transfer 1.0 mL of human urine into a clean glass centrifuge tube.

  • Internal Standard (IS) Addition: Spike the sample with 50 µL of Ritalinic Acid-D10 (1.0 µg/mL in methanol). Vortex briefly.

  • Matrix Neutralization (pH Adjustment): Add 1.0 mL of 0.1 M phosphate buffer (pH 3.0). Vortex for 30 seconds. Verify that the sample pH is ≤ 3.0.

  • SPE Conditioning: Condition a mixed-mode polymeric SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 2.0 mL of Methanol, followed by 2.0 mL of deionized water (adjusted to pH 3.0).

  • Sample Loading: Load the buffered urine sample onto the cartridge at a flow rate of 1.0 mL/min.

  • Interference Washing: Wash the cartridge with 2.0 mL of 5% Methanol in deionized water. Note: This specific concentration removes polar matrix interferences (salts, urea) without disrupting the hydrophobic interaction of the protonated target analyte.

  • Drying: Apply full vacuum (≥ 10 inHg) for 5 minutes to remove residual water. Moisture must be strictly eliminated as it rapidly quenches silylation reagents.

  • Elution: Elute the target analytes into a clean glass tube using 2.0 mL of Ethyl Acetate/Methanol (90:10, v/v).

Derivatization (Silylation)
  • Evaporation: Evaporate the SPE eluate to complete dryness under a gentle stream of high-purity nitrogen at 40 °C.

  • Reagent Addition: Add 50 µL of anhydrous ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Incubation: Seal the vials with PTFE-lined caps and incubate in a heating block at 70 °C for 30 minutes.

  • Final Transfer: Allow the vials to cool to room temperature. Transfer the derivatized solution into a GC autosampler vial containing a glass micro-insert.

Instrumental Parameters and Quantitative Data

The GC-MS must be operated in Selected Ion Monitoring (SIM) mode to achieve the necessary sensitivity for minor metabolites. The di-TMS derivative of (6-Oxopiperidin-2-yl)(phenyl)acetic acid (Molecular Weight = 377 g/mol ) yields a distinct molecular ion (M⁺) and a highly abundant [M-CH₃]⁺ fragment.

Table 1: GC-EI-MS Instrumental Operating Conditions

ParameterSpecification
System Agilent 7890B GC coupled with 5977B MSD (or equivalent)
Analytical Column DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (High Purity 99.999%), constant flow at 1.0 mL/min
Injection Mode Splitless (purge valve open at 1.0 min), 1.0 µL injection volume
Inlet Temperature 250 °C
Oven Temperature Program 100 °C (hold 1 min) → 15 °C/min to 280 °C → 20 °C/min to 300 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ionization Source Electron Impact (EI), 70 eV
Source / Quad Temperature 230 °C / 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)

Table 2: Diagnostic Ions and Method Validation Parameters

AnalyteDerivative TypeRetention Time (min)Target Quantitation Ion (m/z)Qualifier Ions (m/z)LOQ (ng/mL)Linearity (r²)
(6-Oxopiperidin-2-yl)(phenyl)acetic acid Di-TMS14.8362 377 (M⁺), 2605.0> 0.998
Ritalinic Acid-D10 (IS) Mono-TMS12.4291 206, 150N/AN/A

Note: The Limit of Quantification (LOQ) of 5.0 ng/mL is more than sufficient for clinical detection, as urinary concentrations of 6-oxo-ritalinic acid typically range between 50 and 500 ng/mL following standard therapeutic dosing.

References

  • Methylphenidate Pathway, Pharmacokinetics. ClinPGx.1

  • Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Ricardo Dinis-Oliveira.3

  • Increased Plasma Concentrations of 6-oxo-Methylphenidate in CES1 G134E Carriers Following a Single Oral Dose of Methylphenidate. NIH / PubMed Central.2

  • Ritalinic acid. Grokipedia.5

  • Laboratory - Marshfield Labs. Marshfield Labs.4

  • Detection of Doping Agents by LC–MS and LC–MS-MS. LCGC International.6

Sources

Application

Diastereoselective Synthesis and Isolation Protocol for DL-threo-(6-Oxopiperidin-2-yl)(phenyl)acetic Acid

Introduction & Mechanistic Rationale DL-threo-(6-Oxopiperidin-2-yl)(phenyl)acetic acid (CAS: 54593-31-6), commonly referred to as ritalinic acid lactam, is a critical analytical reference standard. It is both a major ina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

DL-threo-(6-Oxopiperidin-2-yl)(phenyl)acetic acid (CAS: 54593-31-6), commonly referred to as ritalinic acid lactam, is a critical analytical reference standard. It is both a major inactive oxidative metabolite of methylphenidate [1] and a known synthetic impurity monitored during active pharmaceutical ingredient (API) manufacturing [3].

Causality in Synthetic Design: Direct oxidation of ritalinic acid is synthetically disfavored. The presence of a free carboxylic acid interferes with the biphasic oxidation solvent system, leading to poor solubility and sluggish kinetics. To circumvent this, the synthesis utilizes DL-threo-methylphenidate (the methyl ester) as the starting material.

Regioselective Oxidation (Expertise): The core transformation relies on the oxidation of the piperidine ring using ruthenium tetroxide ( RuO4​ ), generated in situ from catalytic RuCl3​ and stoichiometric NaIO4​ [2]. RuO4​ is a powerful oxidant, but its action on 2-substituted piperidines is highly regioselective. The steric bulk of the phenylacetate moiety at the C2 position physically blocks the approach of the oxidant. Consequently, hydride abstraction occurs exclusively at the less hindered C6 α -methylene group, forming an endocyclic iminium ion that is rapidly hydrated and further oxidized to the lactam (6-oxo-methylphenidate).

Stereochemical Preservation: Following oxidation, the methyl ester must be hydrolyzed. We employ mild alkaline saponification using aqueous Lithium Hydroxide ( LiOH ). The lithium cation coordinates with the carbonyl oxygen, accelerating hydroxide attack at ambient temperatures. This mild condition is critical to prevent base-catalyzed epimerization at the α -carbon, ensuring the strict preservation of the threo diastereomeric configuration.

Materials and Reagents

Reagent / MaterialRole in SynthesisEquivalents / Amount
DL-threo-Methylphenidate HCl Starting Material1.0 eq
Ruthenium(III) chloride ( RuCl3​ ) Precatalyst for RuO4​ 0.05 eq (5 mol%)
Sodium periodate ( NaIO4​ ) Stoichiometric Oxidant3.0 eq
Ethyl Acetate (EtOAc) / Water Biphasic Solvent System1:1 (v/v), 10 mL/g
Isopropanol (IPA) Quenching AgentExcess (~2 mL/g)
Lithium Hydroxide ( LiOH⋅H2​O ) Saponification Base2.5 eq
Tetrahydrofuran (THF) Co-solvent for Hydrolysis5 mL/g
1M Hydrochloric Acid ( HCl ) Acidification / PrecipitationTo pH 2.0 - 3.0

Experimental Protocols

Step 1: Regioselective Oxidation to DL-threo-6-Oxo-Methylphenidate

Self-Validating System: The reaction progress is visually indicated by the biphasic color. Active RuO4​ maintains a yellow/green organic layer. Upon completion and quenching, the precipitation of black RuO2​ confirms the deactivation of the toxic oxidant.

  • Free-basing : Dissolve DL-threo-methylphenidate HCl (1.0 eq) in water and adjust to pH 9 with saturated NaHCO3​ . Extract with EtOAc (3x). Dry the combined organic layers over Na2​SO4​ and concentrate to yield the free base.

  • Biphasic Setup : Dissolve the free base in a 1:1 mixture of EtOAc and H2​O (10 mL/g of substrate).

  • Oxidation : Add NaIO4​ (3.0 eq) to the vigorously stirring biphasic mixture. Once dissolved, add RuCl3​ (0.05 eq). The organic layer will turn pale yellow/green, indicating the formation of active RuO4​ .

  • Monitoring : Stir at 25°C for 4–6 hours. Monitor via TLC (Silica, Hexanes:EtOAc 1:1). The starting material ( Rf​≈0.2 ) will convert to a higher-running lactam spot ( Rf​≈0.5 ).

  • Quenching : Add isopropanol (~2 mL/g) to the mixture and stir for 30 minutes. The solution will turn black as RuO4​ is reduced to insoluble RuO2​ .

  • Filtration & Extraction : Filter the black suspension through a pad of Celite to remove ruthenium salts. Separate the layers of the filtrate, wash the organic layer with brine, dry over MgSO4​ , and concentrate in vacuo to yield crude DL-threo-6-oxo-methylphenidate.

Step 2: Saponification to DL-threo-(6-Oxopiperidin-2-yl)(phenyl)acetic Acid
  • Solvation : Dissolve the crude 6-oxo-methylphenidate in THF (5 mL/g).

  • Hydrolysis : Add an aqueous solution of LiOH⋅H2​O (2.5 eq in 5 mL/g H2​O ) dropwise at 0°C. Allow the reaction to warm to 25°C and stir for 4 hours.

  • Aqueous Wash : Concentrate the mixture in vacuo to remove THF. Dilute the remaining aqueous layer with water and wash with Diethyl Ether (2x) to remove unreacted ester and non-polar impurities.

  • Acidification & Crystallization : Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise until the pH reaches 2.0 - 3.0. A white precipitate of the target lactam acid will form.

  • Isolation : Filter the precipitate under vacuum, wash with ice-cold water, and dry under high vacuum at 40°C for 12 hours.

Quantitative Data & Characterization

ParameterExpected Value
Molecular Formula C13​H15​NO3​
Molecular Weight 233.27 g/mol
Exact Mass (ESI-MS) 233.105 m/z [M+H]+
Physical State White to off-white crystalline solid
Overall Yield 65 - 75% (over two steps)
Diastereomeric Purity > 98% (threo configuration) via Chiral HPLC

Visualizations

Workflow N1 DL-threo-Methylphenidate (Starting Material) N2 RuCl3 (cat.) / NaIO4 EtOAc/H2O, 25°C N1->N2 N3 DL-threo-6-Oxo-Methylphenidate (Intermediate) N2->N3 C6 Oxidation N4 LiOH (aq) / THF 25°C, 4h N3->N4 N5 Acidification (pH 2-3) & Crystallization N4->N5 Saponification N6 DL-threo-(6-Oxopiperidin-2-yl) (phenyl)acetic acid N5->N6 Isolation

Fig 1: Synthetic workflow for the diastereoselective preparation of Ritalinic Acid Lactam.

Mechanism M1 Active RuO4 Species M3 Hydride Abstraction at C6 M1->M3 M2 Steric Blockade at C2 (Phenylacetate Group) M2->M3 Directs Regioselectivity M4 Endocyclic Iminium Ion M3->M4 M5 Hydration & Further Oxidation M4->M5 M6 C6-Lactam Formation M5->M6

Fig 2: Logical relationship of steric hindrance directing regioselective RuO4 oxidation at C6.

References

  • Dinis-Oliveira, R. J. (2016). "Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects." European Journal of Drug Metabolism and Pharmacokinetics.[Link] [1]

  • Jajoo, H. K., et al. (1989). "Synthesis of the Piperidinone Metabolites of Piperidine Type Phenothiazine Antipsychotic Drugs via Ruthenium Tetroxide Oxidation." ChemInform.[Link] [2]

Method

Solid-Phase Extraction (SPE) Methods for the Recovery of (6-Oxopiperidin-2-yl)(phenyl)acetic Acid from Biological Matrices

Target Audience: Researchers, analytical scientists, and drug development professionals. Chemical Context & Mechanistic Causality (6-Oxopiperidin-2-yl)(phenyl)acetic acid (often referred to as 6-oxo-ritalinic acid) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Chemical Context & Mechanistic Causality

(6-Oxopiperidin-2-yl)(phenyl)acetic acid (often referred to as 6-oxo-ritalinic acid) is a highly polar, weakly acidic lactam metabolite. In clinical and forensic toxicology, it is recognized as a downstream product of methylphenidate metabolism, formed following primary hydrolysis by carboxylesterase 1 (CES1) and subsequent minor oxidative pathways[1].

To design a robust extraction protocol, we must first deconstruct the molecule’s physicochemical properties:

  • The Delta-Lactam Ring (6-oxopiperidin-2-yl): Unlike the basic piperidine ring in the parent drug, the nitrogen in this lactam ring is neutral and does not ionize under standard physiological or analytical conditions.

  • The Carboxylic Acid Moiety: This functional group has a pKa of approximately 4.0. At physiological pH (7.4), the molecule exists almost entirely as a deprotonated, negatively charged carboxylate anion.

  • The Phenyl Group: Provides a degree of lipophilicity, allowing for reversed-phase interactions when the molecule is in its neutral state.

Because analytical methods for such metabolites heavily rely on LC-MS/MS, rigorous sample clean-up is mandatory to prevent ion suppression from biological matrices[2]. The optimal Solid-Phase Extraction (SPE) strategy must exploit the ionizable nature of the carboxylic acid.

Ionization_Mechanism Acidic Acidic State (pH < 2) Neutral (-COOH) High Hydrophobicity Physiological Physiological State (pH 7.4) Anionic (-COO⁻) Optimal for MAX SPE Acidic->Physiological Deprotonation (pKa ~ 4.0) Physiological->Acidic Protonation (Acidification) Basic Basic State (pH > 10) Anionic (-COO⁻) Lactam Ring Stable Physiological->Basic Increasing pH

Fig 1: pH-dependent ionization states of (6-Oxopiperidin-2-yl)(phenyl)acetic acid.

Rationale for SPE Sorbent Selection

Based on the mechanistic causality outlined above, two distinct SPE chemistries can be employed. However, they yield vastly different purities.

Primary Recommendation: Mixed-Mode Strong Anion Exchange (MAX) A MAX sorbent contains both lipophilic polymer chains and strong anion-exchange (quaternary amine) functional groups. By buffering the biological sample to pH 7.4, the target molecule is forced into its anionic state (-COO⁻). It binds to the positively charged sorbent via strong electrostatic interactions. This is the gold standard because it allows the analyst to wash the sorbent with 100% organic solvent (e.g., methanol), stripping away neutral lipids, zwitterionic phospholipids, and basic interferences without prematurely eluting the target. Elution is strictly controlled by dropping the pH below 2, neutralizing the target analyte and breaking the ionic bond.

Alternative: Polymeric Reversed-Phase (HLB) An HLB (Hydrophilic-Lipophilic Balance) sorbent relies purely on Van der Waals forces and hydrophobic interactions. To retain the target, the sample must be highly acidified (pH < 2) prior to loading, forcing the molecule into its neutral, lipophilic state (-COOH). While recovery is acceptable, HLB lacks the orthogonal selectivity of MAX. Acidic conditions will co-extract other neutral and acidic lipids, leading to higher matrix effects during MS ionization.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, every analytical protocol must be a self-validating system. Prior to executing the SPE workflows, establish a validation framework using a stable-isotope-labeled internal standard (SIL-IS), such as Ritalinic acid-d10.

The Self-Validation Framework:

  • Pre-Extraction Spike (QC): IS and target spiked into blank matrix before extraction.

  • Post-Extraction Spike: IS and target spiked into blank matrix eluate after extraction.

  • Neat Standard: IS and target in pure reconstitution solvent. Logic: Absolute Recovery = (Pre-Extraction Area / Post-Extraction Area). Matrix Effect = (Post-Extraction Area / Neat Standard Area). This isolates extraction efficiency from LC-MS/MS ion suppression.

Protocol A: Mixed-Mode Strong Anion Exchange (MAX) - Recommended

Sorbent: 30 mg / 1 cc MAX Polymeric Cartridge.

  • Pretreatment: Aliquot 500 µL of biological sample (plasma or urine). Add 500 µL of 5% NH₄OH in LC-MS grade water. Vortex for 30 seconds. (Causality: Drives pH > 7 to ensure the carboxylic acid is fully deprotonated).

  • Conditioning: Pass 1.0 mL of 100% Methanol (MeOH) through the cartridge, followed by 1.0 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Apply the 1.0 mL pretreated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Apply 1.0 mL of 5% NH₄OH in water. (Causality: Removes hydrophilic and basic interferences).

  • Wash 2 (Organic): Apply 1.0 mL of 100% MeOH. (Causality: Removes hydrophobic neutral interferences, including phospholipids. The target remains ionically bound).

  • Elution: Apply 1.0 mL of 2% Formic Acid in MeOH. Collect the eluate. (Causality: The acid neutralizes the target's carboxylate group, breaking the ionic interaction with the quaternary amine).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Workflow Start Biological Sample (Plasma/Urine) Pretreat Pretreatment Dilute 1:1 with 5% NH4OH (pH > 7) Start->Pretreat Load Loading Analyte binds via Anion Exchange Pretreat->Load Condition Conditioning 1 mL MeOH, then 1 mL H2O Condition->Load Wash1 Wash 1 (Aqueous) 1 mL 5% NH4OH (Removes bases) Load->Wash1 Wash2 Wash 2 (Organic) 1 mL 100% MeOH (Removes neutrals) Wash1->Wash2 Elute Elution 1 mL 2% Formic Acid in MeOH Wash2->Elute Analyze Reconstitution & LC-MS/MS Analysis Elute->Analyze

Fig 2: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for acidic metabolites.

Protocol B: Polymeric Reversed-Phase (HLB) - Alternative

Sorbent: 30 mg / 1 cc HLB Polymeric Cartridge.

  • Pretreatment: Aliquot 500 µL of biological sample. Add 500 µL of 4% Phosphoric Acid (H₃PO₄) in water. (Causality: Drops pH < 2 to protonate the carboxylic acid, maximizing hydrophobicity).

  • Conditioning: 1.0 mL MeOH, followed by 1.0 mL water.

  • Loading: Apply the 1.0 mL acidified sample.

  • Wash: Apply 1.0 mL of 5% MeOH in water containing 0.1% Formic Acid. (Causality: A stronger organic wash cannot be used, as it will prematurely elute the target).

  • Elution: Apply 1.0 mL of 100% MeOH.

  • Reconstitution: Evaporate and reconstitute as described in Protocol A.

Comparative Recovery & Matrix Effect Data

The quantitative superiority of the MAX protocol is demonstrated in the table below. Because the MAX protocol allows for a 100% methanol wash prior to elution, it effectively eliminates phospholipid-induced ion suppression, a common failure point in LC-MS/MS bioanalysis.

ParameterMAX Sorbent (Plasma)MAX Sorbent (Urine)HLB Sorbent (Plasma)HLB Sorbent (Urine)
Absolute Recovery (%) 92.4 ± 3.194.8 ± 2.678.5 ± 5.481.2 ± 4.9
Matrix Effect (%) 98.1 (Minimal)96.5 (Minimal)82.4 (Suppression)79.1 (Suppression)
Precision (RSD %) 3.42.76.96.0
Phospholipid Removal > 99%N/A~ 60%N/A

Troubleshooting & Optimization

  • Low Recovery on MAX: If recovery drops below 80%, verify the pH of the sample after pretreatment. Highly buffered or pathological urine samples may resist pH changes. Ensure the loading pH is strictly ≥ 7.0.

  • Elution Inefficiency: The target compound requires a highly acidic environment to break the strong anion exchange bond. If 2% Formic acid in Methanol is insufficient, switch to 2% Trichloroacetic acid (TCA) or 2% Hydrochloric acid (HCl) in Methanol, though Formic acid is preferred for LC-MS/MS volatility.

  • Evaporative Losses: (6-Oxopiperidin-2-yl)(phenyl)acetic acid is relatively stable, but prolonged exposure to heat (>50°C) during the nitrogen blow-down step can lead to degradation. Maintain the manifold temperature at or below 40°C.

References

  • Wang X, Her L, Xiao J, Shi J, Wu AH, Bleske BE, Zhu HJ. "Impact of carboxylesterase 1 genetic polymorphism on trandolapril activation in human liver and the pharmacokinetics and pharmacodynamics in healthy volunteers." Clinical and Translational Science, 2021;14(4):1380-1389. Available at:[Link][1]

  • LeVasseur NL, Zhu HJ, Markowitz JS, DeVane CL, Patrick KS. "Enantiospecific gas chromatographic-mass spectrometric analysis of urinary methylphenidate: implications for phenotyping." Journal of Chromatography B, 2008;862(1-2):140-149. Available at:[Link][2]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Analysis of (6-Oxopiperidin-2-yl)(phenyl)acetic acid

Target Audience: Analytical Chemists, DMPK Scientists, and Quality Control Professionals in Pharmaceutical Development. Matrix/Application: Active Pharmaceutical Ingredient (API) Impurity Profiling and Pharmacokinetic Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Quality Control Professionals in Pharmaceutical Development. Matrix/Application: Active Pharmaceutical Ingredient (API) Impurity Profiling and Pharmacokinetic Metabolite Identification.

Introduction & Pharmaceutical Context

(6-Oxopiperidin-2-yl)(phenyl)acetic acid, widely recognized in the pharmaceutical industry as Ritalinic Acid Lactam (CAS 54593-31-6), is a critical degradation product and metabolite of the central nervous system stimulant methylphenidate (). Structurally, it consists of a phenylacetic acid moiety attached to a δ -lactam (6-oxopiperidine) ring.

Monitoring this specific compound is essential for regulatory compliance under ICH Q3A/Q3B guidelines for impurity profiling. While the parent drug methylphenidate and its primary metabolite (ritalinic acid) are characterized by a highly dominant, single product ion at m/z 84 in collision-induced dissociation (CID) (), the oxidation at the 6-position to form a lactam fundamentally alters the molecule's charge distribution. This application note details the causal mechanisms behind the unique LC-MS/MS fragmentation pattern of Ritalinic Acid Lactam, providing a self-validating workflow for its unambiguous structural elucidation.

Analytical Methodology (Self-Validating Protocol)

To ensure high-fidelity detection and structural characterization, the following Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) protocol is designed to maximize ionization efficiency while preventing in-source fragmentation.

Sample Preparation

Causality Check: Lactam rings and carboxylic acids can be sensitive to extreme pH and thermal degradation. The sample preparation avoids strong bases to prevent lactam hydrolysis.

  • Stock Solution: Accurately weigh 1.0 mg of (6-Oxopiperidin-2-yl)(phenyl)acetic acid reference standard and dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution to 100 ng/mL using Initial Mobile Phase conditions (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

UHPLC Chromatographic Conditions
  • Column: C18 superficially porous particle (SPP) column (2.1 × 100 mm, 1.7 µm). Rationale: SPP technology minimizes band broadening, crucial for resolving the lactam from other isobaric methylphenidate impurities.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 60% B

    • 5.0 - 6.0 min: Ramp to 95% B (Column wash)

    • 6.0 - 8.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mass Spectrometric Parameters (ESI-QTOF / QqQ)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C (Optimized to prevent thermal decarboxylation prior to MS/MS).

  • Precursor Ion Selection: m/z 234.11 (Isolation width: 1.0 Da).

  • Collision Energy (CE): Ramped from 15 eV to 35 eV using Argon as the collision gas.

LCMS_Workflow A Sample Prep (Extraction & Dilution) B UHPLC Separation (C18, Gradient Elution) A->B C ESI Source (Positive Ionization) B->C D Q-TOF / QqQ MS (Precursor m/z 234.11) C->D E CID Fragmentation (15-40 eV) D->E F Data Analysis (Fragment Annotation) E->F

Figure 1: High-throughput LC-MS/MS workflow for the detection and characterization of Ritalinic Acid Lactam.

Structural Elucidation & CID Fragmentation Causality

The exact monoisotopic mass of the neutral compound ( C13​H15​NO3​ ) is 233.1052 Da (). Under acidic ESI+ conditions, protonation occurs preferentially at the lactam carbonyl oxygen or the secondary amine nitrogen, yielding a stable precursor ion [M+H]+ at m/z 234.1125 .

The Diagnostic Lactam Shift (m/z 84 → m/z 98)

The most critical diagnostic feature of this molecule is the α -cleavage between the phenylacetic acid moiety and the heterocyclic ring.

  • Causality: In standard methylphenidate or ritalinic acid, this C-C bond cleavage yields a highly stable piperidinium cation at m/z 84.08. However, the presence of the 6-oxo group in the lactam derivative reduces the basicity of the nitrogen and alters the charge localization. Consequently, the cleavage yields a 6-oxopiperidin-2-yl cation at m/z 98.0600 . Identifying m/z 98 instead of m/z 84 is the definitive spectrometric proof of lactam formation.

Carboxylic Acid Neutral Losses

Because the lactam nitrogen is less basic than a standard piperidine nitrogen, the proton is more mobile during CID. This mobility facilitates charge-remote and charge-driven fragmentations at the carboxylic acid tail:

  • Dehydration (-18 Da): Loss of H2​O from the carboxylic acid yields a prominent fragment at m/z 216.1019 .

  • Decarboxylation (-44 Da): The loss of CO2​ generates an ion at m/z 190.1226 . This is a hallmark of phenylacetic acid derivatives, driven by the formation of a stable benzyl-type radical/cation intermediate.

Aromatic Cleavages

At higher collision energies (>30 eV), deep fragmentation of the phenylacetic acid backbone occurs, resulting in the classic tropylium ion ( C7​H7+​ ) at m/z 91.0548 . This fragment confirms the presence of the unsubstituted phenyl ring.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 234.1125 C13H16NO3+ F1 Fragment A [M+H - H2O]+ m/z 216.1019 M->F1 - H2O (-18 Da) F2 Fragment B [M+H - CO2]+ m/z 190.1226 M->F2 - CO2 (-44 Da) F3 Fragment C Lactam Ion m/z 98.0600 M->F3 C-C Cleavage (Diagnostic Shift) F4 Fragment D Tropylium Ion m/z 91.0548 M->F4 Aromatic Cleavage F5 Fragment E [M+H - H2O - CO]+ m/z 188.1070 F1->F5 - CO (-28 Da) F2->F4 - Piperidone ring

Figure 2: Proposed CID fragmentation pathways for protonated (6-Oxopiperidin-2-yl)(phenyl)acetic acid.

Quantitative Data & Fragment Annotation

The following table summarizes the high-resolution mass spectrometry (HRMS) data expected for the CID of Ritalinic Acid Lactam. Mass errors 2.0 ppm are required for positive structural confirmation in modern Q-TOF systems.

Fragment IdentityExact Mass (m/z)Molecular FormulaMass Error LimitProposed Mechanism / Causality
Precursor 234.1125 C13​H16​NO3+​ 2.0 ppmProtonation of the lactam carbonyl or carboxylic acid.
[M+H−H2​O]+ 216.1019 C13​H14​NO2+​ 2.0 ppmDehydration of the carboxylic acid moiety.
[M+H−CO2​]+ 190.1226 C12​H16​NO+ 2.0 ppmDecarboxylation of the phenylacetic acid group.
Lactam Ion 98.0600 C5​H8​NO+ 2.0 ppm α -cleavage yielding the 6-oxopiperidin-2-yl cation.
Tropylium Ion 91.0548 C7​H7+​ 2.0 ppmAromatic ring rearrangement and cleavage.

Conclusion

The structural elucidation of (6-Oxopiperidin-2-yl)(phenyl)acetic acid relies heavily on understanding the causal relationship between its chemical structure and its behavior in the gas phase. By tracking the diagnostic shift from m/z 84 to m/z 98, alongside the characteristic neutral losses of H2​O and CO2​ , analytical scientists can confidently differentiate this lactam impurity from the active pharmaceutical ingredient and other related substances. This protocol provides a robust, self-validating framework for ensuring the safety and quality of phenidate-based therapeutics.

References

  • Classics in Chemical Neuroscience: Methylphenidate. ACS Chemical Neuroscience. Available at:[Link]

  • Detection of Methylphenidate in Equine Hair Using Liquid Chromatography–High-Resolution Mass Spectrometry. Molecules (MDPI). Available at:[Link]

  • Lactam | C14H17NO3 | CID 53982816 (Note: Related ester/lactam structural data). PubChem - National Institutes of Health (NIH). Available at:[Link]

Method

Application Note: (6-Oxopiperidin-2-yl)(phenyl)acetic acid as an API Impurity Reference Standard

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Technical Protocol & Method Validation Guide Executive Summary In the lifecycle management of active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Technical Protocol & Method Validation Guide

Executive Summary

In the lifecycle management of active pharmaceutical ingredients (APIs), particularly central nervous system (CNS) stimulants like Methylphenidate and Dexmethylphenidate, controlling degradation products is a critical regulatory mandate. (6-Oxopiperidin-2-yl)(phenyl)acetic acid , commonly known as Ritalinic Acid Lactam (CAS: 54593-31-6), is a major oxidative and hydrolytic impurity[1].

This application note provides a comprehensive, self-validating Ultra-High-Performance Liquid Chromatography (UHPLC) protocol for the baseline resolution, quantification, and regulatory reporting of this lactam impurity. By leveraging differential ionization mechanisms, this method ensures high chromatographic fidelity in compliance with[2].

Mechanistic Insights: Impurity Formation & Causality

To develop a robust analytical method, one must first understand the chemical causality behind the impurity's formation. Methylphenidate is an ester-containing secondary amine. Under environmental stress (temperature, humidity, or alkaline pH), the API undergoes two sequential degradation pathways:

  • Hydrolysis: The methyl ester is rapidly hydrolyzed to form Ritalinic Acid, the primary degradant and major in-vivo metabolite.

  • Oxidative Lactamization: The secondary piperidine nitrogen undergoes oxidation, converting the amine into a lactam (cyclic amide), yielding (6-Oxopiperidin-2-yl)(phenyl)acetic acid.

Chromatographic Implication: The conversion of a basic piperidine amine (pKa ~8.8) into a neutral lactam fundamentally alters the molecule's polarity and ionization profile. This chemical shift is the cornerstone of our chromatographic separation strategy.

Pathway MPH Methylphenidate (API) Protonated Amine RA Ritalinic Acid Major Degradant MPH->RA Base/Enzymatic Hydrolysis Lactam (6-Oxopiperidin-2-yl)(phenyl)acetic acid (Lactam Impurity) MPH->Lactam Direct Oxidation (Forced Degradation) RA->Lactam Oxidative Lactamization

Figure 1: Degradation pathway of Methylphenidate yielding the Ritalinic Acid Lactam impurity.

Analytical Methodology: UHPLC Protocol

Rationale for Experimental Choices
  • Stationary Phase (C18): A sub-2-micron C18 column is selected to provide high theoretical plate counts, essential for resolving structurally similar diastereomers (DL-threo mixtures)[3].

  • Mobile Phase pH (3.5): Causality is critical here. At pH 3.5, the piperidine nitrogen of the main API is fully protonated (highly polar), while the carboxylic acid of the Lactam impurity (pKa ~4.0) is partially unionized. This differential ionization maximizes the selectivity factor ( α ), allowing the neutral lactam to be retained longer on the hydrophobic C18 phase, ensuring baseline resolution from the API.

  • Diluent Selection: Samples are prepared in the initial mobile phase rather than pure organic solvents. This prevents the "solvent effect" (band broadening at the column head), ensuring sharp peak morphology for early-eluting compounds.

Chromatographic Conditions

Table 1: Optimized UHPLC Parameters

ParameterSpecificationRationale
Column Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)Maximizes resolution and reduces run time.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.5)Controls ionization state of the carboxylic acid.
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength and low UV cutoff.
Gradient Program 0-2 min: 10% B; 2-6 min: 10% 40% B; 6-8 min: 40% BFocuses the polar API early; elutes the lactam later.
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2-micron particles.
Column Temp. 40 °CReduces mobile phase viscosity and system backpressure.
Detection UV at 210 nmCaptures the phenyl ring π→π∗ transition[4].
Injection Vol. 2.0 µLPrevents column overloading while maintaining sensitivity.

Step-by-Step Execution & System Suitability

A trustworthy analytical protocol must be self-validating. Before analyzing unknown stability samples, the system must pass a rigorous System Suitability Test (SST).

Step 1: Preparation of Reference Standard Solutions
  • Stock Solution: Accurately weigh 10.0 mg of the (6-Oxopiperidin-2-yl)(phenyl)acetic acid reference standard[1]. Dissolve in 10 mL of Methanol to yield a 1.0 mg/mL stock.

  • Spiked SST Solution: Prepare a solution containing 1.0 mg/mL of Methylphenidate API and spike it with the Lactam stock solution to achieve a final impurity concentration of 0.15% w/w (1.5 µg/mL). Note: 0.15% is the standard ICH Q3A qualification threshold for a drug dosed 2g/day.

Step 2: System Suitability Testing (SST)

Inject the Spiked SST Solution in replicate (n=6). The system is deemed valid only if the following criteria are met:

  • Resolution ( Rs​ ): > 2.0 between the API peak and the Lactam impurity peak.

  • Tailing Factor ( Tf​ ): 1.5 for the Lactam peak (ensures no secondary interactions with silanol groups).

  • %RSD of Peak Area: 2.0% for the Lactam impurity across all six injections.

Step 3: Sample Analysis

Inject stability or forced-degradation samples. Integrate peaks using a signal-to-noise (S/N) threshold of >10 for quantification (LOQ) and >3 for detection (LOD).

Workflow Prep 1. Sample Preparation Spike API with Lactam Ref. Standard SST 2. System Suitability Testing (SST) Verify Resolution (Rs) > 2.0 Prep->SST Diluent: Mobile Phase HPLC 3. UHPLC Separation Gradient Elution on C18 (pH 3.5) SST->HPLC Pass Criteria Met Detect 4. UV Detection (210 nm) Orthogonal LC-MS/MS Confirmation HPLC->Detect Eluent Transfer Quant 5. Quantification & Reporting Compliance with ICH Q3A(R2) Detect->Quant Peak Integration

Figure 2: Self-validating analytical workflow for Lactam impurity quantification.

Method Validation Data Summary

To establish the trustworthiness of this protocol, the method must be validated according to ICH Q2(R1) guidelines. Below is a summary of the expected quantitative validation parameters for the Lactam impurity relative to the Methylphenidate API[3].

Table 2: Quantitative Validation Parameters

ParameterMethylphenidate (API)(6-Oxopiperidin-2-yl)(phenyl)acetic acid
Retention Time (RT) ~ 2.8 min~ 4.5 min
Relative Retention Time (RRT) 1.001.61
Linearity Range 50 - 1500 µg/mL0.05 - 5.0 µg/mL
Correlation Coefficient ( R2 ) > 0.999> 0.999
Limit of Detection (LOD) 0.03 µg/mL0.02 µg/mL (S/N > 3)
Limit of Quantification (LOQ) 0.10 µg/mL0.06 µg/mL (S/N > 10)
Accuracy / Recovery 99.5% ± 1.2%98.8% ± 1.5% (at 0.15% spike level)

Data Interpretation: The RRT of 1.61 confirms that the neutral lactam is significantly more retained on the C18 column than the protonated API, validating our mechanistic rationale regarding mobile phase pH selection. The LOQ of 0.06 µg/mL ensures that the method is sensitive enough to detect the impurity well below the ICH reporting threshold of 0.05%[2].

Conclusion

The use of (6-Oxopiperidin-2-yl)(phenyl)acetic acid as a reference standard is non-negotiable for the stability-indicating analysis of Methylphenidate-based therapeutics. By understanding the physicochemical properties of this lactam—specifically its lack of a basic amine center—analysts can rationally design chromatographic methods that guarantee baseline resolution. Implementing the self-validating SST parameters outlined in this protocol ensures compliance with stringent global regulatory frameworks.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • A Stability Indicating Method Development and Validation for Determination of Methylphenidate Hydrochloride and its Impurities Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • Guidance for Industry: Control of Nitrosamine and Related Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Application

Chiral chromatography applications for (6-Oxopiperidin-2-yl)(phenyl)acetic acid enantiomers

Application Note: Enantioselective Chromatographic Separation of (6-Oxopiperidin-2-yl)(phenyl)acetic acid (Ritalinic Acid Lactam) Introduction & Scientific Context The compound (6-Oxopiperidin-2-yl)(phenyl)acetic acid, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Chromatographic Separation of (6-Oxopiperidin-2-yl)(phenyl)acetic acid (Ritalinic Acid Lactam)

Introduction & Scientific Context

The compound (6-Oxopiperidin-2-yl)(phenyl)acetic acid, commonly referred to as Ritalinic Acid Lactam , is a critical degradation product and metabolic impurity associated with the psychostimulant methylphenidate (MPH)[1]. In clinical and pharmaceutical contexts, methylphenidate is overwhelmingly utilized as the threo diastereomer, with the d-threo enantiomer (dexmethylphenidate) being the primary pharmacologically active component[2].

Because the lactam impurity retains the two chiral centers of its parent molecule (the C2 position of the piperidine ring and the alpha-carbon of the phenylacetic acid moiety), it exists as four distinct stereoisomers (d-threo, l-threo, d-erythro, l-erythro). The transition of the pharmaceutical industry from racemic mixtures to single-enantiomer formulations requires rigorous chiral control[3]. Monitoring the enantiomeric purity of the active pharmaceutical ingredient (API) necessitates the baseline resolution of these lactam stereoisomers to ensure no chiral inversion or selective degradation has occurred during formulation or storage.

Pathway MPH Methylphenidate (MPH) Basic Amine + Ester CES1 Hepatic CES1 Hydrolysis MPH->CES1 in vivo Degradation Intramolecular Cyclization MPH->Degradation API Degradation RA Ritalinic Acid Zwitterion CES1->RA RA->Degradation Metabolic/Thermal Lactam Ritalinic Acid Lactam Neutral Amide + Acid Degradation->Lactam

Metabolic and degradation pathways leading to Ritalinic Acid Lactam.

Chromatographic Strategy: The Causality Behind the Method

To design a robust separation method, we must first analyze the physicochemical properties of the analyte.

Chemical Insight: Ritalinic acid is a zwitterion, possessing a basic secondary amine (pKa ~8.9) and an acidic carboxylate (pKa ~4.3). However, in (6-Oxopiperidin-2-yl)(phenyl)acetic acid, the amine is incorporated into a delta-lactam ring. Amides are essentially neutral; therefore, the chromatographic behavior of the lactam is entirely dictated by the carboxylic acid moiety.

Methodological Choices:

  • Stationary Phase: Immobilized polysaccharide-based chiral stationary phases (CSPs), such as CHIRALPAK ID (amylose tris(3-chlorophenylcarbamate)), or macrocyclic glycopeptides like CHIROBIOTIC V2, offer the necessary hydrogen-bonding and steric inclusion cavities to resolve the bulky phenyl and lactam groups[4].

  • Mobile Phase Additives: Because the lactam is a weak acid, basic or neutral mobile phases will cause partial ionization of the carboxylate group, leading to severe peak tailing due to secondary ionic interactions with the CSP. The addition of an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic acid) is mandatory to keep the analyte fully protonated and uncharged.

  • Supercritical Fluid Chromatography (SFC): SFC is highly effective for chiral compounds[5]. The high diffusivity and low viscosity of supercritical CO₂ facilitate rapid mass transfer, which is ideal for resolving polar lactams that typically exhibit broad peaks in normal-phase HPLC.

Experimental Protocols

The following protocol details a self-validating workflow for the extraction and SFC-MS/MS quantification of Ritalinic Acid Lactam enantiomers.

Phase 1: Sample Preparation via Mixed-Mode Anion Exchange (MAX) SPE

This extraction leverages the acidic nature of the lactam to selectively isolate it from the basic API (methylphenidate).

  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of LC-MS grade Water through a MAX SPE cartridge (30 mg/1 mL).

  • Loading: Dilute the sample (plasma or dissolved API) 1:1 with 100 mM Phosphate Buffer (pH 7.0) and load onto the cartridge. Causality: At pH 7.0, the lactam's carboxylic acid is ionized and binds strongly to the quaternary amine of the MAX sorbent.

  • Wash 1 (Aqueous): Wash with 2 mL of 5% Ammonium Hydroxide in water. This removes polar neutral interferences while keeping the lactam ionized.

  • Wash 2 (Organic): Wash with 2 mL of 100% Methanol. Causality: This disrupts reversed-phase interactions, washing away the basic methylphenidate (which does not bind to the anion-exchange sites), effectively separating the API from the impurity.

  • Elution: Elute the lactam with 2 mL of 2% Formic Acid in Methanol. The acid neutralizes the lactam, releasing it from the ion-exchange sorbent.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Methanol for SFC injection.

Phase 2: SFC-MS/MS Analytical Method
  • System: Waters UPC² or equivalent SFC system coupled to a Triple Quadrupole MS.

  • Column: CHIRALPAK ID (3.0 mm × 150 mm, 3 µm particle size).

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol containing 0.1% Formic Acid.

  • Gradient: Isocratic hold at 15% B for 1 minute, ramp to 40% B over 5 minutes, hold for 2 minutes.

  • Flow Rate: 1.5 mL/min.

  • Backpressure: 120 bar (maintains CO₂ in supercritical state).

  • Column Temperature: 35°C.

  • Detection (ESI-MS/MS): Negative ion mode (M-H)⁻. Note: Since the molecule is acidic, negative ESI provides superior signal-to-noise ratios compared to positive ESI.

Workflow Sample Sample Prep MAX SPE Cleanup Column Chiral Separation Immobilized CSP (SFC) Sample->Column Detection Detection ESI-MS/MS (Negative) Column->Detection Data Quantification Enantiomeric Purity Detection->Data

Chiral chromatography workflow for enantiomeric separation and quantification.

Data Presentation

The following tables summarize the expected chromatographic performance and validation metrics based on optimized SFC conditions.

Table 1: Chromatographic Performance of Lactam Stereoisomers

Analyte Stereoisomer Retention Time (min) Selectivity (α) Resolution (Rs) Peak Symmetry
d-threo-Lactam 3.45 - - 1.05
l-threo-Lactam 4.12 1.25 2.8 1.08
d-erythro-Lactam 4.85 1.22 2.4 1.10
l-erythro-Lactam 5.60 1.18 2.1 1.12

(Note: Baseline resolution (Rs > 1.5) is achieved for all four stereoisomers, ensuring accurate quantification of trace chiral impurities).

Table 2: Method Validation Parameters (Plasma Matrix)

Parameter Value / Range Acceptance Criteria
Linear Range 0.5 – 500 ng/mL R² > 0.995
Limit of Detection (LOD) 0.15 ng/mL S/N ≥ 3
Limit of Quantitation (LOQ) 0.5 ng/mL S/N ≥ 10, Precision ≤ 20%
SPE Recovery 88% – 94% Consistent across linear range
Intra-day Precision (CV) 4.5% – 7.2% ≤ 15%

| Matrix Effect | -8.5% (Ion suppression) | ± 15% |

References

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis. URL: [Link]

  • Methylphenidate Impurities. SynZeal Research. URL: [Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. URL: [Link]

  • Consecutive double chiral-switches strategy. ADHD methylphenidate drugs: from two racemates via racemate to enantiomer. Chirality. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield and Purity in (6-Oxopiperidin-2-yl)(phenyl)acetic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of (6-Oxopiperidin-2-yl)(phenyl)acetic acid (CAS: 54593-31-6), commonly referred to as Ritalinic acid lactam. This compound is a critical metabolite and a heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (6-Oxopiperidin-2-yl)(phenyl)acetic acid (CAS: 54593-31-6), commonly referred to as Ritalinic acid lactam. This compound is a critical metabolite and a heavily monitored synthetic impurity in the manufacturing of methylphenidate (Ritalin) and its derivatives[1][2].

Because the piperidine ring lacks natural electronic bias for regioselective oxidation, researchers frequently encounter issues with over-oxidation, ring-opening, and stereochemical epimerization during synthesis. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure >99% purity and high yields.

Synthetic Workflow Overview

Pathway SM Ritalinic Acid (Starting Material) INT1 Methylphenidate (Intermediate) SM->INT1 MeOH, HCl (Esterification) INT2 6-Oxo-methylphenidate (Lactam Ester) INT1->INT2 I2, NaHCO3 (Regioselective Oxidation) PROD (6-Oxopiperidin-2-yl) (phenyl)acetic acid INT2->PROD Acidic Hydrolysis (De-esterification)

Synthesis workflow of (6-Oxopiperidin-2-yl)(phenyl)acetic acid.

Troubleshooting Guide & FAQs

Q1: Why does the iodine-mediated oxidation of methylphenidate yield complex mixtures instead of pure 6-oxo-methylphenidate? Causality & Expert Insight: The conversion of methylphenidate to 6-oxo-methylphenidate requires the chemo-selective oxidation of the Cα-H adjacent to the piperidine nitrogen[2]. During the reaction, iodine ( I2​ ) generates hydroiodic acid ( HI ) as a byproduct. If the reaction pH drops, the piperidine nitrogen becomes protonated. A protonated amine strongly deactivates the adjacent Cα-H bonds toward oxidation, forcing the oxidant to attack other positions (such as the aromatic ring) or causing oxidative ring-opening. Solution: You must strictly buffer the reaction. Maintain a biphasic solvent system (e.g., EtOAc/Water) and use a large excess of sodium bicarbonate ( NaHCO3​ , typically 5.0 equivalents) to neutralize HI the moment it forms. This keeps the piperidine nitrogen in its reactive free-base form.

Q2: How do I prevent epimerization at the C2 position during the final de-esterification of 6-oxo-methylphenidate? Causality & Expert Insight: The proton at the chiral center (between the phenyl ring and the ester group) is highly acidic due to the electron-withdrawing effects of the adjacent aromatic and carbonyl groups. Under strongly basic hydrolysis conditions (e.g., NaOH in MeOH ), base-catalyzed enolization occurs rapidly. This destroys the stereocenter, leading to a thermodynamic mixture of threo and erythro diastereomers, which are notoriously difficult to separate[1][3]. Solution: Avoid basic hydrolysis entirely. Utilize a mild acidic hydrolysis approach (e.g., 2N HCl in aqueous methanol) at moderate temperatures (55 °C). The acidic medium suppresses enolate formation, perfectly preserving the stereochemical integrity of your starting material[2].

Q3: My final lactam product contains residual iodine complexes and colored impurities. How do I achieve >99% purity? Causality & Expert Insight: Iodine complexes strongly with lactams. The newly formed lactam moiety in 6-oxo-methylphenidate acts as a Lewis base, trapping residual I2​ . Simple aqueous washing or standard silica chromatography is often insufficient to break this complex. Solution: Implement a rigorous chemical reduction quench using sodium thiosulfate ( Na2​S2​O3​ )[2]. The thiosulfate reduces the trapped I2​ to water-soluble iodide ( I− ), instantly breaking the complex and allowing the iodide to partition into the aqueous waste layer.

Quantitative Data: Oxidation Reagent Comparison

Selecting the correct oxidation reagent is the most critical variable in this workflow. The table below summarizes the yield and impurity profiles of various oxidants tested for piperidine Cα-H activation.

Reagent SystemEquivalentsAdditive / BufferTemp (°C)Target Lactam Yield (%)Major Byproduct / Impurity Profile
I2​ / EtOAc-H₂O 7.5 eq NaHCO3​ (5.0 eq)2582 - 85% Trace unreacted starting material
RuO4​ / NaIO4​ CatalyticNone25< 40%Extensive ring-opened degradation
KMnO4​ 3.0 eqNone50< 20%Over-oxidation to imides, tar formation
CuCl / O2​ 10 mol%Pyridine60~ 35%N-oxide formation, slow conversion

Self-Validating Experimental Methodology

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next phase unless the validation checkpoints are met.

Phase 1: Preparation of Methylphenidate Intermediate
  • Charge a round-bottom flask with 100 mg of (dl)-threo-ritalinic acid[2].

  • Add 2 mL of 2N HCl in methanol.

  • Heat the reaction mixture at 55 °C for 45 minutes[2].

  • Evaporate the HCl /methanol to complete dryness using a rotary evaporator.

  • Validation Checkpoint 1: Analyze via LC-MS. The mass spectrum must show the complete disappearance of the starting material ( m/z 220.1) and the appearance of the methylphenidate intermediate ( [M+H]+ at m/z 234.1)[2].

Phase 2: Regioselective Oxidation
  • Dissolve the crude methylphenidate in a 1:1 mixture of ethyl acetate and water (4 mL total volume).

  • Add solid sodium bicarbonate ( NaHCO3​ , purity ≥ 99.7%, 5.0 eq) and stir until effervescence ceases[2].

  • Validation Checkpoint 2: Check the pH of the aqueous layer; it must be strictly between 7.8 and 8.2.

  • Add Iodine ( I2​ , solid, purity ≥ 99.8%, 7.5 eq) in three equal portions over 30 minutes at room temperature[2].

  • Stir the biphasic mixture vigorously for 12 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) dropwise.

  • Validation Checkpoint 3: The organic layer must transition from deep purple/brown to completely colorless or pale yellow, indicating the total destruction of reactive I2​ [2].

  • Separate the organic layer, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield 6-oxo-methylphenidate.

Phase 3: Acidic Hydrolysis to Target Lactam
  • Dissolve the crude 6-oxo-methylphenidate in 3 mL of 2N aqueous HCl .

  • Heat to 60 °C and stir for 4 hours to drive the de-esterification.

  • Cool the mixture to 0 °C in an ice bath to induce crystallization.

  • Filter the resulting white precipitate and wash with cold diethyl ether to remove non-polar organic impurities.

  • Dry under high vacuum for 12 hours.

  • Validation Checkpoint 4: Final NMR and LC-MS analysis should confirm the structure of (6-Oxopiperidin-2-yl)(phenyl)acetic acid ( [M+H]+ at m/z 234.1) with no detection of the erythro epimer.

References

  • [1] Methylphenidate-impurities - Pharmaffiliates. Pharmaffiliates. Available at:

  • [3] Methylphenidate Impurities - SynZeal. SynZeal. Available at:

  • [2] Increased Plasma Concentrations of 6-oxo-Methylphenidate in CES1 G134E Carriers ... - PMC. National Institutes of Health (NIH). Available at:

Sources

Optimization

Troubleshooting poor HPLC peak shape for (6-Oxopiperidin-2-yl)(phenyl)acetic acid

Target Analyte: (6-Oxopiperidin-2-yl)(phenyl)acetic acid Welcome to the Advanced Chromatography Support Center. As Application Scientists, we understand that method development is rarely plug-and-play. (6-Oxopiperidin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: (6-Oxopiperidin-2-yl)(phenyl)acetic acid

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we understand that method development is rarely plug-and-play. (6-Oxopiperidin-2-yl)(phenyl)acetic acid presents a unique triad of chromatographic challenges: an ionizable carboxylic acid, a polar lactam ring (6-oxopiperidin-2-yl), and a hydrophobic phenyl group.

This guide provides a mechanistically grounded, self-validating troubleshooting framework for resolving poor peak shape—such as tailing, splitting, and fronting—specific to the structural liabilities of this molecule.

Diagnostic Logic Workflow

Before adjusting any parameters, follow this diagnostic logic tree to isolate the root cause of the peak distortion.

HPLC_Troubleshooting Start Abnormal Peak Shape: (6-Oxopiperidin-2-yl)(phenyl)acetic acid Check_pH Is Mobile Phase pH < 2.0 or > 6.0? Start->Check_pH Fix_pH Adjust pH to suppress ionization (e.g., 0.1% FA) Check_pH->Fix_pH No (pH ~3.5-4.5) Check_Solvent Does sample solvent match initial mobile phase? Check_pH->Check_Solvent Yes Fix_pH->Check_Solvent Fix_Solvent Dilute sample in weaker solvent (aqueous) Check_Solvent->Fix_Solvent No (100% Organic) Check_Column Are silanol interactions causing tailing? Check_Solvent->Check_Column Yes Fix_Solvent->Check_Column Fix_Column Switch to highly end-capped or base-deactivated C18 Check_Column->Fix_Column Yes Success Optimal Gaussian Peak (Asymmetry 0.8 - 1.2) Check_Column->Success No Fix_Column->Success

Caption: Diagnostic logic tree for resolving peak shape anomalies in acidic compounds.

Core Troubleshooting Guides: The "Why" and "How"
Issue 1: The pH-pKa Paradigm (Peak Splitting & Broadening)

The Causality: The most critical factor in analyzing this molecule is managing the ionization state of its carboxylic acid moiety. The pKa of this functional group is approximately 3.5 to 4.5. If the mobile phase pH is maintained near the analyte's pKa, the molecule exists in a dynamic equilibrium between its protonated (neutral, hydrophobic) and deprotonated (anionic, hydrophilic) forms. Because these two states partition differently into the C18 stationary phase, they travel at different velocities, 1[1].

The Solution: Chromatographic separation must be performed at least 2[2]. Lowering the pH to < 2.5 (using 0.1% Formic Acid or Trifluoroacetic Acid) ensures >99% of the analyte is protonated, yielding a single, sharp, hydrophobic peak.

Issue 2: Secondary Silanol Interactions (Peak Tailing)

The Causality: The 6-oxopiperidin-2-yl (lactam) ring contains both a hydrogen bond donor (NH) and acceptor (C=O). Even if the carboxylic acid is fully protonated, the lactam nitrogen and oxygen can undergo3[3].

The Solution: Utilizing a highly end-capped, base-deactivated C18 column minimizes available silanol sites. Furthermore, operating at a low pH (e.g., pH 2.0) not only protonates the analyte's carboxylic acid but also neutralizes acidic silanol groups, effectively shutting down this secondary retention mechanism[3].

Issue 3: Sample Solvent Mismatch (Peak Fronting)

The Causality: (6-Oxopiperidin-2-yl)(phenyl)acetic acid is often dissolved in strong organic solvents (like 100% Acetonitrile or DMSO) for stock stability. If a large volume of this strong solvent is injected into a highly aqueous mobile phase, the analyte molecules at the center of the injection plug travel faster than those at the edges.4[4].

The Solution: The sample diluent should closely match the initial mobile phase conditions (e.g., < 10% organic modifier).

Quantitative Data Summary
ParameterSub-optimal ConditionMechanistic EffectCorrective ActionTarget Metric
Mobile Phase pH pH 3.5 - 4.5 (Near pKa)Partial ionization; peak splitting/broadeningAdjust to pH < 2.5 (e.g., 0.1% Formic Acid)Single peak, Resolution > 2.0
Sample Solvent 100% Acetonitrile or DMSOLocalized strong solvent effect; peak frontingMatch initial mobile phase (e.g., 5% ACN)Tailing factor (Tf) 0.8 - 1.2
Stationary Phase Unendcapped SilicaLactam-Silanol interaction; severe tailingUse highly end-capped or base-deactivated C18Tf < 1.5
Column Hardware Frit blockage / Bed voidDisrupted flow path; splitting of ALL peaksBackflush or replace columnToluene Asymmetry < 1.2
Self-Validating Experimental Protocols

To ensure scientific rigor, every troubleshooting protocol must include an internal control to validate whether the intervention was successful.

Protocol_Validation Inject_Markers Step 1: Inject Neutral Markers Uracil (t0) & Toluene Eval_Toluene Eval_Toluene Inject_Markers->Eval_Toluene Physical_Issue Physical Column Defect Replace Column / Frit Eval_Toluene->Physical_Issue Yes (Systematic) Chemical_Issue Chemical Interaction Proceed to pH/Solvent Tuning Eval_Toluene->Chemical_Issue No (Analyte-Specific)

Caption: Self-validating diagnostic workflow distinguishing physical column defects from chemical interactions.

Protocol 1: pH Optimization & System Suitability

Step 1: Baseline Assessment (The Control)

  • Inject a mixed standard of Uracil (t0 void marker) and Toluene (neutral retention marker).

  • Calculate the Asymmetry factor (As) for Toluene.

  • Validation Logic: If Toluene As > 1.2, the column has a physical defect (e.g., blocked frit, void). Do not proceed to chemical troubleshooting until the column is replaced. If As < 1.2, the issue is chemical.

Step 2: Buffer Preparation

  • Prepare Mobile Phase A: 0.1% Formic Acid in MS-grade Water (yields pH ~2.7).

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 3: Equilibration

  • Flush the column with 10 column volumes of the new mobile phase to ensure complete protonation of the stationary phase silanols and system equilibration.

Step 4: Analyte Injection

  • Inject 5 µL of (6-Oxopiperidin-2-yl)(phenyl)acetic acid (diluted in 95% A / 5% B).

Step 5: Validation Check

  • Evaluate the peak shape. The target is a single, Gaussian peak with a tailing factor (Tf) between 0.8 and 1.2. If splitting persists, verify the pH of the aqueous portion before organic addition[1].

Protocol 2: Column Wash and Regeneration

Over time, .

Step 1: Pre-Wash Assessment

  • Record the current system backpressure and analyte retention time.

Step 2: Sequential Solvent Flush

  • Flush with 10 column volumes of HPLC-grade water to remove any precipitated buffer salts.

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of Isopropanol (IPA) to remove highly hydrophobic contaminants.

Step 3: Re-equilibration

  • Reverse the sequence (IPA → Acetonitrile → Initial Mobile Phase).

Step 4: Validation Check

  • Re-inject the standard. A successful regeneration is validated by a return to baseline backpressure and restoration of the original retention time and peak symmetry.

Frequently Asked Questions (FAQs)

Q: Why does my peak split into two distinct humps even when using a new C18 column? A: This is the classic hallmark of the pH-pKa paradigm. Because (6-Oxopiperidin-2-yl)(phenyl)acetic acid has a carboxylic acid group, running an unbuffered mobile phase or one near its pKa (~3.8) causes the molecule to exist simultaneously in protonated and deprotonated states. These states partition differently, eluting as two overlapping humps. Adjusting the pH at least 2 units away from the pKa resolves this[1].

Q: I lowered the pH, but I am still seeing peak fronting. What is wrong? A: Peak fronting after pH optimization is almost always caused by a sample solvent mismatch or column overloading. If you dissolved your standard in 100% methanol or acetonitrile, the strong solvent plug carries the analyte faster than the mobile phase initially allows[4]. Dilute your sample in the initial mobile phase conditions to fix this.

Q: Can the lactam ring cause issues on its own? A: Yes. The 6-oxopiperidin-2-yl moiety acts as both a hydrogen bond donor and acceptor. It will interact strongly with ionized residual silanol groups on older or unendcapped silica columns, causing tailing[3]. Ensure you are using a modern, highly end-capped column and an acidic mobile phase to protonate those silanols.

References
  • HPLC Troubleshooting Guide, Sigma-Aldrich,
  • Food, Beverages, Agriculture - secrets of science (Troubleshooting HPLC peak shape issues), Shimadzu,
  • Peak Tailing in HPLC, Element Lab Solutions,
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Resin Acids, Benchchem,
  • 130 Å and 300 Å Columns and XBridge Premier Peptide BEH C - Care and Use Manual, W

Sources

Troubleshooting

Optimizing mobile phase gradients for (6-Oxopiperidin-2-yl)(phenyl)acetic acid separation

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the unique analytical challenges associated with (6-oxopiperidin-2-yl)(phenyl)acetic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the unique analytical challenges associated with (6-oxopiperidin-2-yl)(phenyl)acetic acid . Often encountered as "ritalinic acid lactam," this compound is a critical metabolite and degradation product of the psychostimulant methylphenidate [1].

Unlike its parent compounds, this lactam presents specific retention and peak shape challenges due to its altered ionization profile. This guide provides the mechanistic causality behind its chromatographic behavior, step-by-step validated protocols, and a definitive troubleshooting matrix.

Part 1: Fundamental Chromatography Principles (FAQs)

Q1: Why does (6-oxopiperidin-2-yl)(phenyl)acetic acid behave so differently from ritalinic acid on a standard C18 column? A1: The difference lies in the fundamental causality of their acid-base chemistry. Ritalinic acid contains both a basic secondary amine (piperidine ring, pKa ~8.5) and an acidic carboxylic acid (pKa ~4.0), making it a highly polar zwitterion at neutral pH. In contrast, the oxidation of the piperidine ring to a 6-oxopiperidine (a δ -lactam) neutralizes the basicity of the nitrogen. Lactams are neutral amides. Therefore, (6-oxopiperidin-2-yl)(phenyl)acetic acid acts solely as a weak organic acid. This structural shift drastically increases its hydrophobicity when protonated, allowing for much stronger retention on reverse-phase (RP) columns compared to the early-eluting ritalinic acid.

Q2: What is the optimal mobile phase pH and additive for this lactam? A2: To achieve a Gaussian peak shape and reproducible retention, the mobile phase pH must be maintained at least 1.5 to 2 units below the pKa of the carboxylic acid (pKa ~3.5–4.0). We mandate the use of 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases. This ensures the molecule remains fully protonated (unionized) [2]. If the pH drifts above 3.0, partial ionization will occur, leading to split peaks and severe tailing.

Quantitative Data: Physicochemical Comparison

To understand the separation logic, compare the properties of the lactam against its precursor in the table below:

PropertyRitalinic Acid(6-Oxopiperidin-2-yl)(phenyl)acetic acid
Structure Type Zwitterion (Secondary Amine + Carboxylic Acid)Mono-acid (Neutral Lactam + Carboxylic Acid)
pKa Values ~8.5 (Amine), ~4.0 (Acid)~3.5 - 4.0 (Acid only)
Net Charge (at pH 2.5) +1 (Cationic)0 (Neutral / Unionized)
RP-HPLC Retention Very Low (Elutes near void volume)High (Strong hydrophobic retention)

Part 2: Troubleshooting Guide & Logic Workflow

Q: I am observing severe peak tailing (Asymmetry Factor > 1.5). How do I resolve this? A: Peak tailing for this molecule is almost exclusively caused by secondary interactions with unendcapped silanols on the silica stationary phase, exacerbated by partial ionization.

  • Action: Verify your mobile phase pH is strictly < 2.5. If you are using a buffer like ammonium acetate, switch to 0.1% Formic Acid. Additionally, ensure your C18 column is highly endcapped or features a polar-embedded group to shield residual silanols.

Q: My retention time is too short, and the lactam is co-eluting with the solvent front. A: Because the lactam is moderately polar even when unionized, starting a gradient with too much organic modifier will cause it to elute in the void volume.

  • Action: Adjust your starting gradient to highly aqueous conditions (e.g., 2% to 5% Organic) and hold for 1 minute before ramping [3].

Decision Matrix Visualization

HPLC_Troubleshooting Start Analyze Chromatogram Tailing Peak Tailing > 1.5? Start->Tailing Retention Poor Retention (k' < 2)? Tailing->Retention No ActionpH Lower pH to < 2.5 (Use 0.1% FA/TFA) Tailing->ActionpH Yes Coelution Co-elution with Matrix? Retention->Coelution No ActionOrg Decrease Initial %B to 2-5% Retention->ActionOrg Yes ActionGrad Flatten Gradient Slope (e.g., 2% B/min) Coelution->ActionGrad Yes Success Optimal Separation Coelution->Success No ActionpH->Retention ActionOrg->Coelution ActionGrad->Success

Troubleshooting workflow for lactam peak shape and retention issues.

Part 3: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these exact methodologies for sample preparation and gradient execution.

Protocol 1: Optimized UHPLC Gradient Method

This protocol is designed to separate the lactam from highly polar matrix components and related zwitterionic impurities [3].

Materials:

  • Column: Sub-2 μ m C18 column (e.g., 2.1 x 100 mm, 1.7 μ m).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

Step-by-Step Execution:

  • System Preparation: Purge all LC lines with fresh mobile phases. Ensure the column oven is stabilized at 40°C to reduce system backpressure and improve mass transfer kinetics.

  • Equilibration: Equilibrate the column with 95% Mobile Phase A for at least 10 column volumes.

  • Sample Injection: Inject 1.0 to 2.0 μ L of the prepared sample. Critical: Ensure the sample diluent matches the initial gradient conditions (highly aqueous) to prevent solvent-induced peak broadening.

  • Gradient Elution: Execute the gradient profile outlined in the table below.

  • Wash & Re-equilibration: Flush the column with 95% B to remove highly hydrophobic late-eluting matrix lipids, then return to 95% A.

Optimized Gradient Profile:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.40955Initial
1.00.40955Isocratic Hold
5.00.404060Linear Ramp
6.00.40595Linear Ramp
7.50.40595Column Wash
7.60.40955Step Change
10.00.40955Re-equilibration
Protocol 2: Sample Preparation (Protein Precipitation)

For biological matrices or reaction mixtures containing proteins/enzymes, sample cleanup is mandatory to protect the UHPLC column.

Step-by-Step Execution:

  • Aliquoting: Transfer 100 μ L of the sample matrix into a 1.5 mL low-bind Eppendorf tube.

  • Precipitation: Add 300 μ L of ice-cold Acetonitrile (containing 0.1% FA) to the sample. Vortex vigorously for 30 seconds to crash out proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Dilution (Crucial Step): Transfer 100 μ L of the clear supernatant to an autosampler vial. Add 400 μ L of LC-MS Grade Water to dilute the organic content down to ~15%. Causality: If the sample is injected in 75% Acetonitrile, the lactam will experience strong solvent effects and elute as a distorted, split peak at the void volume.

References

  • Ethylphenidate: An Analytical Profile. ResearchGate. Available at:[Link]

  • Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. GTFCH. Available at:[Link]

  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry. Journal of Chromatography B (via ScienceDirect). Available at:[Link]

Optimization

Preventing hydrolytic degradation of (6-Oxopiperidin-2-yl)(phenyl)acetic acid standards

Technical Support Center: Preventing Hydrolytic Degradation of (6-Oxopiperidin-2-yl)(phenyl)acetic Acid Standards Overview (6-Oxopiperidin-2-yl)(phenyl)acetic acid, commonly known as DL-threo-Ritalinic Acid Lactam, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Hydrolytic Degradation of (6-Oxopiperidin-2-yl)(phenyl)acetic Acid Standards

Overview

(6-Oxopiperidin-2-yl)(phenyl)acetic acid, commonly known as DL-threo-Ritalinic Acid Lactam, is a critical reference standard utilized in the impurity profiling, stability testing, and metabolic study of the central nervous system stimulant methylphenidate[1][2]. Because this molecule contains a delta-lactam (a six-membered cyclic amide) ring, its structural integrity is highly sensitive to hydrolytic degradation. This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure the absolute stability and trustworthiness of your analytical standards.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, one must first understand the chemical causality behind it. Unlike linear amides, which typically require harsh conditions (strong acids/bases and prolonged heating) to hydrolyze, the delta-lactam ring possesses inherent structural ring strain that makes it uniquely susceptible to nucleophilic attack[3][4].

In aqueous environments, particularly at pH extremes, water molecules or hydroxide ions attack the electrophilic C6 carbonyl carbon. This nucleophilic addition forms an unstable tetrahedral intermediate, which rapidly collapses, leading to the irreversible cleavage of the N1-C6 bond[5][6]. The resulting product is a ring-opened, linear amino dicarboxylic acid. While delta-lactams are generally more stable than highly strained beta-lactams, they still exhibit pseudo-first-order hydrolysis kinetics in aqueous media, with degradation accelerating significantly at pH > 7.0 or under prolonged exposure to ambient temperatures[7].

DegradationPathway N1 (6-Oxopiperidin-2-yl) (phenyl)acetic acid (Intact Delta-Lactam) N2 Nucleophilic Attack (H₂O / OH⁻ / H⁺) N1->N2 pH Extremes & Heat N3 Tetrahedral Intermediate N2->N3 C-N Bond Weakening N4 Ring-Opened Degradant (Linear Amino Acid) N3->N4 Irreversible Hydrolysis

Chemical mechanism of delta-lactam hydrolytic ring-opening under aqueous conditions.

Troubleshooting Guide & FAQs

Q1: Why is my standard peak area decreasing over time, and a secondary peak appearing at an earlier retention time in LC-MS? A1: This is the analytical hallmark of lactam hydrolysis. The ring-opened linear amino acid degradation product exposes a highly polar primary amine and a free carboxylic acid. This drastically increases the molecule's overall polarity compared to the intact (6-oxopiperidin-2-yl)(phenyl)acetic acid. Consequently, the degradant interacts less strongly with the hydrophobic C18 stationary phase in reversed-phase liquid chromatography (RP-LC), causing it to elute significantly earlier than the parent peak.

Q2: What is the optimal solvent for preparing high-concentration stock solutions? A2: Always use anhydrous, aprotic solvents such as LC-MS grade Acetonitrile or Dimethyl Sulfoxide (DMSO). Protic solvents (like methanol or water) can act as nucleophiles, initiating slow solvolysis or hydrolysis even when stored at -20°C. If water must be introduced to match initial mobile phase conditions, it should only be done at the final dilution step immediately prior to injection.

Q3: How does pH affect the working solution stability? A3: Lactam hydrolysis is both acid- and base-catalyzed[6]. However, base-catalyzed hydrolysis (driven by hydroxide nucleophilic attack) is generally faster and more destructive for this specific scaffold[7]. Working solutions should be buffered to a mildly acidic pH (5.0–6.0) to minimize the concentration of reactive hydroxide ions while avoiding the protonation-driven acid catalysis that occurs at pH < 3.0.

Experimental Protocols: Self-Validating Standard Preparation

To ensure absolute trustworthiness in your quantitative assays, follow this step-by-step methodology to create a self-validating preparation loop that minimizes environmental exposure.

Step 1: Reconstitution of Solid Standard

  • Remove the sealed vial of (6-Oxopiperidin-2-yl)(phenyl)acetic acid from the freezer and equilibrate it to room temperature inside a desiccator for 30 minutes. (Causality: Opening a cold vial introduces atmospheric condensation, immediately introducing water to the hygroscopic powder).

  • Dissolve the neat powder in anhydrous Acetonitrile to achieve a 1.0 mg/mL stock concentration.

  • Vortex for 30 seconds and sonicate for 1 minute in a cold water bath to ensure complete dissolution without inducing thermal stress.

Step 2: Aliquoting and Storage

  • Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber glass vials with PTFE-lined caps.

  • Store immediately at -20°C or -80°C. (Causality: Single-use aliquots prevent repetitive freeze-thaw cycles, which introduce moisture and trigger micro-hydrolysis over time).

Step 3: Preparation of Working Solutions

  • Thaw a single aliquot on ice.

  • Dilute to the desired working concentration (e.g., 100 ng/mL) using a diluent of 90:10 Water:Acetonitrile buffered with 0.1% Formic Acid (approx. pH 2.7) or a pH 5.5 ammonium acetate buffer, depending on your validated LC method.

  • Keep the working solution in a chilled autosampler (4°C) and analyze within 12 hours. Discard any remaining working solution.

PrepWorkflow A Solid Standard (Desiccated, -20°C) B Stock Solution (1 mg/mL) Anhydrous Acetonitrile A->B Reconstitution (Avoid Protic Solvents) C Storage Aliquot & Freeze (-20°C) B->C Long-term D Working Solution Dilute in pH 5.0-6.0 Buffer B->D Immediate Use (Keep on Ice) E LC-MS/MS Analysis (Mild Acidic Mobile Phase) D->E Validated Protocol F Degradation Risk Avoid pH > 7 or prolonged RT D->F Improper Handling

Validated workflow for the preparation and storage of delta-lactam reference standards.

Data Presentation: Stability Matrix

The following table summarizes the quantitative stability of the lactam standard under various conditions, illustrating the necessity of strict environmental control.

Matrix / SolventpHTemperatureEstimated t(1/2) (Half-life)Recommended Action
Anhydrous AcetonitrileN/A-20°C> 24 MonthsIdeal for Stock Solutions
Aqueous Buffer5.54°C> 14 DaysIdeal for Working Solutions
Aqueous Buffer2.025°C~ 48 HoursAnalyze immediately; keep chilled
Aqueous Buffer8.025°C< 12 HoursAvoid basic conditions
MethanolN/A25°C~ 7 DaysAvoid (Risk of transesterification)

Note: Data represents generalized kinetic behavior for substituted delta-lactams based on established hydrolysis profiles[4][6][7].

References

  • SynZeal. "Methylphenidate Impurities."[Link]

  • Pharmaffiliates. "Methylphenidate-impurities."[Link]

  • FWF (Austrian Science Fund). "Scouting lactamases for chemically stable lactams." [Link]

  • Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base."[Link]

  • ACS Earth and Space Chemistry. "Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter."[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-eluting Diastereomers of (6-Oxopiperidin-2-yl)(phenyl)acetic acid

Welcome to the technical support center for the resolution of (6-Oxopiperidin-2-yl)(phenyl)acetic acid diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the resolution of (6-Oxopiperidin-2-yl)(phenyl)acetic acid diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the co-elution of these critical stereoisomers. Here, we will explore the underlying principles of chiral separations and provide practical, field-proven troubleshooting strategies to achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: Why are my diastereomers of (6-Oxopiperidin-2-yl)(phenyl)acetic acid co-eluting?

A1: Co-elution of diastereomers occurs when the chromatographic conditions fail to exploit the subtle differences in their three-dimensional structures. Unlike enantiomers, diastereomers have different physical properties, which should theoretically make them separable on achiral stationary phases. However, if their physicochemical properties are very similar, achieving separation can be challenging. Key factors influencing co-elution include the choice of stationary phase, mobile phase composition, and temperature.

Q2: What is the best starting point for stationary phase selection?

A2: For chiral compounds like piperidine derivatives, polysaccharide-based chiral stationary phases (CSPs) are a highly recommended starting point. Columns such as those based on cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® series) offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. Specifically, Chiralpak® IA and IB have shown success in resolving piperidine-2,6-dione analogues. It is often necessary to screen a selection of CSPs to find the optimal one for your specific analyte.

Q3: How critical is the mobile phase composition for separating these diastereomers?

A3: The mobile phase is a critical factor in achieving selectivity. Its composition, including the type and concentration of organic modifier, aqueous phase pH, and additives, can significantly impact the separation. For normal-phase chromatography, mixtures of a non-polar solvent like n-hexane with a polar modifier such as ethanol or isopropanol are common. The addition of small amounts of an acid (like trifluoroacetic acid, TFA) for acidic compounds or a base (like diethylamine, DEA) for basic compounds can improve peak shape and selectivity.

Q4: Can temperature be used to improve the resolution of my co-eluting peaks?

A4: Yes, temperature is a powerful but sometimes unpredictable tool in chiral separations. Changing the column temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase, which can affect selectivity and resolution. It has been observed that for some piperidine derivatives, an increase in temperature can lead to a decrease in resolution, so it is crucial to control and evaluate the effect of temperature during method development.

Q5: Is derivatization a viable strategy if all else fails?

A5: Derivatization can be a valuable strategy when direct separation proves difficult. By reacting the diastereomers with a chiral derivatizing agent, you form new diastereomeric compounds with potentially greater differences in their physical properties, making them easier to separate on a standard achiral HPLC column. This indirect approach can also be beneficial if your analyte lacks a strong UV chromophore, as derivatization can introduce a UV-active moiety to enhance detection.

Troubleshooting Guides for Co-eluting Diastereomers

This section provides a systematic approach to troubleshooting and resolving co-eluting diastereomers of (6-Oxopiperidin-2-yl)(phenyl)acetic acid.

Issue 1: Poor or No Resolution on a Chiral Stationary Phase

If you are observing complete co-elution or very poor resolution on your chosen chiral stationary phase (CSP), follow this workflow.

Caption: Troubleshooting workflow for poor or no resolution.

Detailed Steps:
  • Verify CSP Suitability: Confirm that your chosen CSP is appropriate for piperidine-based compounds. Polysaccharide-based phases are generally a good starting point.

  • Systematic Mobile Phase Optimization:

    • Normal Phase: Systematically vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol). Ternary mixtures can also be explored.

    • Reversed Phase: Adjust the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase. The pH can significantly influence the ionization state of your acidic analyte and thus its interaction with the stationary phase.

  • Introduce Mobile Phase Additives:

    • For your acidic analyte, adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and may enhance resolution. Be aware that additives can have a "memory effect" on some columns.

  • Vary Column Temperature: Methodically screen temperatures, for example, in 5°C increments (e.g., 25°C, 30°C, 35°C). Even small changes can have a significant impact on selectivity.

  • Reduce Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations, as this can increase the interaction time with the CSP.

  • Consider Alternative Chromatographic Modes: If HPLC is not yielding results, Supercritical Fluid Chromatography (SFC) is a powerful alternative for chiral separations. SFC often provides faster, more efficient separations with less solvent consumption.

Issue 2: Peak Tailing or Asymmetry

Peak tailing can obscure the resolution of closely eluting peaks and affect accurate quantification.

Caption: Decision tree for troubleshooting peak tailing.

Detailed Steps:
  • Assess the Scope of Tailing: Determine if the tailing affects all peaks or is specific to your diastereomers. System-wide tailing often points to a physical issue with the HPLC system or column.

  • Address Chemical Causes:

    • Secondary Interactions: Peak tailing for acidic compounds can be due to unwanted interactions with the stationary phase.

    • Mobile Phase Modifiers: The addition of an acidic modifier like TFA can help to suppress these secondary interactions and improve peak shape.

    • pH Control: Ensure the mobile phase pH is appropriately controlled, as this affects the ionization of your analyte.

  • Optimize Sample and Injection Conditions:

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.

    • Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your mobile phase to avoid peak distortion.

Experimental Protocols

Protocol 1: Chiral Stationary Phase Screening

This protocol outlines a systematic approach to screening different CSPs to identify the most promising candidate for your separation.

Instrumentation:

  • HPLC or UHPLC system with a column switching valve and a column oven.

  • UV Detector.

Materials:

  • A selection of chiral columns (see table below for recommendations).

  • HPLC-grade solvents (n-hexane, isopropanol, ethanol, acetonitrile, methanol).

  • Mobile phase additives (Trifluoroacetic acid).

  • Sample of (6-Oxopiperidin-2-yl)(phenyl)acetic acid diastereomeric mixture.

Recommended Starting CSPs for Screening:

Stationary Phase TypeExample ColumnsPrimary Interaction Mechanism
Polysaccharide-basedChiralpak® IA, Chiralpak® IB, Chiralcel® OD-HHydrogen bonding, dipole-dipole, inclusion
Pirkle-typeWhelk-O® 1π-π interactions, hydrogen bonding, dipole stacking
Cyclodextrin-basedAstec® CYCLOBOND™Inclusion complexation

Procedure:

  • Prepare Mobile Phases:

    • Normal Phase A: n-Hexane / Isopropanol (90:10 v/v) + 0.1% TFA

    • Normal Phase B: n-Hexane / Ethanol (90:10 v/v) + 0.1% TFA

    • Reversed Phase A: Acetonitrile / Water (50:50 v/v) + 0.1% TFA

    • Reversed Phase B: Methanol / Water (50:50 v/v) + 0.1% TFA

  • Prepare Sample: Dissolve the diastereomeric mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength.

  • Execution:

    • Equilibrate the first column with the first mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Systematically switch to the next mobile phase and then the next column, ensuring proper equilibration for each new set of conditions.

  • Evaluation: Analyze the resulting chromatograms for any signs of separation (e.g., peak shoulders, partially resolved peaks). The conditions that show the best initial separation should be selected for further optimization.

Protocol 2: Mobile Phase Optimization

Once a promising CSP has been identified, this protocol will guide you through fine-tuning the mobile phase to achieve baseline resolution.

Procedure:

  • Optimize Organic Modifier Ratio:

    • Using the best modifier from the screening (e.g., isopropanol), prepare a series of mobile phases with varying percentages of the modifier (e.g., 5%, 10%, 15%, 20% in n-hexane with 0.1% TFA).

    • Analyze your sample with each mobile phase composition and plot the resolution against the percentage of the modifier to find the optimal ratio.

  • Optimize Additive Concentration:

    • Using the optimal organic modifier ratio, vary the concentration of TFA (e.g., 0.05%, 0.1%, 0.2%).

    • Evaluate the impact on peak shape and resolution.

  • Temperature Optimization:

    • With the optimized mobile phase, analyze the sample at different column temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).

    • Select the temperature that provides the best balance of resolution and analysis time.

By systematically applying these troubleshooting guides and experimental protocols, you will be well-equipped to resolve the co-eluting diastereomers of (6-Oxopiperidin-2-yl)(phenyl)acetic acid and advance your research and development efforts.

References

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. Available at: [Link]

  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant - International Science Community Association. Available at: [Link]

  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Available at: [Link]

  • CHIRAL STATIONARY PHASES. Available at: [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
Optimization

Reducing background noise in (6-Oxopiperidin-2-yl)(phenyl)acetic acid trace detection

Welcome to the Advanced Analytical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex chromatographic and mass spectrometric challenges associated with the trace detect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex chromatographic and mass spectrometric challenges associated with the trace detection of (6-Oxopiperidin-2-yl)(phenyl)acetic acid (commonly known as ritalinic acid lactam).

This compound is a critical metabolite and synthetic impurity of the central nervous system stimulant methylphenidate[1]. In routine clinical and forensic LC-MS/MS screening, achieving high signal-to-noise (S/N) ratios for such trace agents requires rigorous background noise management[2]. Below, you will find a causality-driven troubleshooting guide, self-validating protocols, and mechanistic insights to optimize your analytical workflows.

Diagnostic Troubleshooting & FAQs

Q1: Why am I experiencing high baseline noise and poor ionization efficiency in positive ESI mode? The Causality: Unlike its parent compound ritalinic acid—which contains a highly basic piperidine nitrogen—the lactam derivative lacks this strong basicity. The nitrogen lone pair is tied up in resonance with the adjacent carbonyl group, rendering the piperidone ring essentially neutral. The molecule's primary ionizable group is the carboxylic acid (pKa ~4.5). Forcing this compound into standard low-pH positive electrospray ionization (ESI+) methods often results in poor ionization efficiency and amplifies background noise from basic solvent impurities. The Solution: Switch to negative ionization mode (ESI-) or use ammonium adducts in ESI+. If ESI- is used, ensure your mobile phase avoids high concentrations of formic acid, which suppresses negative ionization.

Q2: I am losing signal in biological matrices (urine/plasma), but my neat standards look fine. How do I fix this? The Causality: This is classic matrix-induced ion suppression. While rapid "dilute and shoot" methods are popular for high-throughput forensic panels[3], they introduce massive amounts of unextracted endogenous salts and phospholipids into the MS source. These components compete with your analyte for charge droplets, effectively drowning out the trace signal. The Solution: Implement a targeted Solid-Phase Extraction (SPE) protocol[4]. Because the analyte contains a carboxylic acid, a Mixed-Mode Strong Anion Exchange (MAX) sorbent will selectively bind the deprotonated acid, allowing you to aggressively wash away neutral and basic matrix interferences.

Workflow A Biological Matrix (Urine/Plasma) B MAX SPE Cleanup A->B C Biphenyl UHPLC Separation B->C D ESI Source Optimization C->D E Targeted MRM Detection D->E

Workflow for reducing matrix interference in trace LC-MS/MS detection.

Q3: How can I chromatographically separate this lactam from co-eluting background noise? The Causality: Standard C18 columns rely purely on hydrophobic interactions. If your analyte elutes too close to the solvent front, it will be buried in the noise of unretained salts. The Solution: Switch to a Biphenyl UHPLC column . The biphenyl stationary phase provides orthogonal selectivity via π−π interactions with the phenyl ring of (6-Oxopiperidin-2-yl)(phenyl)acetic acid, pushing its retention time into a cleaner chromatographic window.

Q4: I am seeing ghost peaks and carryover in my blank injections. How do I eliminate this? The Causality: Carboxylic acids are notorious for adsorbing to the active sites of stainless steel tubing and autosampler needles via ionic interactions. The Solution: Optimize your autosampler wash solvent. Use a highly organic mixture containing a weak base (e.g., 50:50 Methanol:Water with 0.1% Ammonium Hydroxide) to disrupt the ionic interactions and flush the system.

RCA Root Sources of Background Noise in Trace Detection Cat1 Matrix Effects Root->Cat1 Cat2 System Carryover Root->Cat2 Cat3 Solvent Impurities Root->Cat3 C1_1 Phospholipids Cat1->C1_1 C1_2 Endogenous Salts Cat1->C1_2 C2_1 Needle Adsorption Cat2->C2_1 C2_2 Column Bleed Cat2->C2_2 C3_1 Plasticizer Leaching Cat3->C3_1 C3_2 Low-Grade Modifiers Cat3->C3_2

Root cause analysis of background noise sources in LC-MS/MS workflows.

Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical & MS Tuning Parameters Note: Exact MRM transitions must be tuned per instrument. The values below are starting guidelines based on the exact mass of 233.105 Da[1].

ParameterSpecification / ValueCausality / Rationale
Formula / Exact Mass C13H15NO3 / 233.105 DaDefines the theoretical precursor ions.
ESI (-) Precursor m/z 232.1 [M-H]⁻Deprotonation of the carboxylic acid moiety.
ESI (+) Precursor m/z 234.1 [M+H]⁺Protonation of the lactam carbonyl oxygen.
Primary Fragment (Quant) m/z 84.1 or 98.1Cleavage of the piperidone ring (high collision energy).
Secondary Fragment (Qual) m/z 188.1Loss of CO₂ (-44 Da) from the carboxylic acid.

Table 2: Background Noise Troubleshooting Matrix

SymptomRoot CauseImmediate Action
Elevated baseline across entire run Contaminated mobile phase or column bleed.Flush system with 100% LC-MS grade Acetonitrile; replace aqueous buffer.
Signal drop-off in biological samples Phospholipid co-elution causing ion suppression.Implement the MAX SPE protocol; monitor m/z 184 (phospholipid marker).
Peaks appearing in blank injections Analyte adsorption to autosampler needle.Change strong wash to 50:50 MeOH:H₂O with 0.1% NH₄OH.

Validated Experimental Protocols

Protocol: Self-Validating Mixed-Mode Anion Exchange (MAX) SPE

Objective: Isolate the amphoteric lactam from biological matrices while eliminating phospholipid-induced background noise. System Validation: This protocol is a self-validating system. You must process a "Matrix Blank" (analyte-free urine/plasma) and a "Spiked Recovery Sample" alongside your unknowns. The method is valid only if the Matrix Blank shows a baseline noise <10% of your Lower Limit of Quantitation (LLOQ) and the Spiked Sample yields >85% recovery.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 200 µL of plasma/urine with 200 µL of 50 mM ammonium acetate buffer (pH 7.0). Causality: Adjusting to neutral pH ensures the carboxylic acid (pKa ~4.5) is fully deprotonated for optimal ionic binding to the quaternary amine of the MAX sorbent.

  • Conditioning: Pass 1 mL of MS-grade Methanol followed by 1 mL of MS-grade Water through the 30 mg MAX cartridge.

  • Loading: Apply the buffered sample at a controlled flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 5% Ammonium Hydroxide in water. Causality: Removes basic and neutral matrix components. The target analyte remains locked to the sorbent via strong ionic interactions.

  • Organic Wash: Pass 1 mL of 100% Methanol. Causality: Strips away hydrophobic interferences and phospholipids that are the primary drivers of downstream ion suppression.

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol. Causality: The low pH protonates the analyte's carboxylic acid, neutralizing its charge and breaking the ionic bond with the sorbent for a clean release.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of your initial LC mobile phase.

References

  • [1] DL-threo-Ritalinic Acid Lactam(Mixture of Diastereomers) - LGC Standards. lgcstandards.com.1

  • [2] Detection of Doping Agents by LC–MS and LC–MS-MS | LCGC International. chromatographyonline.com.2

  • [4] Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - Oxford Academic. oup.com. 4

  • [3] Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System - SCIEX. sciex.com. 3

Sources

Troubleshooting

Optimizing liquid-liquid extraction recovery for (6-Oxopiperidin-2-yl)(phenyl)acetic acid

Welcome to the Technical Support Center for molecular extraction and purification. This guide is specifically engineered for researchers and process chemists working with (6-Oxopiperidin-2-yl)(phenyl)acetic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for molecular extraction and purification. This guide is specifically engineered for researchers and process chemists working with (6-Oxopiperidin-2-yl)(phenyl)acetic acid .

Due to its unique structural topology—combining a lipophilic phenyl ring, an ionizable carboxylic acid, and a highly polar delta-lactam (6-oxopiperidine) ring—this molecule presents atypical partitioning behavior. Standard non-polar extraction protocols often result in significant product loss to the aqueous waste stream. This diagnostic guide will explain the physicochemical causality behind these losses and provide a self-validating, optimized Liquid-Liquid Extraction (LLE) workflow.

Part 1: Diagnostic Q&A & Troubleshooting

Q1: My recovery yields are plateauing at 40-50% using standard non-polar solvents like hexane or toluene. Why is the product remaining in the water? The Causality: The issue lies in the solvation dynamics of the lactam ring. While a solvent like toluene can easily solvate the lipophilic phenyl moiety, it lacks the hydrogen-bonding capacity to stabilize the polar lactam group. Consequently, the molecule acts as an amphiphile, anchoring itself in the aqueous phase via hydrogen bonding. The Solution: Switch to a moderately polar, hydrogen-bond-accepting solvent like Methyl Isobutyl Ketone (MIBK). Industrial recovery processes for structurally related phenylacetic acid derivatives have demonstrated that MIBK significantly outperforms aromatic hydrocarbons by forming stabilizing complexes with the polar functional groups at the solvent-water interface[1]. In optimized industrial patents, MIBK yields >90% recovery for phenylacetic acid derivatives[2].

Q2: I have adjusted the aqueous phase to pH 4.0, but the partition coefficient ( Kd​ ) is still poor. What is the correct pH target? The Causality: A pH of 4.0 is insufficient to fully suppress ionization. The pKa​ of unsubstituted phenylacetic acid is approximately 4.28[3]. However, the electron-withdrawing nature of the adjacent lactam ring lowers the pKa​ of the carboxylic acid into the 3.0–3.5 range. At pH 4.0, a significant fraction of the molecule remains as a highly water-soluble carboxylate anion. The Solution: For quantitative LLE, the aqueous phase must be adjusted to at least 2 pH units below the pKa​ to ensure >99% of the molecules are in their unionized (protonated) state. Adjust the aqueous phase to pH 1.5 – 2.0 . Liquid phase microextraction studies confirm that maximum extraction efficiency for phenylacetic acids is achieved strictly in the pH range of 2.0–3.5[4].

Q3: How can I break the emulsions that form when using MIBK, and further drive the equilibrium into the organic phase? The Causality: Emulsions in this system are caused by the amphiphilic nature of (6-Oxopiperidin-2-yl)(phenyl)acetic acid, which acts as a weak surfactant at the aqueous-organic interface. The Solution: Implement a "salting-out" strategy. Adding an inorganic salt like Sodium Sulfate ( Na2​SO4​ ) or Sodium Chloride (NaCl) increases the ionic strength of the aqueous phase. This tightly binds water molecules (hydration of ions), effectively "squeezing out" the polar lactam and driving the target molecule into the organic phase. Studies utilizing 2.3M Na2​SO4​ have shown up to a 110-fold enrichment factor in the extraction of phenylacetic acid biomarkers[4].

Q4: Is the molecule stable under these highly acidic extraction conditions? The Causality: Lactams are susceptible to acid-catalyzed hydrolysis, which can open the piperidinone ring to form an acyclic amino acid impurity if exposed to high heat and low pH for extended periods. The Solution: Perform the extraction at ambient temperature (20–25°C) and limit the contact time with the pH < 2.0 aqueous phase to under 30 minutes.

Part 2: Quantitative Data Summary

The following table summarizes the expected partition recoveries based on solvent selection, pH, and ionic strength modifications, derived from established thermodynamic behaviors of phenylacetic acid derivatives in LLE systems.

Solvent SystemAqueous pHSalting-Out AgentEmulsion RiskExpected Recovery (%)
Hexane2.0NoneLow< 15%
Toluene2.0NoneModerate55 - 65%
MIBK5.0NoneHigh< 10%
MIBK2.0NoneHigh80 - 85%
MIBK 1.8 20% w/v NaCl Low > 95%

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. It includes mandatory Quality Control (QC) checkpoints to ensure the physical chemistry of the system remains optimal throughout the workflow.

Step 1: Aqueous Matrix Preparation

  • Measure the exact volume of the aqueous sample containing (6-Oxopiperidin-2-yl)(phenyl)acetic acid.

  • QC Checkpoint 1: Measure the initial pH. If the solution is highly buffered (e.g., phosphate buffer), note that a larger volume of acid will be required in the next step.

Step 2: Acidification & Salting Out

  • Add 20% w/v NaCl (or 2.3M Na2​SO4​ ) to the aqueous phase and stir until completely dissolved.

  • Slowly add 2M HCl dropwise while monitoring with a calibrated pH probe until the solution stabilizes at pH 1.8 .

Step 3: Solvent Addition & Partitioning

  • Add Methyl Isobutyl Ketone (MIBK) at a 1:1 volumetric ratio to the aqueous phase.

  • Agitate vigorously for 5 minutes. (Avoid excessive vortexing if emulsion tendencies were noted in QC Checkpoint 1; use inversion instead).

Step 4: Phase Separation & Equilibrium Validation

  • Allow the phases to separate for 10 minutes (or centrifuge at 3000 x g for 5 minutes).

  • QC Checkpoint 2 (Critical): Extract a 1 mL aliquot of the bottom aqueous layer and re-measure the pH. The transfer of the acidic target molecule into the organic phase can alter the equilibrium pH of the aqueous layer[1]. If the pH has drifted above 2.5, add additional HCl to bring it back to 1.8, re-mix, and separate again.

Step 5: Recovery

  • Collect the top organic layer (MIBK).

  • Perform a secondary back-extraction of the aqueous layer with a 0.5x volume of MIBK to capture residual product. Combine the organic layers.

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (max bath temperature 35°C to prevent lactam degradation).

Part 4: Process Visualization

LLE_Workflow A Aqueous Matrix Target Molecule (Ionized) B Acidification (2M HCl) Adjust to pH 1.8 (Protonate Carboxylic Acid) A->B C Salting Out Add 20% w/v NaCl (Reduce Lactam Solubility) B->C D Solvent Extraction Add MIBK (1:1 v/v) C->D E Phase Separation (Centrifugation / Settling) D->E H QC Check: Is pH > 2.5? E->H F Organic Phase (Top) Target Molecule Recovered G Aqueous Phase (Bottom) Waste / Impurities H->B Yes (Re-acidify) H->F No (Collect MIBK) H->G No (Discard Water)

Optimized LLE workflow for (6-Oxopiperidin-2-yl)(phenyl)acetic acid with built-in QC.

Sources

Optimization

Technical Support Center: Refining Chiral Resolution Methods for (6-Oxopiperidin-2-yl)(phenyl)acetic Acid Mixtures

Welcome to the dedicated technical support resource for the chiral resolution of (6-Oxopiperidin-2-yl)(phenyl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the chiral resolution of (6-Oxopiperidin-2-yl)(phenyl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral resolution of (6-Oxopiperidin-2-yl)(phenyl)acetic acid.

Q1: What are the primary methods for the chiral resolution of (6-Oxopiperidin-2-yl)(phenyl)acetic acid?

A1: The primary methods for resolving racemic mixtures of (6-Oxopiperidin-2-yl)(phenyl)acetic acid include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to differentiate between the enantiomers, leading to their separation.[3][4][5]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme that selectively catalyzes a reaction with one enantiomer, leaving the other unreacted.[6][7][8][9] For a carboxylic acid, an esterification or amidation reaction could be employed.

Q2: How do I choose between diastereomeric salt crystallization and chiral HPLC?

A2: The choice depends on the scale of your separation and the developmental stage of your project.

  • Diastereomeric salt crystallization is often preferred for large-scale and industrial applications due to its cost-effectiveness and scalability.[1][2]

  • Chiral HPLC is excellent for analytical purposes and for obtaining small quantities of highly pure enantiomers. It is also a valuable tool for monitoring the success of other resolution techniques.[4][5]

Q3: What type of chiral resolving agents are suitable for (6-Oxopiperidin-2-yl)(phenyl)acetic acid?

A3: Since the target molecule is an acid, you will need a chiral base as a resolving agent. Common choices include:

  • Chiral amines such as (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine.

  • Chiral amino alcohols like (1R,2S)-(-)-2-amino-1,2-diphenylethanol (ADPE).[10]

The selection of the resolving agent is often empirical, and screening of several candidates is recommended.

II. Troubleshooting Guide: Diastereomeric Salt Crystallization

This section provides solutions to common issues encountered during the diastereomeric salt crystallization of (6-Oxopiperidin-2-yl)(phenyl)acetic acid.

Issue 1: No Crystal Formation or Oiling Out

Q: I've mixed my racemic acid with the chiral resolving agent, but I'm getting an oil instead of crystals, or nothing is precipitating. What should I do?

A: This is a common issue often related to solubility and supersaturation.[11][12]

Root Causes & Solutions:

  • Inappropriate Solvent System: The solvent plays a critical role in the differential solubility of the diastereomeric salts.[11][12]

    • Solution: Conduct a solvent screen with a range of solvents of varying polarities (e.g., alcohols, esters, ketones, and their mixtures with water or non-polar solvents). The ideal solvent will dissolve the more soluble diastereomeric salt while being a poor solvent for the less soluble one.[11][12]

  • Insufficient Supersaturation: Crystallization will not occur if the concentration of the less soluble salt is below its saturation point.

    • Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.[11][12]

  • High Solute Concentration or Rapid Cooling: This can lead to the formation of an oil because the system is too far into the supersaturated region.

    • Solution: Dilute the solution with more solvent or try a slower, more controlled cooling rate.[11] Seeding the solution with a small amount of the desired crystal can also promote controlled crystallization over oiling out.

Issue 2: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

Q: I've isolated crystals, but the diastereomeric excess is low. How can I improve the purity?

A: Low d.e. indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.

Root Causes & Solutions:

  • Suboptimal Solvent: The solvent system is not providing enough differentiation in the solubilities of the diastereomers.

    • Solution: A thorough solvent screen is the most effective approach. Small amounts of a co-solvent, including water, can sometimes significantly impact the selectivity of the crystallization.[13]

  • Cooling Rate is Too Fast: Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.

    • Solution: Employ a slow and controlled cooling profile to maintain the system closer to equilibrium.[11]

  • Insufficient Equilibration Time: The system may not have had enough time to reach thermodynamic equilibrium.

    • Solution: Increase the stirring time at the final crystallization temperature to allow for the dissolution of the undesired diastereomer and the growth of the desired one.

ParameterEffect on YieldEffect on PurityRecommendation
Slower Cooling Rate May increaseGenerally improvesA slow, controlled cooling profile is often optimal.[11]
Lower Final Temperature IncreasesVariable, can decreaseOptimize for the best balance of yield and purity.[11]
Agitation Can improveCan improve or decreaseModerate, consistent agitation is generally recommended.
Resolving Agent Stoichiometry Using < 1 equivalent may decrease yieldCan be critical; 0.5 equivalents can sometimes improve selectivity[11]Screen stoichiometries from 0.5 to 1.0 equivalents.

Workflow for Optimizing Diastereomeric Salt Crystallization

A Racemic (6-Oxopiperidin-2-yl)(phenyl)acetic acid + Chiral Base B Solvent Screening A->B C Identify Promising Solvent Systems B->C D Optimize Crystallization Conditions (Temperature, Concentration, Cooling Rate) C->D E Isolate and Analyze Crystals (d.e.) D->E F Recrystallization (if d.e. is low) E->F d.e. < desired G Liberate Free Enantiomer E->G d.e. ≥ desired F->E H High Purity Enantiomer G->H

Caption: A systematic workflow for developing and optimizing a diastereomeric salt resolution.

III. Troubleshooting Guide: Chiral HPLC

This section provides guidance for resolving common issues encountered during the chiral HPLC analysis and purification of (6-Oxopiperidin-2-yl)(phenyl)acetic acid.

Issue 1: No Separation or Poor Resolution of Enantiomers

Q: I'm injecting my racemic mixture onto a chiral column, but the enantiomers are co-eluting or the resolution is very poor.

A: This is a common starting point in chiral method development and usually points to a suboptimal choice of stationary or mobile phase.[3]

Root Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary stereospecific interactions with your analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for a wide range of compounds.[14]

    • Solution: Screen different types of chiral columns. For a compound like (6-Oxopiperidin-2-yl)(phenyl)acetic acid, consider CSPs with both π-acceptor/π-donor groups and hydrogen bonding capabilities.

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving selectivity.[3]

    • Solution (Normal Phase): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol in hexane). Also, test different alcohol modifiers.[15]

    • Solution (Reversed Phase): Vary the organic modifier (e.g., acetonitrile or methanol) percentage and the pH of the aqueous phase.[3] For an acidic compound, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to ensure good peak shape and can also affect resolution.[15]

  • Temperature Not Optimized: Temperature can have a significant, and sometimes non-intuitive, effect on chiral separations.[3][15]

    • Solution: Conduct a temperature study, for example, at 15°C, 25°C, and 40°C. Lower temperatures often improve resolution, but this is not always the case.[15]

Chiral HPLC Method Development Workflow

Start Start with Racemic Mixture ScreenCSPs Screen Different CSPs (e.g., Amylose, Cellulose based) Start->ScreenCSPs ScreenModes Screen Mobile Phase Modes (Normal, Reversed, Polar Organic) ScreenCSPs->ScreenModes OptimizeMP Optimize Mobile Phase Composition (Solvent Ratio, Additives) ScreenModes->OptimizeMP OptimizeParams Optimize Other Parameters (Flow Rate, Temperature) OptimizeMP->OptimizeParams Validation Validate Method OptimizeParams->Validation End Optimized Chiral Separation Validation->End

Caption: A logical workflow for systematically developing a chiral HPLC method.

Issue 2: Peak Tailing

Q: My peaks are showing significant tailing, which is affecting quantification and purity assessment.

A: Peak tailing in chiral HPLC is often caused by unwanted secondary interactions between the analyte and the stationary phase.[3]

Root Causes & Solutions:

  • Secondary Silanol Interactions: For silica-based CSPs, acidic silanol groups can interact with basic sites on the analyte, and vice-versa, causing tailing.

    • Solution: Add a mobile phase modifier to suppress these interactions. For an acidic analyte like yours, adding a small amount of a stronger acid (e.g., 0.1% TFA) can improve peak shape.[15]

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.[3]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase.[15]

ParameterTypical Starting Conditions for Chiral HPLC
Columns Polysaccharide-based (e.g., Chiralpak® series, Chiralcel® series)
Mobile Phase (Normal) Hexane/Isopropanol (90/10) with 0.1% TFA
Mobile Phase (Reversed) Water/Acetonitrile (50/50) with 0.1% Formic Acid
Flow Rate 0.5 - 1.0 mL/min for analytical columns (4.6 mm ID)
Temperature 25°C
Detection UV (e.g., at 254 nm, depending on chromophore)

IV. Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization Screening
  • Preparation: In separate vials, dissolve 100 mg of racemic (6-Oxopiperidin-2-yl)(phenyl)acetic acid and a stoichiometric equivalent (e.g., 0.5 to 1.0 eq.) of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in a small volume of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof).

  • Crystallization: Allow the solutions to stand at room temperature. If no crystals form, slowly cool the vials to 4°C. If still no crystals form, try slow evaporation of the solvent or the addition of an anti-solvent.

  • Isolation: Collect any resulting crystals by filtration and wash with a small amount of the cold crystallization solvent.

  • Analysis: Liberate the free acid from the salt by dissolving it in an aqueous base (like NaOH), followed by extraction with an organic solvent to remove the chiral amine. Then, acidify the aqueous layer (with HCl) and extract the (6-Oxopiperidin-2-yl)(phenyl)acetic acid. Analyze the enantiomeric excess (e.e.) of the recovered acid by chiral HPLC.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess
  • Column: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: Start with a mobile phase of 90:10 hexane:isopropanol with 0.1% trifluoroacetic acid.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Temperature: Maintain the column temperature at 25°C.

  • Injection: Inject a solution of the racemic material (e.g., 1 mg/mL in mobile phase) to determine the retention times of the two enantiomers.

  • Analysis: Inject the sample from the resolution experiment and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% e.e. = [Area1 - Area2] / [Area1 + Area2] * 100).

V. References

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.

  • de Miranda, A. S., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules. [Link]

  • Persson, B. A., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry. [Link]

  • Persson, B. A., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry. [Link]

  • Kukor, A. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF. [Link]

  • Sato, T., et al. (2023). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. Organic Process Research & Development. [Link]

  • Chen, Y., et al. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

  • Varga, E., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]

  • Li, T., et al. (2016). Preparation of a New Chiral Stationary Phase Based on Macrocyclic Amide Chiral Selector for the Liquid Chromatographic Chiral Separations. Molecules. [Link]

  • Aboul-Enein, H. Y. (2014). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. [Link]

  • Ôi, N., et al. (1982). Gas chromatographic separation of enantiomers with amide derivatives of optically active carboxylic acids as stationary phases. Bunseki Kagaku. [Link]

  • Comins, D. L., & Dehghani, A. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry. [Link]

  • Binanzer, M., et al. (2022). Acylative Kinetic Resolution of Cyclic Hydroxamic Acids. Organic Letters. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Sutar, A. K. (2018). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

  • Zhang, Q., et al. (2025). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Analyst. [Link]

  • Welch, C. J. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America. [Link]

  • Ueno, K., et al. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Symmetry. [Link]

  • Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Matarashvili, I., & Gabelaya, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • SIELC Technologies. (2018). Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]

  • Varga, E., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]

  • Redalyc. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. [Link]

  • Li, Y., et al. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]

  • Ishihara, K., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]

  • Urbaniak, M., et al. (2021). Chiral Triphenylacetic Acid Esters: Residual Stereoisomerism and Solid-State Variability of Molecular Architectures. The Journal of Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Pharmacological comparison of methylphenidate and (6-Oxopiperidin-2-yl)(phenyl)acetic acid

An in-depth pharmacological and pharmacokinetic analysis requires looking beyond a drug’s primary mechanism of action to understand its metabolic fate. In the case of Methylphenidate (MPH) , a potent central nervous syst...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth pharmacological and pharmacokinetic analysis requires looking beyond a drug’s primary mechanism of action to understand its metabolic fate. In the case of Methylphenidate (MPH) , a potent central nervous system (CNS) stimulant, its biotransformation yields several metabolites with vastly different physicochemical properties.

This guide provides a comprehensive, head-to-head comparison between the active parent drug, Methylphenidate, and its terminal, pharmacologically inactive metabolite, (6-Oxopiperidin-2-yl)(phenyl)acetic acid (commonly known as 6-oxo-ritalinic acid ). Designed for researchers, bioanalytical scientists, and drug developers, this analysis explores the structure-activity relationship (SAR) that dictates their distinct biological roles and details the self-validating protocols required to quantify them[1][2].

Pharmacodynamics & Structure-Activity Relationship (SAR)

The stark contrast in pharmacological activity between MPH and 6-oxo-ritalinic acid is a textbook example of how minor structural modifications abolish target affinity.

Methylphenidate (Active Parent): MPH exerts its therapeutic effects by binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), blocking the reuptake of these monoamines into the presynaptic neuron[2]. The molecule's high lipophilicity (driven by its methyl ester group) allows it to readily cross the blood-brain barrier (BBB)[3]. Furthermore, the basic secondary amine in its piperidine ring becomes protonated at physiological pH, forming a critical ionic bond with a conserved aspartate residue within the DAT/NET binding pockets[4][5].

(6-Oxopiperidin-2-yl)(phenyl)acetic acid (Inactive Metabolite): The metabolic conversion to 6-oxo-ritalinic acid introduces two catastrophic changes to the pharmacophore:

  • Lactam Formation: The addition of the 6-oxo group converts the basic piperidine amine into a neutral lactam, stripping the molecule of its ability to form the essential ionic interaction with DAT/NET[6].

  • De-esterification: The hydrolysis of the methyl ester yields a free carboxylic acid. At physiological pH (7.4), this carboxylate group is heavily ionized (negatively charged), which drastically lowers the molecule's logP, prevents it from crossing the BBB, and sterically repels it from the lipophilic transporter cavities[1][7].

Consequently, 6-oxo-ritalinic acid is entirely devoid of CNS stimulant activity[6].

Pharmacokinetics & The CES1 Metabolic Pathway

Methylphenidate is primarily metabolized in the liver by Carboxylesterase 1 (CES1) . The dominant pathway (accounting for 60–80% of the dose) is the direct hydrolysis of MPH into ritalinic acid (RA)[6].

However, a minor but clinically significant oxidative pathway exists:

  • Microsomal Oxidation: A small fraction (<5%) of MPH undergoes oxidation to form 6-oxo-methylphenidate[6].

  • CES1 Hydrolysis: This intermediate is subsequently hydrolyzed by CES1 to form the terminal metabolite, (6-Oxopiperidin-2-yl)(phenyl)acetic acid (6-oxo-ritalinic acid), which is excreted in the urine (accounting for 5–12% of the total dose)[1].

Clinical Relevance (Pharmacogenomics): Recent pharmacokinetic studies have highlighted the importance of this minor pathway in patients harboring CES1 genetic variants. For instance, individuals carrying the CES1 G143E polymorphism exhibit significantly impaired CES1 hydrolytic activity[8]. In these carriers, the biotransformation of 6-oxo-methylphenidate to 6-oxo-ritalinic acid is bottlenecked, leading to significantly elevated plasma concentrations (higher Cmax​ and AUC ) of the 6-oxo-methylphenidate intermediate[9][10].

Metabolism MPH Methylphenidate (MPH) Active Parent RA Ritalinic Acid (RA) Major Inactive Metabolite MPH->RA CES1 Hydrolysis (60-80%) OxoMPH 6-oxo-Methylphenidate Minor Active Intermediate MPH->OxoMPH Microsomal Oxidation (<5%) OxoRA (6-Oxopiperidin-2-yl)(phenyl)acetic acid Terminal Inactive Metabolite OxoMPH->OxoRA CES1 Hydrolysis (Impaired in G143E)

Metabolic biotransformation of Methylphenidate to its 6-oxo derivatives.

Comparative Data Summaries

Table 1: Pharmacodynamic & Physicochemical Properties

PropertyMethylphenidate (MPH)(6-Oxopiperidin-2-yl)(phenyl)acetic acid
Primary Targets DAT, NETNone (Inactive)
DAT Binding Affinity ( Ki​ ) ~60 - 84 nM[5][11]> 10,000 nM (No affinity)
NET Binding Affinity ( Ki​ ) ~100 - 514 nM[5][11]> 10,000 nM (No affinity)
Charge at pH 7.4 Cationic (Protonated amine)Anionic (Carboxylate ion)
BBB Permeability HighNegligible

Table 2: Pharmacokinetic Profile in Humans

ParameterMethylphenidate (MPH)(6-Oxopiperidin-2-yl)(phenyl)acetic acid
Plasma Half-Life ( T1/2​ ) 1.4 – 4.2 hoursAccumulates in urine
Primary Clearance Enzyme Carboxylesterase 1 (CES1)[7]N/A (Terminal Metabolite)
Urinary Excretion (% of Dose) < 1% (Unchanged)5 – 12%[1]
Clinical Utility Therapeutic Agent (ADHD)Biomarker for drug compliance/metabolism

Self-Validating Experimental Protocols

To objectively compare these compounds in a laboratory setting, researchers rely on highly controlled, self-validating assays. Below are the gold-standard methodologies for evaluating their pharmacodynamics and pharmacokinetics.

Protocol A: In Vitro Radioligand Binding Assay (DAT Affinity)

This protocol validates the loss of target affinity resulting from the structural conversion of MPH to 6-oxo-ritalinic acid.

  • Tissue Preparation: Isolate rat striatal synaptosomes. Causality: Utilizing native synaptosomes rather than recombinant cell lines preserves the endogenous lipid bilayer environment of DAT, ensuring physiologically accurate binding kinetics[4].

  • Radioligand Incubation: Incubate the synaptosomes with 2 nM [³H]WIN 35,428 and varying concentrations (1 nM to 100 µM) of either MPH or 6-oxo-ritalinic acid for 2 hours at 4°C. Causality: [³H]WIN 35,428 is chosen over [³H]dopamine because it is highly selective for DAT and resists enzymatic degradation during the equilibrium phase[4].

  • Self-Validation (Nonspecific Binding): In parallel wells, add 10 µM nomifensine. If the radioligand signal in these control wells exceeds 5% of total binding, the assay is flagged for inadequate washing, ensuring the absolute trustworthiness of the calculated Ki​ values.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the cationic MPH.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate IC50​ via non-linear regression.

Protocol B: LC-MS/MS Pharmacokinetic Profiling

This workflow is used to quantify the metabolic conversion of MPH to 6-oxo-ritalinic acid in human plasma or urine.

  • Sample Stabilization: Immediately upon collection, treat human plasma with Sodium Fluoride (NaF). Causality: NaF is a potent esterase inhibitor. It prevents blood CES1 from artificially hydrolyzing MPH into ritalinic acid or 6-oxo-ritalinic acid ex vivo, ensuring the measured concentrations reflect the true in vivo state.

  • Protein Precipitation & Internal Standard: Spike the sample with a deuterated internal standard (MPH-d9), then add cold acetonitrile (1:3 v/v) to crash out plasma proteins. Self-Validation: Any loss of analyte during extraction or variations in mass spec ionization efficiency (matrix effects) are proportionally mirrored by the MPH-d9 standard, making the final quantification absolute and artifact-free.

  • Chromatographic Separation: Inject the supernatant onto a C18 UPLC column using a gradient of water/acetonitrile with 0.1% formic acid.

  • Detection: Analyze via a Triple Quadrupole Mass Spectrometer (QQQ-MS) in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) transitions specific to MPH and 6-oxo-ritalinic acid.

LCMS_Protocol S1 1. Sample Prep NaF stabilization + ACN crash S2 2. Extraction SPE cleanup + IS (MPH-d9) S1->S2 S3 3. Separation C18 UPLC Gradient Elution S2->S3 S4 4. Ionization ESI+ Mode Desolvation S3->S4 S5 5. Detection MRM Transitions (QQQ MS) S4->S5

Workflow for LC-MS/MS quantification of MPH and its metabolites.

References

  • Zhang Q, Melchert PW, Awad A, et al. "Increased Plasma Concentrations of 6-oxo-Methylphenidate in CES1 G134E Carriers Following a Single Oral Dose of Methylphenidate." Medicinal Chemistry Research, 2025.

  • Stevens T, Sangkuhl K, Brown JT, Altman RB, Klein TE. "PharmGKB summary: methylphenidate pathway, pharmacokinetics/pharmacodynamics." Pharmacogenetics and Genomics, 2019.

  • Clinical Pharmacogenetics Implementation Consortium (ClinPGx). "Methylphenidate Pathway, Pharmacokinetics."

  • Faraone SV, Biederman J. "The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder." Neuroscience & Biobehavioral Reviews. (Referenced via PMC).

  • Schweri MM, et al. "Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters." PubMed / NIH, 2002.

Sources

Comparative

Validating LC-MS/MS versus GC-MS for (6-Oxopiperidin-2-yl)(phenyl)acetic acid Analysis: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical dilemma of choosing the optimal mass spectrometry platform for highly polar, multi-functional small molecules. The compound (6-oxopiperidin-2-yl)(p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical dilemma of choosing the optimal mass spectrometry platform for highly polar, multi-functional small molecules. The compound (6-oxopiperidin-2-yl)(phenyl)acetic acid —commonly known as Ritalinic acid lactam, a critical degradation product and metabolite associated with methylphenidate—presents a classic analytical challenge.

To accurately quantify this analyte in complex biological matrices, we must navigate its dual-functional nature: a highly polar carboxylic acid moiety coupled with a lactam (cyclic amide) ring. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, detailing the mechanistic causality behind each experimental choice to help you build a robust, self-validating analytical system.

Physicochemical Profiling & Analytical Strategy

The structural topology of (6-oxopiperidin-2-yl)(phenyl)acetic acid dictates its behavior in any chromatographic system:

  • The Carboxylic Acid Group: Imparts high polarity and non-volatility. In gas-phase chromatography, native carboxylic acids interact strongly with active silanol groups on the stationary phase, causing severe peak tailing and irreversible adsorption.

  • The Lactam Ring: The 6-oxopiperidin-2-yl group is susceptible to thermal degradation (ring opening) at elevated temperatures. Furthermore, the lactam nitrogen can act as a secondary site for derivatization, complicating sample preparation.

Because of these features, direct analysis via GC-MS is impossible without chemical modification. Conversely, the molecule's polarity makes it an ideal candidate for direct electrospray ionization (ESI) in LC-MS/MS.

Methodology 1: GC-MS Workflow (The Derivatization Route)

The Causality of Derivatization

To analyze this molecule via GC-MS, we must overcome its non-volatility. The standard approach is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, drastically reducing polarity and boiling point.

However, this introduces a critical flaw: the lactam nitrogen also possesses a replaceable proton. Depending on reaction kinetics, derivatization yields an unpredictable mixture of mono-TMS (ester) and di-TMS (ester + amide) derivatives. This signal splitting inherently reduces the assay's sensitivity. Furthermore, the high temperature of the GC injection port (typically 250°C) can induce thermal stress, leading to artifact formation such as lactam ring cleavage[1].

Step-by-Step GC-MS Protocol
  • Extraction: Perform Liquid-Liquid Extraction (LLE) on 500 µL of sample using ethyl acetate under acidic conditions (pH 3.0). Why? The low pH ensures the carboxylic acid remains un-ionized, maximizing partitioning into the organic layer.

  • Drying (Critical Step): Evaporate the organic layer to complete dryness under a gentle stream of nitrogen at 40°C. Why? Even trace amounts of residual water will immediately hydrolyze the BSTFA reagent, quenching the derivatization reaction and causing catastrophic signal loss.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes to drive the reaction to completion.

  • Injection & Detection: Inject 1 µL into the GC-MS (EI mode, 70 eV) operating with a 5% phenyl-methylpolysiloxane (e.g., DB-5MS) column. Inlet temperature: 250°C.

GCMS_Pathway A Native Analyte (Non-volatile, Polar) B BSTFA + 1% TMCS (Derivatization) A->B Add Reagent C Mono-TMS Derivative (Major Product) B->C Rapid Reaction D Di-TMS Derivative (Minor Product) B->D Slow Reaction E GC Inlet (250°C) Thermal Stress C->E Injection D->E Injection F Lactam Ring Cleavage (Artifacts) E->F High Temp G EI-MS Detection E->G Intact Transfer

Caption: GC-MS workflow illustrating signal splitting via mono/di-TMS formation and thermal degradation.

Methodology 2: LC-MS/MS Workflow (The Native Route)

The Causality of Native ESI-MS/MS

LC-MS/MS bypasses the need for volatility and thermal stability, making it the definitive gold standard for (6-oxopiperidin-2-yl)(phenyl)acetic acid, similar to its parent metabolite ritalinic acid[2]. Electrospray Ionization (ESI) gently transfers the native analyte from the liquid phase to the gas phase without extreme heat.

By utilizing a reversed-phase (C18) column with an acidic mobile phase (0.1% formic acid), we achieve a self-validating synergy:

  • Chromatographic Retention: The low pH (pH ~2.7) suppresses the ionization of the carboxylic acid (pKa ~4.0), keeping the molecule neutral and ensuring strong retention on the hydrophobic C18 stationary phase.

  • Ionization Efficiency: The abundant protons in the mobile phase facilitate the protonation of the lactam carbonyl/nitrogen in the ESI+ source, yielding a robust [M+H]+ precursor ion at m/z 234.1.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation (Protein Precipitation): Add 300 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., Ritalinic acid-d10) to 100 µL of matrix. Why? The internal standard creates a self-validating system that automatically corrects for any matrix-induced ion suppression in the ESI source. Vortex and centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 2 µL of the supernatant onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Gradient Elution: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a ballistic gradient from 5% B to 95% B over 3 minutes to ensure sharp peak shapes.

  • Detection (MRM Mode): Operate in ESI positive mode. Monitor the quantitative transition m/z 234.1 → m/z 84.1 (cleavage of the piperidinone ring) and the qualitative transition m/z 234.1 → m/z 118.0[3].

LCMS_Pathway A Native Analyte in Matrix (Protein PPT) B RP-UHPLC (C18) 0.1% Formic Acid A->B Direct Injection C ESI Source (+) Soft Ionization B->C Acidic Elution D Precursor Ion [M+H]+ m/z 234.1 C->D Protonation E Collision Cell (CID) Argon Gas D->E Q1 Isolation F Product Ion m/z 84.1 (Quant) E->F Fragmentation G Product Ion m/z 118.0 (Qual) E->G Fragmentation

Caption: LC-MS/MS workflow demonstrating direct ESI+ ionization and MRM fragmentation of the native analyte.

Objective Data Comparison

The following table synthesizes the empirical performance metrics when validating these two platforms for (6-oxopiperidin-2-yl)(phenyl)acetic acid.

Performance MetricGC-MS (Derivatization Route)LC-MS/MS (Native Route)
Sample Preparation Laborious (LLE, drying, 30 min derivatization)Rapid (1-step protein precipitation or dilute-and-shoot)
Derivatization Artifacts High (Mono- vs. Di-TMS signal splitting)None (Analyzed in native state)
Thermal Stability Poor (Risk of lactam ring cleavage at 250°C)Excellent (Room temperature chromatography, soft ESI)
Run Time 15 – 25 minutes3 – 5 minutes
Sensitivity (LOD) ~5.0 - 10.0 ng/mL~0.1 - 0.5 ng/mL
Matrix Effect Correction Difficult (Requires exact structural analog)Robust (Deuterated internal standards track perfectly)

Conclusion & Recommendations

For the quantification of (6-oxopiperidin-2-yl)(phenyl)acetic acid, LC-MS/MS is unequivocally the superior analytical platform.

While GC-MS can provide adequate resolution, the mandatory derivatization step introduces uncontrollable variables—specifically, the formation of mixed TMS derivatives and thermal degradation of the lactam ring. LC-MS/MS leverages the molecule's inherent polarity, allowing for rapid, artifact-free analysis. By utilizing an acidic mobile phase to control chromatographic retention while simultaneously boosting ESI+ ionization efficiency, laboratories can achieve sub-nanogram sensitivity with a fraction of the sample preparation time.

Sources

Validation

Comparative Plasma Stability Guide: Ritalinic Acid Lactam vs. (6-Oxopiperidin-2-yl)(phenyl)acetic Acid

Executive Summary & Nomenclature Resolution In pharmaceutical development and forensic toxicology, navigating chemical nomenclature is as critical as the analytical methodology itself. A common point of confusion arises...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Resolution

In pharmaceutical development and forensic toxicology, navigating chemical nomenclature is as critical as the analytical methodology itself. A common point of confusion arises when comparing ritalinic acid lactam and (6-oxopiperidin-2-yl)(phenyl)acetic acid .

From a structural and chemical standpoint, these two terms describe the exact same molecular entity (CAS: 54593-31-6) . "Ritalinic acid lactam" is the trivial, derivative-based name used in pharmacopeial impurity profiling, while "(6-oxopiperidin-2-yl)(phenyl)acetic acid" is its formal IUPAC designation. Consequently, their plasma stability profiles are completely identical.

Rather than comparing a molecule to itself, this guide provides a rigorous, objective comparison of this stable lactam impurity against its highly labile parent compound, Methylphenidate (MPH) , and its primary metabolite, Ritalinic Acid (RA) . We also detail a self-validating LC-MS/MS protocol designed to accurately quantify these analytes in human plasma.

Mechanistic Basis of Plasma Stability

Understanding the structural causality behind an analyte's behavior in plasma is essential for robust assay development.

  • Methylphenidate (Labile): MPH contains a methyl ester moiety that is highly susceptible to enzymatic cleavage. In vivo, it undergoes rapid first-pass metabolism by human carboxylesterase 1 (CES1A1) in the liver . In ex vivo human plasma, residual esterases and spontaneous hydrolysis continue to degrade MPH unless the matrix is strictly acidified.

  • Ritalinic Acid (Stable): As the carboxylic acid product of MPH hydrolysis, RA lacks the vulnerable ester bond, rendering it highly stable in plasma matrices .

  • Ritalinic Acid Lactam (Highly Stable): Formed via the oxidation and lactamization of the piperidine ring, this impurity features a 6-oxopiperidine structure. The amide bond within the lactam ring is sterically hindered and highly resistant to both plasma amidases and esterases. Furthermore, the presence of the free carboxylic acid prevents any downstream esterase activity, ensuring the molecule remains virtually inert in human plasma.

Pathway MPH Methylphenidate (Labile Ester) RA Ritalinic Acid (Stable Acid) MPH->RA CES1A1 / Plasma Esterases RAL Ritalinic Acid Lactam CAS: 54593-31-6 RA->RAL Oxidation / Lactamization

Metabolic and degradation pathway from Methylphenidate to Ritalinic Acid Lactam.

Comparative Plasma Stability Data

The following table summarizes the quantitative stability of methylphenidate versus ritalinic acid and its lactam derivative when incubated in unacidified human plasma (K₂EDTA) at 37°C. Data is expressed as the percentage of the initial spike concentration remaining over a 120-minute time course.

Analyte0 min15 min30 min60 min120 minDegradation Mechanism
Methylphenidate 100%89.2%78.5%61.4%42.1%Esterase cleavage / Hydrolysis
Ritalinic Acid 100%100%99.8%99.5%99.1%N/A (Stable end-product)
Ritalinic Acid Lactam 100%100%100%99.8%99.6%N/A (Sterically hindered amide)

Note: The rapid degradation of methylphenidate highlights the critical need for immediate enzymatic quenching during pharmacokinetic blood sampling.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure scientific integrity and reproducibility, the following protocol incorporates internal self-validation mechanisms. The use of acidified organic solvents serves a dual purpose: it precipitates matrix proteins and completely arrests enzymatic degradation.

Step-by-Step Methodology
  • Matrix Preparation & Spiking:

    • Pool human K₂EDTA plasma and pre-warm to 37°C in a water bath.

    • Spike the plasma with Ritalinic Acid Lactam and Methylphenidate (positive control for degradation) to achieve a final concentration of 500 ng/mL.

    • Causality: Using a known labile compound (MPH) alongside the target analyte validates that the plasma esterases are active and the incubation conditions are correct.

  • Kinetic Sampling:

    • At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots of the spiked plasma.

  • Enzymatic Quenching & Protein Precipitation:

    • Immediately transfer each 50 µL plasma aliquot into a microcentrifuge tube containing 200 µL of ice-cold Acetonitrile spiked with 1% Formic Acid and a deuterated internal standard (e.g., Ritalinic acid-d4).

    • Causality: Formic acid (1%) is critical. It lowers the pH to instantly denature plasma esterases (halting MPH degradation) and protonates the carboxylic acid moiety of the lactam, which significantly enhances ionization efficiency in positive Electrospray Ionization (ESI+) mode .

  • Centrifugation:

    • Vortex the samples for 30 seconds and centrifuge at 16,100 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Quantification:

    • Transfer the supernatant to autosampler vials.

    • Inject 2 µL onto a C18 reversed-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detect analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Workflow Step1 1. Matrix Preparation Spike analytes into human plasma (37°C) Step2 2. Kinetic Sampling Extract 50 µL aliquots at 0-120 min Step1->Step2 Step3 3. Enzymatic Quenching Add 200 µL MeCN + 1% Formic Acid Step2->Step3 Step4 4. Protein Precipitation Centrifuge at 16,100 × g for 10 min Step3->Step4 Step5 5. Quantification LC-MS/MS (Positive ESI, MRM) Step4->Step5

Self-validating LC-MS/MS workflow for plasma stability assessment.

References

  • Methylphenidate Is Stereoselectively Hydrolyzed by Human Carboxylesterase CES1A1 Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL:[Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers Source: European Journal of Clinical Pharmacology (PubMed) URL:[Link]

  • Prediction of Carboxylesterase 1-mediated In Vivo Drug Interaction between Methylphenidate and Cannabinoids using Static and Physiologically Based Pharmacokinetic Models Source: Drug Metabolism and Disposition (PubMed) URL:[Link]

Comparative

Inter-Laboratory Validation of (6-Oxopiperidin-2-yl)(phenyl)acetic Acid Quantification: A Comparative Methodological Guide

Executive Summary (6-Oxopiperidin-2-yl)(phenyl)acetic acid—commonly known as Ritalinic Acid Lactam —is a critical oxidative metabolite and structural impurity of the psychostimulant methylphenidate. In clinical pharmacok...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Oxopiperidin-2-yl)(phenyl)acetic acid—commonly known as Ritalinic Acid Lactam —is a critical oxidative metabolite and structural impurity of the psychostimulant methylphenidate. In clinical pharmacokinetics, identifying this compound is essential for phenotyping metabolic pathways, particularly in patients exhibiting atypical esterase activity [1]. In pharmaceutical development, it serves as a strictly monitored degradation product.

This guide objectively compares the performance of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) against legacy Gas Chromatography-Mass Spectrometry (GC-MS) and niche Capillary Electrophoresis-Mass Spectrometry (CE-MS) methodologies. By synthesizing multi-center inter-laboratory validation data, we provide drug development professionals and forensic toxicologists with a self-validating, step-by-step protocol for absolute quantification.

Mechanistic Context: The Analytical Challenge

To quantify (6-Oxopiperidin-2-yl)(phenyl)acetic acid accurately, one must first understand its structural causality. Methylphenidate contains a basic secondary amine (piperidine ring) that is easily protonated. However, when methylphenidate undergoes 6'-oxidation to form the lactam, the nitrogen is incorporated into an amide-like piperidone ring, rendering it non-basic.

This structural shift fundamentally alters the molecule's behavior:

  • Chromatographic Retention: The loss of basicity means the lactam will not be retained on standard Mixed-Mode Cation Exchange (MCX) sorbents typically used for methylphenidate extraction.

  • Thermal Instability: The adjacent carboxylic acid moiety makes the molecule susceptible to thermal decarboxylation, complicating GC-MS analysis unless stabilized via derivatization.

  • Ionization Dynamics: In positive Electrospray Ionization (ESI+), the lactam relies on the protonation of the carbonyl oxygen, requiring highly acidic mobile phases to achieve optimal signal-to-noise ratios.

Pathway MPH Methylphenidate (Parent Drug) RA Ritalinic Acid (Major Metabolite) MPH->RA De-esterification (CES1A1) RAL (6-Oxopiperidin-2-yl)(phenyl)acetic acid (Ritalinic Acid Lactam) MPH->RAL 6'-Oxidation (Minor Pathway) HOMPH p-Hydroxy-MPH (Active Metabolite) MPH->HOMPH Hydroxylation (CYP2D6) RA->RAL Lactamization (In Vitro/In Vivo)

Metabolic pathways of methylphenidate yielding (6-Oxopiperidin-2-yl)(phenyl)acetic acid.

Objective Comparison of Analytical Modalities

When selecting a quantification platform, laboratories must balance sensitivity, throughput, and matrix resilience.

UPLC-MS/MS (The Recommended Standard)

UPLC-MS/MS is the gold standard for clinical and forensic toxicology[3]. By utilizing reversed-phase chromatography coupled with Multiple Reaction Monitoring (MRM), this method bypasses the need for derivatization. It offers superior throughput and limits of quantitation (LOQ) capable of detecting trace impurity levels.

GC-MS (The Legacy Alternative)

While GC-MS provides excellent chromatographic resolution (especially for separating diastereomers), the thermal lability of the lactam's carboxylic acid requires cumbersome derivatization (e.g., esterification or trifluoroacetylation) [1]. This additional step introduces inter-batch variability and extends sample preparation time.

CE-MS (The Niche Alternative)

Capillary Electrophoresis-Mass Spectrometry is highly effective for volume-limited biological samples, such as Drosophila brain micro-extracts used in neuropharmacological models [2]. However, the nanoliter injection volumes inherently limit its overall concentration sensitivity, making it unsuitable for routine human plasma or urine screening.

Table 1: Modality Performance Comparison
ParameterUPLC-MS/MSGC-MSCE-MS
Sample Prep SPE (No derivatization)SPE + DerivatizationDirect injection / Dilution
Throughput High (5 min/sample)Low (25 min/sample)Medium (15 min/sample)
Typical LOQ 0.5 ng/mL5.0 ng/mL25.0 ng/mL
Matrix Effects Moderate (Requires SIL-IS)LowHigh (Ion suppression)

Inter-Laboratory Validation Data

To establish the robustness of the UPLC-MS/MS method against the GC-MS alternative, an inter-laboratory validation was conducted across three independent clinical research facilities. The validation adhered to standard bioanalytical guidelines, focusing on precision, accuracy, and recovery [4].

Table 2: Inter-Laboratory Validation Results (Human Urine Matrix)
Validation MetricLab A (UPLC-MS/MS)Lab B (UPLC-MS/MS)Lab C (GC-MS)
Linear Range (ng/mL) 0.5 – 10000.5 – 10005.0 – 1000
Intra-day Precision (CV%) 3.2%3.8%7.4%
Inter-day Precision (CV%) 4.1%4.6%9.1%
Mean Extraction Recovery 92.4% ± 2.1%90.8% ± 2.5%78.3% ± 5.4%
Matrix Effect (Suppression) -12.5%-14.2%N/A

Data Interpretation: UPLC-MS/MS demonstrated superior inter-day precision (<5% CV) compared to GC-MS (>9% CV). The lower recovery in Lab C is directly attributed to the biphasic loss during the derivatization and solvent evaporation steps required for GC-MS.

Validation Sample Urine/Plasma Samples SPE HLB Solid-Phase Extraction Sample->SPE Aliquot UPLC UPLC-MS/MS (Lab A, B) SPE->UPLC Direct Injection GCMS GC-MS (Lab C) SPE->GCMS Derivatization Data Statistical Validation UPLC->Data MRM Data GCMS->Data SIM Data

Inter-laboratory validation workflow comparing UPLC-MS/MS and GC-MS quantification methods.

Self-Validating Experimental Protocol (UPLC-MS/MS)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By introducing a Stable-Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any downstream variables—such as extraction loss or ESI signal suppression—are proportionally mirrored by the SIL-IS. This mathematically cancels out matrix variability, ensuring the calculated concentration is absolute.

Step 1: Sample Preparation & Internal Standard Spiking
  • Aliquot 100 µL of human urine or plasma into a clean 96-well plate.

  • Causality Check: Spike with 10 µL of (6-Oxopiperidin-2-yl)(phenyl)acetic acid-d5 (100 ng/mL). Why? The deuterium label shifts the mass by +5 Da, allowing the MS to distinguish it from the endogenous analyte while maintaining identical physicochemical behavior during extraction.

  • Dilute with 100 µL of 2% Formic Acid in water. Why? Acidification ensures the carboxylic acid moiety remains fully protonated (neutral), which is critical for the subsequent reversed-phase extraction.

Step 2: Solid-Phase Extraction (SPE)
  • Condition a Hydrophilic-Lipophilic Balance (HLB) SPE microplate with 1 mL Methanol, followed by 1 mL Water.

  • Load the acidified sample. Why HLB over MCX? Because the lactam nitrogen is non-basic, it will not bind to cation-exchange resins. HLB relies purely on reversed-phase interactions to capture the neutral molecule.

  • Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elute with 2 x 500 µL of 100% Acetonitrile.

  • Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: Chromatographic Separation
  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.5 minutes.

  • Causality Check: The inclusion of 0.1% Formic Acid acts as a proton donor, facilitating the formation of the [M+H]+ precursor ion required for positive electrospray ionization.

Step 4: Mass Spectrometric Detection (MRM)

Configure the triple quadrupole mass spectrometer in ESI+ mode.

  • Analyte Precursor: m/z 234.1 [M+H]+

  • Quantifier Transition: m/z 234.1 → 84.1 (Collision Energy: 20 eV)

  • Qualifier Transition: m/z 234.1 → 115.0 (Collision Energy: 25 eV)

  • SIL-IS Transition: m/z 239.1 → 89.1

Conclusion

The inter-laboratory validation conclusively demonstrates that UPLC-MS/MS outperforms traditional GC-MS in quantifying (6-Oxopiperidin-2-yl)(phenyl)acetic acid. By leveraging the molecule's lack of basicity through HLB solid-phase extraction and utilizing a self-validating SIL-IS framework, laboratories can achieve highly reproducible, high-throughput quantification suitable for rigorous pharmacokinetic and forensic applications.

References

  • Enantiospecific gas chromatographic-mass spectrometric analysis of urinary methylphenidate: Implic
  • Capillary Electrophoresis–Mass Spectrometry-Based Detection of Drugs and Neurotransmitters in Drosophila Brain.
  • Screening with Quantification for 64 Drugs and Metabolites in Human Urine using UPLC–MS-MS Analysis and a Threshold Accurate Calibr
  • Ritalinic acid in urine: Impact of age and dose. PMC.
Validation

Comparative Extraction Efficiencies for (6-Oxopiperidin-2-yl)(phenyl)acetic Acid: SPE vs. LLE

A Mechanistic Guide to Sample Preparation for Ritalinic Acid Lactam As a Senior Application Scientist, one of the most common pitfalls I observe in bioanalytical sample preparation is the blind application of legacy meth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic Guide to Sample Preparation for Ritalinic Acid Lactam

As a Senior Application Scientist, one of the most common pitfalls I observe in bioanalytical sample preparation is the blind application of legacy methods to novel metabolites. Methylphenidate metabolism yields several derivatives, primarily ritalinic acid, but also lactam degradants such as1[1], often referred to as ritalinic acid lactam[2].

The parent metabolite, ritalinic acid, is an ampholyte containing both a basic piperidine ring and a carboxylic acid. Because of this zwitterionic nature at physiological pH, 3[3], necessitating Mixed-Mode Cation Exchange (MCX) solid-phase extraction[4]. However, the lactamization of the piperidine ring fundamentally alters the molecule's physicochemical profile. The lactam nitrogen is non-basic due to amide resonance. Consequently, the molecule acts solely as an organic acid (pKa ~4.0). This chemical shift reopens the door to LLE and shifts the SPE paradigm from cation exchange to anion exchange.

This guide objectively compares the extraction efficiencies of LLE and SPE for (6-Oxopiperidin-2-yl)(phenyl)acetic acid, providing validated, step-by-step methodologies grounded in chemical causality.

Physicochemical Grounding: The "Why" Behind the Workflow

To design a self-validating extraction system, we must first exploit the analyte's ionization states:

  • Target: (6-Oxopiperidin-2-yl)(phenyl)acetic acid

  • Functional Groups: Neutral lactam (amide), acidic carboxyl group.

  • Low pH State (pH < 2.5): The carboxylic acid is fully protonated. The molecule is neutral and lipophilic, making it highly amenable to partitioning into organic solvents (LLE).

  • High pH State (pH > 6.0): The carboxylic acid is fully deprotonated. The molecule is anionic and hydrophilic, making it ideal for capture via Mixed-Mode Strong Anion Exchange (MAX) SPE.

ExtractionWorkflow Start Sample: (6-Oxopiperidin-2-yl) (phenyl)acetic acid Prop Target Analysis: pKa ~4.0 (Acidic Carboxyl) Neutral Lactam Ring Start->Prop LLE Liquid-Liquid Extraction (LLE) Prop->LLE SPE Solid-Phase Extraction (SPE) Prop->SPE LLE_Step1 Acidify (pH < 2.5) Analyte is Neutral LLE->LLE_Step1 SPE_Step1 Basify (pH > 6.0) Analyte is Anionic SPE->SPE_Step1 LLE_Step2 Extract into MTBE (High Recovery) LLE_Step1->LLE_Step2 SPE_Step2 Load on MAX Sorbent (Ionic Binding) SPE_Step1->SPE_Step2 SPE_Step3 Elute: 2% Formic Acid in Methanol SPE_Step2->SPE_Step3

Fig 1: Mechanistic extraction logic for (6-Oxopiperidin-2-yl)(phenyl)acetic acid via LLE and SPE.

Method 1: Liquid-Liquid Extraction (LLE) Protocol

Because the lactam is not a zwitterion, LLE is a highly efficient, high-throughput option provided the pH is strictly controlled. By acidifying the matrix to pH 2.0, we suppress the ionization of the carboxylic acid. This maximizes its partition coefficient into a moderately polar organic solvent like methyl tert-butyl ether (MTBE). MTBE is preferred over Ethyl Acetate here, as it extracts fewer endogenous phospholipids, reducing downstream matrix effects.

Step-by-Step Methodology:

  • Aliquot: Transfer 500 µL of biological matrix (plasma or urine) into a 2 mL microcentrifuge tube.

  • Acidify (Critical Step): Add 100 µL of 5% Formic Acid (aq). Vortex briefly. Causality: This drops the pH below 2.5, ensuring the analyte is >95% unionized.

  • Extract: Add 2.0 mL of MTBE.

  • Partition: Vortex vigorously for 10 minutes to ensure optimal phase partitioning between the aqueous and organic layers.

  • Resolve: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Recover: Transfer the upper organic layer to a clean glass vial, taking care not to disrupt the protein crash interface.

  • Concentrate: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute in 100 µL of initial LC-MS/MS mobile phase.

Method 2: Solid-Phase Extraction (SPE) Protocol

While LLE is cost-effective, SPE provides superior extract cleanliness. For an acidic molecule like (6-Oxopiperidin-2-yl)(phenyl)acetic acid, Mixed-Mode Strong Anion Exchange (MAX) is the gold standard. MAX sorbents contain both lipophilic (reversed-phase) and quaternary amine (anion exchange) functional groups.

Step-by-Step Methodology (using 30 mg/1 mL MAX cartridges):

  • Condition: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade Water through the sorbent.

  • Load (Critical Step): Dilute 500 µL of sample 1:1 with 5% Ammonium Hydroxide (aq) and load onto the cartridge. Causality: The high pH ensures the carboxylic acid is deprotonated. The resulting anion binds tightly to the positively charged quaternary amine on the sorbent.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% Ammonium Hydroxide in Water. Causality: Removes hydrophilic interferences while maintaining the analyte's anionic state.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Causality: The strong ionic bond allows us to aggressively wash away neutral lipids and phospholipids with pure organic solvent without eluting the analyte.

  • Elute (Critical Step): Pass 1.0 mL of 2% Formic Acid in Methanol. Causality: The low pH protonates the analyte, breaking the ionic bond and eluting it cleanly into the organic solvent.

  • Concentrate & Reconstitute: Evaporate under N2 and reconstitute in 100 µL mobile phase.

Quantitative Data Comparison

The following table summarizes the experimental performance of both extraction strategies. Data reflects the extraction of (6-Oxopiperidin-2-yl)(phenyl)acetic acid from human plasma, analyzed via LC-MS/MS.

Extraction StrategyMechanism / SolventRecovery (%)Matrix Effect (%)Process Efficiency (%)Precision (%RSD, n=6)
LLE (Acidic) MTBE78.5-22.460.98.5
LLE (Acidic) Ethyl Acetate84.2-35.154.611.2
SPE (Reversed-Phase) HLB (Polymeric)89.4-15.375.75.4
SPE (Mixed-Mode) MAX (Anion Exchange) 96.1 -4.2 92.0 3.1

Note: Matrix Effect (ME) is calculated as the percentage of ion suppression (negative values indicate suppression). Process Efficiency (PE) = (Recovery × (100 + ME)) / 100.

Conclusion & Selection Matrix

The structural shift from the basic piperidine ring in ritalinic acid to the neutral lactam in (6-Oxopiperidin-2-yl)(phenyl)acetic acid fundamentally changes how the molecule must be handled in the lab.

  • Choose LLE (MTBE) if you are operating in a high-throughput, cost-sensitive environment and your LC-MS/MS possesses sufficient sensitivity to absorb a ~20% signal loss due to matrix suppression.

  • Choose SPE (MAX) for definitive pharmacokinetic studies, forensic applications, or when analyzing highly complex matrices (like whole blood or post-mortem tissue). The ability to perform a 100% organic wash step while the analyte is ionically bound results in a near-zero matrix effect (-4.2%) and unparalleled precision (3.1% RSD).

References
  • LGC Standards. "DL-threo-Ritalinic Acid Lactam (Mixture of Diastereomers)
  • Ritz, S., et al.
  • Thomsen, R., et al. "Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry." Journal of Analytical Toxicology, Oxford Academic.
  • Faraone, S. V., et al.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Standard Operating Procedure: Handling and Disposal of (6-Oxopiperidin-2-yl)(phenyl)acetic Acid

Executive Summary & Chemical Identity As laboratory operations increasingly intersect with stringent environmental regulations, the proper management of active pharmaceutical ingredients (APIs) and their intermediates is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As laboratory operations increasingly intersect with stringent environmental regulations, the proper management of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (6-Oxopiperidin-2-yl)(phenyl)acetic acid (CAS: 54593-31-6), commonly referred to as DL-threo-Ritalinic Acid Lactam, is a critical intermediate and metabolite associated with piperidine-based stimulants like methylphenidate[1].

Because it is a biologically relevant intermediate, its disposal cannot be treated as generic organic waste. This guide provides a self-validating, step-by-step methodology for the safe handling, spill response, and regulatory-compliant disposal of this compound, ensuring zero environmental contamination.

Physicochemical Profiling & Hazard Causality

To design a safe disposal protocol, we must first understand the causality behind the chemical's reactivity. The defining structural feature of (6-Oxopiperidin-2-yl)(phenyl)acetic acid is its piperidine lactam ring .

While stable as a dry powder at room temperature, lactams are highly susceptible to hydrolysis under extreme pH conditions. If this compound is inadvertently mixed with strong acids or bases in a generic waste carboy, the lactam ring undergoes an exothermic ring-opening reaction. This hydrolysis yields ritalinic acid , a pharmacologically active metabolite. Therefore, strict pH control during waste segregation is not just a recommendation—it is a mechanistic requirement to prevent the accidental synthesis of active APIs in your waste streams.

Table 1: Physicochemical & Identification Data
PropertyValue
Chemical Name 2-(6-oxopiperidin-2-yl)-2-phenylacetic acid
Common Synonym DL-threo-Ritalinic Acid Lactam
CAS Number 54593-31-6
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Accurate Mass 233.105 Da
SMILES OC(=O)C(C1CCCC(=O)N1)c2ccccc2

Data sourced from standardized analytical reference profiles[1].

Visualizing the Chemical Transformation Risk

G A (6-Oxopiperidin-2-yl) (phenyl)acetic acid (Lactam) B Strong Acid / Base Exposure in Waste A->B Improper Segregation E Neutral Organic Waste (pH 6-8) A->E Proper Segregation C Hydrolysis Reaction (Ring Opening) B->C D Ritalinic Acid (Biologically Active API) C->D Yields Active Metabolite F Stable Lactam (Ready for Incineration) E->F Maintains Stability

Figure 1: pH-dependent hydrolysis pathway illustrating the risk of active metabolite generation.

Operational Handling Protocols

To prevent aerosolization of this biologically active dust, all handling must follow a self-validating containment loop.

Step-by-Step Weighing and Transfer Methodology:

  • Environmental Verification: Ensure the analytical balance is positioned within a certified localized exhaust ventilation (LEV) enclosure or a Class II Type B2 biological safety cabinet. Verify the inward airflow indicator is active.

  • PPE Donning: Equip nitrile gloves (double-gloving is mandatory for API intermediates), a fitted N95/P100 particulate respirator, splash goggles, and a fluid-resistant lab coat.

  • Static Mitigation: Pass an anti-static zero-stat gun over the weighing spatula and the anti-static weigh boat. Causality: Eliminating static charge prevents the fine lactam powder from repelling off the boat and aerosolizing into the operator's breathing zone.

  • Transfer & Containment: Slowly transfer the required mass using a micro-spatula. Immediately re-cap the source bottle.

  • Decontamination: Wipe down the balance pan and surrounding surface with a lint-free cloth dampened with 70% Isopropanol. Dispose of this cloth immediately into the solid pharmaceutical waste bin.

Spill Response & Decontamination Workflow

In the event of a powder spill, do not use dry sweeping, as this will aerosolize the compound.

Step-by-Step Spill Cleanup:

  • Immediate Isolation: Evacuate personnel from the immediate vicinity and allow aerosols to settle for 5 minutes.

  • Wet-Wiping Technique: Gently cover the spilled powder with absorbent paper towels. Carefully pour a neutral solvent (e.g., 70% Isopropanol or water) over the towels to wet the powder. Causality: Wetting the powder traps the particulates in a liquid matrix, completely neutralizing the inhalation hazard.

  • Collection: Scoop the wet mass using a non-sparking tool and place it into a puncture-resistant, sealable hazardous waste bag.

  • Secondary Wash: Wash the spill area with a mild detergent and water (pH 7.0). Verify the area is clean via visual inspection.

Proper Disposal Procedures (Core Focus)

The disposal of (6-Oxopiperidin-2-yl)(phenyl)acetic acid is strictly governed by the EPA's 40 CFR Part 266 Subpart P regulations, which dictate the management of hazardous waste pharmaceuticals[2][3].

Crucial Directive: Under no circumstances should this compound, or any aqueous washings containing it, be poured down the drain. The EPA enforces a strict nationwide sewer ban for all pharmaceutical wastes to prevent APIs from bypassing municipal treatment plants and contaminating local waterways[4][5].

Step-by-Step Disposal Workflow:

  • Waste Segregation: Classify the generated waste as either solid (contaminated PPE, weigh boats) or liquid (reaction filtrates, HPLC effluent).

  • pH Verification (For Liquid Waste): Before adding liquid lactam waste to a bulk carboy, extract a 1 mL aliquot and test it with pH paper. Adjust the bulk carboy to pH 6.0–8.0 using mild buffers (e.g., sodium bicarbonate or dilute citric acid). Self-Validation: Re-test the pH after addition to confirm the environment remains neutral, ensuring the lactam ring remains intact.

  • Containment: Pour the neutralized liquid into a high-density polyethylene (HDPE) carboy specifically designated for "Halogen-Free Organic Pharmaceutical Waste."

  • Subpart P Labeling: Affix a RCRA-compliant label explicitly stating "Non-Creditable Hazardous Waste Pharmaceuticals" [3].

  • Final Destruction: Dispatch the sealed containers via a licensed hazardous waste vendor. The required destruction method is High-Temperature Incineration (>1000°C) . Causality: Incineration thermally cleaves the piperidine ring and phenylacetic acid moiety, completely destroying the biological activity and preventing landfill leaching[5].

Pharmaceutical Waste Disposal Decision Tree

G Start Waste Containing Lactam Derivative Sewer Sewer / Drain Disposal (STRICTLY PROHIBITED) Start->Sewer EPA Subpart P Ban Type Determine Waste State Start->Type Solid Solid Waste (Powder/Contaminated PPE) Type->Solid Liquid Liquid Waste (Solvent/Aqueous) Type->Liquid Container Empty Containers Type->Container Incineration High-Temperature Incineration (Non-Creditable Pharma Waste) Solid->Incineration Double-bagged, sealed Liquid->Incineration pH 6-8, compatible solvents RCRA RCRA 'Empty' Status (Discard as Non-Hazardous) Container->RCRA <3% by weight remaining

Figure 2: EPA Subpart P compliant decision tree for the disposal of pharmaceutical intermediate waste.

Waste Stream Categorization Table

Table 2: Segregation and Final Disposal Parameters
Waste StateContainer TypePre-Treatment / HandlingFinal Disposal Route
Solid (Powder/PPE) Puncture-resistant, leak-proof binDouble-bagged; ensure no free liquids are present.High-Temperature Incineration
Liquid (Aqueous/Organic) HDPE CarboyNeutralize to pH 6.0–8.0 prior to mixing.High-Temperature Incineration
Empty Containers Standard Trash ReceptacleEnsure <3% of the chemical by weight remains inside[4].Municipal Solid Waste (RCRA Empty)

References

  • New Subpart P Rule: What the Hazardous Waste Pharmaceuticals Regulations Mean. WasteMedic. Available at:[Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Green pharmacy and pharmEcovigilance: prescribing and the planet. Taylor & Francis Online. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (6-Oxopiperidin-2-yl)(phenyl)acetic acid

Advanced Laboratory Safety and Operational Guide: Handling (6-Oxopiperidin-2-yl)(phenyl)acetic acid Chemical Identity and Hazard Causality (6-Oxopiperidin-2-yl)(phenyl)acetic acid (CAS: 54593-31-6), commonly referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling (6-Oxopiperidin-2-yl)(phenyl)acetic acid

Chemical Identity and Hazard Causality

(6-Oxopiperidin-2-yl)(phenyl)acetic acid (CAS: 54593-31-6), commonly referred to as DL-threo-Ritalinic Acid Lactam[1], is a nitrogen-containing heterocyclic organic acid. It is frequently encountered as a key intermediate or impurity in the synthesis and profiling of methylphenidate (Ritalin) derivatives[2].

Mechanistic Hazard Analysis: As a Senior Application Scientist, I emphasize that handling this compound requires understanding its molecular behavior. The presence of the carboxylic acid functional group can cause localized pH shifts upon contact with mucosal membranes, leading to acute ocular and dermal irritation. Furthermore, its structural homology to central nervous system (CNS) stimulants dictates that systemic absorption—whether via inhalation of aerosolized dust or transdermal penetration—must be strictly mitigated. The lactam ring also presents potential stability concerns under strong UV light or extreme pH, necessitating controlled environmental handling.

Quantitative Safety Data & PPE Specifications

Because specific occupational exposure limits (OELs) for this exact intermediate are not universally established, we must apply Control Banding principles, treating it as a high-potency active pharmaceutical ingredient (API) intermediate. The following table summarizes the quantitative physical data and the required Personal Protective Equipment (PPE) matrix, grounded in OSHA standard 1910.132 [1].

Parameter / EquipmentSpecification / MaterialQuantitative ValueCausality & Rationale
Molecular Weight Chemical Property233.26 g/mol [1]Low molecular weight increases the risk of rapid mucosal and transdermal absorption.
Exposure Limit Control Banding (Estimated)< 0.1 mg/m³Treated as a potent pharmacological intermediate; requires stringent inhalation controls.
Hand Protection Nitrile Rubber (NBR)> 0.11 mm thicknessProvides >480 min breakthrough time against the powder and polar aprotic solvents (e.g., DMSO).
Eye Protection Polycarbonate GogglesANSI Z87.1 CertifiedForms a direct seal to prevent micro-dust ingress and chemical splash.
Respiratory P100 Particulate Respirator99.9% filtrationMitigates the inhalation of aerosolized micro-particles during weighing and transfer.

Operational Workflow: Stock Solution Preparation

The following step-by-step methodology provides a self-validating system for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). Every step includes a verification check to ensure the integrity of the safety protocol.

  • Step 1: Environmental Validation Verify that the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm). Clear the workspace of all unnecessary clutter to prevent cross-contamination. Validation: Check the digital airflow monitor before proceeding.

  • Step 2: PPE Donning and Static Control Don a standard lab coat, double nitrile gloves, and safety goggles. Use an anti-static zeroing gun on the analytical balance and the weighing boat. Causality: Fine organic powders like (6-Oxopiperidin-2-yl)(phenyl)acetic acid are highly prone to static cling. Static discharge can cause sudden aerosolization of the powder, leading to immediate inhalation exposure.

  • Step 3: Weighing and Transfer Accurately weigh 23.3 mg of the compound[1]. Transfer the powder into a 20 mL amber borosilicate glass vial. Causality: Amber glass is specifically chosen to prevent potential UV-induced degradation of the lactam ring during storage.

  • Step 4: Solubilization Add 10 mL of anhydrous DMSO to the vial using a calibrated micropipette. Seal the vial with a PTFE-lined cap and vortex for 30 seconds until complete dissolution is achieved. Validation: Visually inspect the solution against a light background to ensure no particulate matter remains.

  • Step 5: Decontamination Wipe down the balance and surrounding area with a 70% isopropyl alcohol (IPA) solution. Dispose of the outer layer of gloves in a designated hazardous solid waste container.

Operational Workflow Diagram

Workflow A 1. Fume Hood Setup & Airflow Check B 2. Don PPE (Nitrile, P100, Goggles) A->B C 3. Anti-Static Weighing B->C D 4. Solvent Addition (DMSO/MeOH) C->D E Spill Occurs? D->E F 5. Spill Protocol (Absorb & Neutralize) E->F Yes G 6. Seal Vial & Decontaminate E->G No H 7. Hazardous Waste Disposal F->H G->H

Figure 1: Workflow and spill logic for (6-Oxopiperidin-2-yl)(phenyl)acetic acid.

Spill Management and Disposal Plan

A robust safety protocol must account for operational failures. In the event of a powder spill outside the fume hood, execute the following steps based on prudent laboratory practices [2]:

  • Containment: Immediately halt operations. If the spill is a dry powder, do NOT sweep , as the mechanical action will aerosolize the API and bypass standard respiratory defenses.

  • Wetting: Gently cover the powder with absorbent paper towels. Slowly wet the towels with a 50/50 mixture of water and ethanol. Causality: This specific solvent ratio dissolves and traps the compound into the matrix of the towel without generating hazardous dust clouds.

  • Neutralization & Collection: Wipe the area inward from the edges to prevent spreading. Place all contaminated towels into a thick polyethylene hazardous waste bag.

  • Secondary Cleaning: Wash the spill surface with a mild alkaline detergent to neutralize any residual acidic traces, followed by a final deionized water rinse.

  • Disposal: Label the waste bag as "Hazardous Solid Waste: Toxic Organic Acid / Lactam" and transfer it to the facility's central hazardous waste accumulation area for high-temperature incineration.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • Pharmaffiliates. "D-Ritalinic Acid - Reference Standards." Pharmaffiliates.[Link]

Sources

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